molecular formula C4H4N4O2 B1521348 6-Amino-1,2,4-triazine-5-carboxylic acid CAS No. 412278-71-8

6-Amino-1,2,4-triazine-5-carboxylic acid

Cat. No.: B1521348
CAS No.: 412278-71-8
M. Wt: 140.1 g/mol
InChI Key: ANYNZUPMAFITPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,2,4-triazine-5-carboxylic acid is a useful research compound. Its molecular formula is C4H4N4O2 and its molecular weight is 140.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-1,2,4-triazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2/c5-3-2(4(9)10)6-1-7-8-3/h1H,(H2,5,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYNZUPMAFITPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666391
Record name 6-Amino-1,2,4-triazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412278-71-8
Record name 6-Amino-1,2,4-triazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Physicochemical Guide to 6-Amino-1,2,4-triazine-5-carboxylic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Amino-1,2,4-triazine-5-carboxylic acid is a heterocyclic compound of significant interest, serving as a pivotal building block in both agrochemical and pharmaceutical research. Its unique molecular architecture, featuring a 1,2,4-triazine core substituted with both an amino and a carboxylic acid group, imparts a versatile reactivity profile. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and essential handling information tailored for researchers, scientists, and drug development professionals. The insights herein are designed to facilitate its effective application in the synthesis of novel herbicides, fungicides, and potential therapeutic agents, bridging the gap between fundamental chemistry and applied research.[1]

Introduction and Strategic Importance

The 1,2,4-triazine (or as-triazine) scaffold is a prominent feature in numerous biologically active molecules. The arrangement of nitrogen atoms in the ring creates a unique electronic landscape that facilitates interactions with various biological targets. The strategic placement of functional groups, as seen in this compound, allows for multi-directional synthesis and derivatization.

This compound's value lies in its dual functionality. The amino group serves as a key nucleophile or a site for amide bond formation, while the carboxylic acid provides a handle for creating esters, amides, or other derivatives. This versatility makes it a sought-after intermediate for constructing complex molecular libraries aimed at discovering new bioactive compounds in fields ranging from crop protection to medicinal chemistry.[1] Researchers are actively investigating its potential in developing novel pharmaceuticals for various diseases, highlighting its stability and reactivity as ideal characteristics for such studies.[1]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful research and development, influencing everything from reaction conditions to biological availability.

Chemical Identity and Structure

The foundational identity of this molecule is summarized below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

Identifier Value Source
IUPAC Name This compound -
CAS Number 412278-71-8 [1][2]
Molecular Formula C₄H₄N₄O₂ [1][2]
Molecular Weight 140.1 g/mol [1][2]

| PubChem ID | 45089104 |[1] |

Physical and Chemical Data Summary

The known physical and chemical properties are consolidated in the table below. Gaps in publicly available data are noted, for which standard determination protocols are provided in Section 3.

Table 2: Physicochemical Properties

Property Value Source/Comment
Appearance Pale grey or off-white powder/solid [1][3]
Purity ≥ 98% (by HPLC) [1]
Melting Point Data not publicly available See Protocol 3.1 for determination
Boiling Point Data not publicly available Expected to decompose before boiling
Solubility Good solubility in phosphate buffer reported for similar amido as-triazine compounds. See Protocol 3.2 for determination

| pKa | Data not publicly available | See Protocol 3.3 for determination |

Stability and Storage

Proper handling and storage are critical to maintaining the integrity of the compound.

  • Recommended Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, specifically at 0-8 °C for long-term stability.[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

  • Thermal Stability: The compound can undergo thermal decomposition, which may lead to the release of irritating gases and vapors. It should be kept away from heat and sources of ignition.[3]

Experimental Determination of Key Properties

For properties where public data is unavailable, the following validated protocols provide a framework for their experimental determination. The causality behind these choices is rooted in industry standards for compound characterization, particularly in a drug discovery context.

Protocol: Melting Point Determination via Capillary Method
  • Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp, defined melting range suggests a highly pure substance, whereas a broad range often indicates the presence of impurities, which depress and widen the melting point. The capillary method is a simple, reliable, and widely adopted technique.

  • Methodology:

    • Sample Preparation: Finely grind a small amount (2-3 mg) of the dry compound.

    • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

    • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range). Then, decrease the heating rate to 1-2 °C per minute.

    • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2). The melting range is T1-T2.

  • Self-Validation: The protocol is validated by the sharpness of the melting range. For a pure compound (≥98%), this range should be narrow (≤ 2 °C).

Protocol: Aqueous Kinetic Solubility Assessment
  • Expertise & Rationale: In drug discovery, poor aqueous solubility is a primary cause of compound failure. A kinetic solubility assay provides an early, high-throughput assessment of how a compound, initially dissolved in an organic solvent like DMSO, behaves upon introduction to an aqueous buffer. This mimics the conditions of many biological assays.

  • Methodology:

    • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well filter plate.

    • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer (final concentration: 100 µM, 1% DMSO). Prepare a blank well with 2 µL of DMSO and 198 µL of PBS.

    • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.

    • Separation: Filter the solution through the plate's membrane (or centrifuge and collect the supernatant) to separate any precipitated solid from the dissolved compound.

    • Quantification: Analyze the filtrate/supernatant using HPLC-UV or a similar quantitative method, comparing the peak area to a standard curve prepared from the DMSO stock to determine the concentration of the dissolved compound.

start Start: Prepare 10 mM Stock in DMSO dispense Dispense 198 µL PBS (pH 7.4) into 96-well plate start->dispense add_cmpd Add 2 µL of Stock Solution to PBS (Final: 100 µM) dispense->add_cmpd equilibrate Seal & Shake (2 hours @ RT) add_cmpd->equilibrate separate Separate Solid/Liquid (Filter or Centrifuge) equilibrate->separate analyze Analyze Supernatant via HPLC-UV separate->analyze quantify Quantify Concentration against Standard Curve analyze->quantify

Caption: Workflow for the kinetic solubility assay.

Protocol: pKa Determination via Potentiometric Titration
  • Expertise & Rationale: The pKa value defines the ionization state of a molecule at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. As this compound has both a basic amino group and an acidic carboxylic acid group, it will have at least two pKa values. Potentiometric titration is a classic and accurate method for their determination.

  • Methodology:

    • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent if needed.

    • Initial Acidification: Adjust the initial pH of the solution to ~2.0 with a standardized HCl solution to ensure all functional groups are fully protonated.

    • Titration: Place a calibrated pH electrode in the solution and begin titrating by adding small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M).

    • Data Recording: Record the pH of the solution after each addition of titrant.

    • Analysis: Plot the pH versus the volume of NaOH added. The equivalence points will appear as sharp inflection points. The pKa values can be determined from the half-equivalence points (the midpoint of the buffer regions on the curve). The first pKa will correspond to the carboxylic acid, and the second to the protonated amino group.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable steps in chemical research.

Expected Spectroscopic Features

While specific spectra for this exact compound are not widely published, its features can be reliably predicted based on its functional groups and data from closely related analogs.[4]

  • ¹H NMR:

    • Amino Protons (NH₂): A broad singlet is expected, likely in the δ 5.5–7.0 ppm range, which may exchange with D₂O.

    • Triazine Ring Proton (CH): A singlet for the proton at the C3 position.

    • Carboxylic Acid Proton (OH): A very broad singlet, often far downfield (>10 ppm), which will also exchange with D₂O.

  • ¹³C NMR:

    • Triazine Ring Carbons: Several signals in the aromatic/heteroaromatic region (approx. δ 140-160 ppm).

    • Carboxylic Carbonyl (C=O): A signal in the range of δ 165–175 ppm.

  • FTIR Spectroscopy:

    • N-H Stretch (Amino): Two characteristic bands in the 3300–3500 cm⁻¹ region.

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500–3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700–1730 cm⁻¹.

    • C=N and C=C Stretches (Ring): Multiple bands in the 1500–1650 cm⁻¹ region.

Protocol: HPLC Purity Assessment
  • Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A reversed-phase method is typically effective for polar heterocyclic compounds like this one. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

  • Methodology:

    • Sample Preparation: Prepare a sample solution of ~1 mg/mL in a suitable solvent (e.g., a mixture of water/acetonitrile or methanol).

    • Instrumentation & Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: Run a gradient elution.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: Start with a low percentage of B (e.g., 5%), and linearly increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

    • Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm, or a wavelength determined by a UV scan).

    • Analysis: Integrate all peaks in the chromatogram. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

prep Prepare Sample (~1 mg/mL) inject Inject onto Reversed-Phase C18 Column prep->inject separate Gradient Elution (Water/ACN with 0.1% FA) inject->separate detect UV Detection (e.g., 254 nm) separate->detect analyze Integrate Chromatogram Peaks detect->analyze calculate Calculate Area Percent Purity analyze->calculate

Caption: General workflow for HPLC purity analysis.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical intermediate.

  • Hazard Classification: This chemical is considered hazardous, causing skin irritation and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, safety goggles with side shields, and a lab coat.[3][5]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][5] Ensure eyewash stations and safety showers are readily accessible.[3]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[3]

    • Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[3]

Conclusion

This compound stands out as a high-value synthetic intermediate with significant potential in applied chemical sciences. Its defined structure, combined with its versatile amino and carboxylic acid functional groups, provides a robust platform for the synthesis of diverse and complex molecules. While some of its fundamental physicochemical properties like melting point and pKa require experimental determination, the protocols outlined in this guide offer a clear and validated path to obtaining this crucial data. By integrating a solid understanding of its properties with rigorous analytical and safety practices, researchers can fully leverage the potential of this compound to drive innovation in both agricultural and pharmaceutical development.

References

An In-Depth Technical Guide to 6-Amino-1,2,4-triazine-5-carboxylic acid (CAS 412278-71-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminotriazine Scaffold

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an attractive framework for designing molecules that can interact with a variety of biological targets. Within this class of compounds, 6-Amino-1,2,4-triazine-5-carboxylic acid stands out as a versatile building block, particularly in the development of novel therapeutics and agrochemicals.[2] This guide provides a comprehensive technical overview of its synthesis, characterization, and key applications, with a focus on its role in modern drug discovery.

The presence of both an amino group and a carboxylic acid on the triazine ring provides two key points for chemical modification, allowing for the construction of diverse molecular architectures.[3] This dual functionality is particularly valuable in the synthesis of targeted therapies, such as kinase inhibitors, where precise molecular interactions are crucial for efficacy and selectivity.[4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 412278-71-8[5][6]
Molecular Formula C₄H₄N₄O₂[5]
Molecular Weight 140.10 g/mol [5]
Appearance Pale grey powder[1]
Purity ≥98% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Synthesis and Characterization: A Proposed Route and Expected Analytical Profile

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be proposed based on established triazine chemistry. One common approach involves the condensation of a suitable dicarbonyl compound with aminoguanidine.

G Dicarbonyl Precursor Dicarbonyl Precursor Cyclocondensation Cyclocondensation Dicarbonyl Precursor->Cyclocondensation Aminoguanidine Aminoguanidine Aminoguanidine->Cyclocondensation This compound This compound Cyclocondensation->this compound

Figure 1: Proposed general synthesis pathway.

Characterization:

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected analytical characteristics based on its structure and data from closely related compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The amino protons (-NH₂) would likely appear as a broad singlet, and the carboxylic acid proton (-COOH) would also be a singlet, typically deshielded. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR would show distinct signals for the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most deshielded, followed by the carbons of the triazine ring.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

  • O-H stretch: A very broad absorption from 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group, often overlapping with the C-H stretching region.

  • C=O stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.

  • C=N and C-N stretches: Absorptions in the fingerprint region (below 1650 cm⁻¹) corresponding to the triazine ring.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition. The expected exact mass would be consistent with the molecular formula C₄H₄N₄O₂.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 6-amino-1,2,4-triazine scaffold is a key pharmacophore in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The structure of this compound makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors.

Mechanism of Action as a Kinase Inhibitor Scaffold:

Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to a substrate protein. The triazine ring can mimic the purine ring of ATP, and the amino and carboxylic acid groups provide handles for introducing substituents that can form specific interactions with the amino acid residues in the kinase active site, thereby conferring potency and selectivity.[7]

G cluster_0 Kinase Active Site ATP_Pocket ATP Binding Pocket Phosphorylated_Protein Phosphorylated_Protein ATP_Pocket->Phosphorylated_Protein Phosphorylation ADP ADP ATP_Pocket->ADP Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Pocket Binds Substrate_Protein Substrate_Protein Substrate_Protein->Substrate_Binding_Site Binds Triazine_Inhibitor Triazine-based Inhibitor Triazine_Inhibitor->ATP_Pocket Competitively Binds

Figure 2: Competitive inhibition of a kinase by a triazine-based inhibitor.

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Library

The following is a representative workflow for the use of this compound in the synthesis of a library of potential kinase inhibitors. This protocol is based on standard amide coupling and nucleophilic aromatic substitution reactions commonly employed in medicinal chemistry.

Step 1: Amide Coupling

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a diverse library of primary or secondary amines (1.2 equivalents each in separate reaction vessels).

  • Reaction: Stir the reactions at room temperature overnight.

  • Work-up and Purification: Perform an aqueous work-up to remove excess reagents and purify the resulting amides by flash column chromatography or preparative HPLC.

Step 2: Modification of the Amino Group (Optional)

The amino group on the triazine ring can be further functionalized, for instance, through acylation or reductive amination, to explore additional structure-activity relationships (SAR).

G Start This compound Amide_Coupling Amide Coupling with Diverse Amines Start->Amide_Coupling Purification1 Purification Amide_Coupling->Purification1 Optional_Modification Optional Modification of Amino Group Purification1->Optional_Modification Biological_Screening Biological Screening (e.g., Kinase Assay) Purification1->Biological_Screening Directly if no further modification Purification2 Purification Optional_Modification->Purification2 Purification2->Biological_Screening SAR_Analysis SAR Analysis and Lead Optimization Biological_Screening->SAR_Analysis

Figure 3: Workflow for kinase inhibitor library synthesis.

Conclusion and Future Outlook

This compound is a high-value building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for the creation of diverse chemical libraries, particularly for the discovery of targeted therapies like kinase inhibitors. While detailed public-domain information on its synthesis and characterization is somewhat limited, its commercial availability and the well-established chemistry of the triazine scaffold ensure its continued importance in research and development. Future work will likely focus on the exploration of this and similar scaffolds to develop next-generation therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 6-Amino-1,2,4-triazine-5-carboxylic acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a privileged scaffold in both medicinal and agricultural chemistry. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have made it a cornerstone for the development of a diverse range of bioactive molecules. 6-Amino-1,2,4-triazine-5-carboxylic acid, in particular, serves as a crucial building block, offering multiple points for chemical modification and the introduction of pharmacophoric features. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed examination of its synthesis, offering valuable insights for researchers engaged in the design and development of novel triazine-based compounds. This versatile compound is a key intermediate in the synthesis of herbicides and is also explored for its therapeutic potential in pharmaceutical development.[1]

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₄H₄N₄O₂ and a molecular weight of approximately 140.1 g/mol .[2] Its IUPAC name is this compound, and it is assigned the CAS Registry Number 412278-71-8.[2]

PropertyValueSource
Molecular Formula C₄H₄N₄O₂[2]
Molecular Weight 140.1 g/mol [2]
CAS Number 412278-71-8[2]
Appearance Pale grey powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]
Structural Elucidation: A Hybrid Approach

A definitive single-crystal X-ray structure for this compound is not publicly available. Therefore, a comprehensive understanding of its molecular geometry necessitates a hybrid approach, combining theoretical calculations with experimental data from analogous structures.

The 1,2,4-triazine ring is an aromatic heterocycle, and its geometry is influenced by the nitrogen atoms within the ring. The presence of the amino and carboxylic acid substituents will further modulate the electronic distribution and bond characteristics.

Note on Data Availability: Due to the limited availability of direct experimental structural data for this compound, the following sections on spectroscopic analysis are based on established principles of organic spectroscopy and data from closely related triazine and carboxylic acid derivatives. This approach provides a predictive framework for the characterization of this molecule.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to exhibit distinct signals corresponding to the amino and carboxylic acid protons. The amino protons (-NH₂) would likely appear as a broad singlet, while the carboxylic acid proton (-COOH) would also present as a broad singlet, typically at a downfield chemical shift. The sole aromatic proton on the triazine ring is anticipated to resonate in the downfield region characteristic of heteroaromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key insights into the carbon framework. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift. The carbons of the triazine ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituents.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid.[3] The C=O stretching of the carboxylic acid will likely appear as a strong absorption around 1710-1760 cm⁻¹.[3] The N-H stretching of the amino group is expected in the 3300-3500 cm⁻¹ region. Bending vibrations for the N-H group and characteristic ring vibrations of the triazine core will also be present.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₄H₄N₄O₂ by providing a highly accurate mass measurement of the molecular ion.

Synthesis of this compound: A Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted 1,2,4-triazines. The following proposed synthesis is a logical and experimentally viable approach for researchers aiming to prepare this key intermediate.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a cyclization reaction between an α-keto ester derivative and aminoguanidine. This is a common and effective strategy for the formation of the 1,2,4-triazine ring system.

G Target This compound Intermediate1 α-Keto Ester Derivative Target->Intermediate1 Cyclization Intermediate2 Aminoguanidine Target->Intermediate2 Cyclization

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol

Step 1: Synthesis of Diethyl 2-oxomalonate

This reaction involves the oxidation of diethyl malonate.

  • Materials: Diethyl malonate, Sodium nitrite, Acetic acid, Water, Diethyl ether.

  • Procedure:

    • Dissolve diethyl malonate in a suitable solvent such as acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diethyl 2-oxomalonate.

Step 2: Cyclization to form Ethyl 6-Amino-1,2,4-triazine-5-carboxylate

This is the key ring-forming step.

  • Materials: Diethyl 2-oxomalonate, Aminoguanidine hydrochloride, Sodium acetate, Ethanol.

  • Procedure:

    • Dissolve aminoguanidine hydrochloride and sodium acetate in ethanol.

    • Add diethyl 2-oxomalonate to the solution.

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of solution. If so, collect the solid by filtration.

    • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ester.

  • Materials: Ethyl 6-Amino-1,2,4-triazine-5-carboxylate, Lithium hydroxide or Sodium hydroxide, Water, Tetrahydrofuran (THF), Hydrochloric acid.

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide or sodium hydroxide.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

    • The product, this compound, should precipitate from the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Diethyl malonate B Diethyl 2-oxomalonate A->B NaNO₂, Acetic Acid C Diethyl 2-oxomalonate E Ethyl 6-Amino-1,2,4-triazine-5-carboxylate C->E Ethanol, Reflux D Aminoguanidine D->E Ethanol, Reflux F Ethyl 6-Amino-1,2,4-triazine-5-carboxylate G This compound F->G 1. LiOH or NaOH 2. HCl

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, makes it an exceptionally versatile starting material.

  • In Drug Discovery: The triazine core can be elaborated to target a wide range of biological targets. The amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The carboxylic acid can be converted to amides, esters, or other functional groups to modulate solubility, cell permeability, and target engagement. Its use as a precursor for kinase inhibitors, antimicrobial, and anticancer compounds is an active area of research.

  • In Agrochemicals: This compound is a key intermediate in the synthesis of certain herbicides.[1] The triazine scaffold is a well-established pharmacophore in this field, and modifications to the core structure can lead to the development of new and more effective crop protection agents.

Conclusion

References

An In-Depth Technical Guide to the Solubility of 6-Amino-1,2,4-triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-1,2,4-triazine-5-carboxylic acid is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structural motifs, featuring an amino group and a carboxylic acid on a triazine core, make it a versatile building block for the synthesis of novel bioactive molecules.[1] Understanding the solubility of this compound is a critical prerequisite for its application in drug discovery, formulation development, and chemical synthesis. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in various solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this molecule.

Physicochemical Properties and Their Influence on Solubility

Chemical Structure and Functional Groups

This compound (C₄H₄N₄O₂) has a molecular weight of approximately 140.1 g/mol .[2] Its structure is characterized by:

  • A polar 1,2,4-triazine ring: The nitrogen atoms in the heterocyclic ring are capable of hydrogen bonding.

  • An acidic carboxylic acid group (-COOH): This group can donate a proton and will exist in its ionized form (-COO⁻) at pH values above its pKa.

  • A basic amino group (-NH₂): This group can accept a proton and will exist in its protonated form (-NH₃⁺) at pH values below its pKa.

The presence of both acidic and basic functional groups suggests that the compound is amphoteric, and its solubility will be highly dependent on the pH of the aqueous medium.

Estimated Physicochemical Parameters
ParameterEstimated Value/RangeInfluence on Solubility
pKa (acidic) 2.0 - 4.0The carboxylic acid group is expected to have a pKa in this range, typical for carboxylic acids adjacent to electron-withdrawing rings. At pH > pKa, the carboxylate form will dominate, leading to increased aqueous solubility.
pKa (basic) 1.0 - 3.0The amino group's basicity is likely suppressed by the electron-withdrawing nature of the triazine ring. At pH < pKa, the protonated amino group will increase aqueous solubility.
LogP -1.0 to 0.5The presence of multiple polar functional groups suggests a low octanol-water partition coefficient, indicating a preference for aqueous environments over nonpolar organic solvents. A structurally similar compound, 4,6-Diamino-1,3,5-triazine-2-carboxylic acid, has a computed XLogP3 of -0.9.[3]
Melting Point >200 °C (Decomposes)A high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution to occur.

Note: These values are estimations based on chemical intuition and data for similar structures and should be experimentally determined for accurate analysis.

The "Like Dissolves Like" Principle

The fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Solvents (e.g., Water, Methanol, Ethanol, DMSO): Due to its polar nature and hydrogen bonding capabilities, this compound is expected to exhibit higher solubility in polar solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in nonpolar solvents due to the significant mismatch in polarity.

  • Aprotic Polar Solvents (e.g., Acetonitrile, Acetone): Intermediate solubility may be observed in these solvents.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[4][5] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess This compound shake Add compound to solvent in sealed vial prep_compound->shake prep_solvent Measure known volume of solvent prep_solvent->shake agitate Agitate at constant temperature (e.g., 24-72h) shake->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filtrate dilute Dilute saturated filtrate filtrate->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate concentration using calibration curve analyze->calculate

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol: Shake-Flask Method

Materials:

  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO, acetonitrile, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of the desired solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time to reach equilibrium. A common duration is 24 to 72 hours.[5] It is advisable to test different time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for sedimentation.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC-UV method (see below for a sample method).

    • Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or µg/mL.

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of triazine derivatives.[6][7]

Suggested HPLC Parameters:

ParameterConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for polar heterocyclic compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides a source of protons for good peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound.
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a higher percentage (e.g., 95%) over several minutes, then return to initial conditions.To ensure elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength Determined by UV-Vis scan (likely in the 230-280 nm range)The wavelength of maximum absorbance should be used for optimal sensitivity.

Calibration Curve:

A calibration curve must be prepared using standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against the concentration, and a linear regression is applied to determine the relationship.

Data Presentation and Interpretation

Quantitative Solubility Data

The experimentally determined solubility values should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (µg/mL)
Deionized WaterTo be determined
PBS (pH 7.4)To be determined
0.1 M HClTo be determined
0.1 M NaOHTo be determined
MethanolTo be determined
EthanolTo be determined
AcetonitrileTo be determined
Dimethyl Sulfoxide (DMSO)To be determined
HexaneTo be determined
Interpretation of Results
  • Aqueous Solubility: Compare the solubility in water, 0.1 M HCl, and 0.1 M NaOH. Higher solubility in acidic and basic solutions compared to water would confirm the amphoteric nature of the compound. The lowest aqueous solubility is expected near the isoelectric point.

  • Organic Solvent Solubility: The solubility in organic solvents will provide insights into the compound's polarity. Higher solubility in methanol and DMSO compared to less polar solvents like acetonitrile and very low solubility in hexane would be expected.

Visualizing Structure-Solubility Relationships

G compound 6-Amino-1,2,4-triazine- 5-carboxylic acid pKa_acid Acidic pKa (Carboxylic Acid) compound->pKa_acid influences pKa_basic Basic pKa (Amino Group) compound->pKa_basic influences logP LogP (Hydrophilicity) compound->logP influences ph_effect pH-Dependent Aqueous Solubility pKa_acid->ph_effect pKa_basic->ph_effect polar_solvents Polar Solvents (Water, Methanol) logP->polar_solvents predicts nonpolar_solvents Nonpolar Solvents (Hexane) logP->nonpolar_solvents predicts high_sol Higher Solubility polar_solvents->high_sol low_sol Lower Solubility nonpolar_solvents->low_sol

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide has outlined the theoretical principles and a detailed practical framework for determining the solubility of this compound. While pre-existing, comprehensive solubility data is not widely available, the provided experimental protocols, particularly the shake-flask method coupled with HPLC analysis, offer a robust and reliable approach for researchers to generate this critical data. A thorough understanding and experimental determination of its solubility in various solvents are paramount for the successful development of this promising chemical entity in its intended applications.

References

discovery and synthetic history of 1,2,4-triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of 1,2,4-Triazine Derivatives

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core, a six-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4, represents a privileged scaffold in the landscape of medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the nitrogen-rich system, and its remarkable synthetic versatility have established it as a cornerstone for the development of a vast array of biologically active compounds.[1][2][3][4] From foundational antibiotics to modern kinase inhibitors, the journey of the 1,2,4-triazine is a compelling narrative of chemical ingenuity and therapeutic innovation. This guide provides a comprehensive exploration of its discovery, the evolution of its synthesis, and its impact on drug development, offering researchers and scientists a detailed perspective on this significant heterocyclic system.

Chapter 1: Foundational Discoveries and Early Synthetic Endeavors

The story of the 1,2,4-triazine ring system begins in the late 19th century. While early work, such as Eugen Bamberger's synthesis in 1892, primarily focused on fused systems like benzotriazines, these efforts laid the crucial groundwork for heterocyclic chemistry.[1] The true milestone for the parent, unsubstituted 1,2,4-triazine was achieved much later. A pivotal synthesis was reported by Paudler and Barton, who successfully condensed glyoxal with ethyl oxalamidrazonate.[1] This reaction yielded ethyl 1,2,4-triazine-3-carboxylate, which, after saponification and decarboxylation, afforded the parent 1,2,4-triazine for the first time.[1]

These pioneering efforts illuminated a viable pathway to the core structure, but the most significant and enduring classical method for generating substituted 1,2,4-triazines involves the condensation of 1,2-dicarbonyl compounds with amidrazones.[1][5] This approach proved to be exceptionally versatile, allowing for the strategic introduction of various substituents at different positions on the triazine ring. This flexibility was instrumental in generating the first diverse libraries of 1,2,4-triazine derivatives for biological screening, unlocking the therapeutic potential that would be realized in the decades to follow.[1]

Visualizing the Classical Synthesis

The following workflow illustrates the fundamental and widely adopted condensation reaction that defined early 1,2,4-triazine synthesis.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) condensation Condensation & Cyclization dicarbonyl->condensation Reacts with amidrazone Amidrazone (e.g., Semicarbazide) amidrazone->condensation triazine Substituted 1,2,4-Triazine condensation->triazine Forms

Caption: General workflow for the classical synthesis of 1,2,4-triazines.

Chapter 2: The Maturation of Synthetic Strategy and Modern Methodologies

As the biological significance of 1,2,4-triazines became increasingly apparent, the demand for more efficient, diverse, and sophisticated synthetic routes grew. Organic chemists responded with a host of innovative methods that expanded the accessible chemical space and enabled the synthesis of highly functionalized derivatives.

Key Modern Synthetic Approaches:
  • Domino and Annulation Reactions: Simple and efficient [4+2] domino annulation reactions have been developed, utilizing easily available materials like ketones, aldehydes, and alkynes to construct the triazine ring with moderate to high yields.[6] This represents a powerful tool for rapidly assembling potentially bioactive derivatives.

  • Redox-Efficient Cyclodehydration: A modern approach involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts.[7] This method is notable for its mild reaction conditions, which tolerate a variety of sensitive functional groups, and its flexibility in allowing late-stage incorporation of substituents at either the C3 or C6 positions.[7]

  • Microwave-Assisted Synthesis: The application of microwave technology has been shown to accelerate the synthesis of 1,2,4-triazines, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods.[5][8]

  • Palladium-Catalyzed Cross-Coupling: The true power of modern synthesis is exemplified by the functionalization of a pre-formed triazine core. The Suzuki cross-coupling reaction, in particular, has been instrumental in creating complex biaryl 1,2,4-triazines.[9] This strategy involves first halogenating the triazine ring (e.g., bromination with N-bromosuccinimide) and then coupling it with a boronic acid derivative in the presence of a palladium catalyst.[9] This has been a key technique in the development of potent and selective drug candidates, such as adenosine A2A receptor antagonists.[9][10]

Visualizing a Modern Functionalization Workflow

The diagram below outlines the powerful post-synthesis modification of the 1,2,4-triazine core using a Suzuki cross-coupling reaction.

G start 5-Aryl-1,2,4-triazin-3-amine bromo 6-Bromo-5-aryl- 1,2,4-triazin-3-amine start->bromo NBS, DMF suzuki Suzuki Cross-Coupling bromo->suzuki final_product 5,6-Biaryl-1,2,4-triazin-3-amine suzuki->final_product Forms C-C bond boronic Aryl Boronic Acid Derivative boronic->suzuki catalyst Pd(PPh₃)₄ Catalyst + Base (K₂CO₃) catalyst->suzuki

Caption: Workflow for Suzuki coupling to synthesize 5,6-biaryl-1,2,4-triazines.

Chapter 3: Therapeutic Impact and Key Bioactive Derivatives

The synthetic accessibility of the 1,2,4-triazine scaffold has led to its incorporation into numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[2][3][11][12]

Compound/ClassTherapeutic AreaMechanism/TargetKey Activity DataReference(s)
Ceftriaxone AntibioticBroad-spectrum cephalosporinMIC90 values < 1 µg/mL for many pathogens[1]
Lamotrigine AnticonvulsantBlocks voltage-gated sodium channelsTherapeutic plasma concentration: 3-15 µg/mL[1]
Azaribine Antiviral/AntifungalInvestigated in the 20th centuryHistorical significance[1]
Tirapazamine AnticancerHypoxia-activated prodrugIC50 values in the low micromolar range[1]
Kinase Inhibitors Anticancerc-Met, VEGFR-2, PDK1Low nanomolar to low micromolar IC50/Ki values[1]
Adenosine A2A Antagonists Parkinson's DiseaseAdenosine A2A ReceptorpKi = 6.93 for parent 5,6-diphenyl-1,2,4-triazin-3-amine[1][10]
Delpazolid AntibacterialIn Phase 2 clinical trialsA modern 5,6-dihydro-1,2,4-triazine derivative[13]

This table highlights how the 1,2,4-triazine core is a versatile platform for drug discovery, leading to successful therapeutics and promising clinical candidates across diverse disease areas.

Chapter 4: Field-Proven Experimental Protocols

To ensure the practical applicability of this guide, two representative protocols are provided in detail. These methods reflect both a classical and a modern approach to synthesizing and modifying 1,2,4-triazine derivatives.

Protocol 4.1: General One-Pot Synthesis of Substituted 1,2,4-Triazines

This protocol is adapted from a convenient one-pot procedure involving the condensation of amides and 1,2-diketones, followed by cyclization with hydrazine.[5]

Objective: To synthesize 5,6-diphenyl-3-phenyl-1,2,4-triazine.

Materials:

  • Benzamide

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Sodium tertiary-butoxide

  • Benzene (solvent)

  • Ethanol

  • Hydrazine hydrate

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of sodium tertiary-butoxide (0.01 mol) in benzene, add benzamide (0.01 mol).

  • Add the 1,2-dicarbonyl compound, benzil (0.01 mol), to the mixture.

  • Continue stirring. A jelly-like liquid is expected to form.

  • Add 10 mL of ethanol to dissolve the jelly-like reaction mixture.

  • Add 2 mL of hydrazine hydrate to the solution.

  • Heat the solution at reflux for 2.5 hours.

  • After reflux, evaporate the solvent under reduced pressure to obtain a reddish-brown liquid.

  • Pour the residue into water and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product, typically by column chromatography, to yield the target 1,2,4-triazine.

Protocol 4.2: Synthesis of 5,6-Biaryl-1,2,4-triazine-3-amines via Suzuki Coupling

This protocol is a representative example of a modern approach to functionalizing the 1,2,4-triazine core, crucial for structure-activity relationship (SAR) studies in drug development.[9][14]

Part A: Bromination of 5-Aryl-1,2,4-triazin-3-amine

  • Dissolve the starting 5-aryl-1,2,4-triazin-3-amine (8.70 mmol) in DMF (15 mL).

  • Cool the solution to -25 °C in a suitable bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (26.6 mmol) in DMF (10 mL).

  • Add the NBS solution dropwise to the cooled triazine solution.

  • Allow the reaction to stir overnight, monitoring completion by TLC.

  • Pour the reaction mixture into a saturated sodium bicarbonate solution (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the 6-bromo-5-aryl-1,2,4-triazin-3-amine.[14]

Part B: Suzuki Cross-Coupling

  • In a sealed vessel, combine the 6-bromo-5-aryl-1,2,4-triazin-3-amine (0.358 mmol), the desired arylboronic acid derivative (0.412 mmol), and potassium carbonate (K₂CO₃) (1.07 mmol) in dioxane (2.0 mL) and water (1.0 mL).[9]

  • Degas the mixture (e.g., by bubbling argon through it for 10-15 minutes).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.018 mmol).[9]

  • Seal the vessel and stir the mixture at 150 °C for 2 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by chromatography to yield the final 5,6-biaryl-1,2,4-triazin-3-amine product.

Conclusion

From its initial discovery to its current status as a privileged scaffold in drug development, the 1,2,4-triazine ring system has been the subject of intense synthetic and medicinal exploration. The evolution from classical condensation reactions to sophisticated, modern cross-coupling strategies has vastly expanded the chemical diversity of accessible derivatives. This synthetic tractability, coupled with the unique electronic nature of the ring, ensures that 1,2,4-triazines will continue to be a fertile ground for the discovery of novel therapeutics and functional materials for years to come.

References

Aminotriazine Carboxylic Acids: A Versatile Scaffold for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminotriazine scaffold, a nitrogen-rich heterocyclic motif, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. When functionalized with a carboxylic acid group, this scaffold gains an additional critical pharmacophoric element, enhancing its potential for targeted molecular interactions and improved pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the potential biological activities of aminotriazine carboxylic acids and their derivatives. We delve into their significant promise as anticancer, antimicrobial, and antiviral agents, detailing the underlying mechanisms of action, including kinase inhibition and enzyme modulation. This guide offers field-proven insights into the experimental evaluation of these compounds, presenting detailed, step-by-step protocols for key in vitro and in vivo assays. Accompanied by structured data tables and explanatory diagrams, this document serves as an essential resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical class.

Introduction: The Chemical and Pharmacological Rationale

The pursuit of novel therapeutic agents frequently centers on identifying chemical scaffolds that are not only synthetically accessible but also capable of presenting diverse functionalities in three-dimensional space. The triazine core, particularly the symmetrical 1,3,5-triazine and the asymmetrical 1,2,4-triazine, has long been a focus of such efforts due to its unique electronic properties and its ability to act as a rigid template for substituent attachment.[1]

The 1,3,5-Triazine (s-Triazine) Scaffold: As a weak base with significantly less resonance energy than benzene, the s-triazine ring is predisposed to nucleophilic substitution, making it a highly versatile starting point for creating extensive compound libraries.[1] Its three modifiable sites allow for precise tuning of a molecule's physicochemical properties.

The Carboxylic Acid Moiety: The carboxylic acid group is a prevalent feature in a vast number of approved drugs.[2][3] Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate anion under physiological pH, makes it a powerful tool for anchoring a molecule to a target protein's active site, particularly through interactions with basic residues like lysine and arginine. However, this same acidity can sometimes limit membrane permeability and lead to metabolic liabilities, prompting the exploration of bioisosteres like tetrazoles.[2][4]

The strategic combination of an aminotriazine core with a carboxylic acid function creates a class of compounds with immense therapeutic potential. The triazine ring provides a robust and tunable platform, while the carboxylic acid offers a key interactive group for specific biological targeting.

Synthetic Strategies: Building the Core Structure

The synthesis of aminotriazine carboxylic acid derivatives typically leverages the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material. The stepwise, temperature-controlled substitution of the chlorine atoms with various nucleophiles allows for the construction of highly diverse structures.

A common pathway involves the initial reaction of cyanuric chloride with an amino-benzoic acid derivative. The remaining chlorine atoms can then be substituted with other amines or nucleophiles to build the final molecule. The carboxylic acid moiety can be protected during synthesis and deprotected in the final step or carried through the synthetic route if the reaction conditions permit.

Alternatively, amide bond formation serves as a crucial strategy, coupling a pre-functionalized aminotriazine with a carboxylic acid-containing molecule, or vice versa.[5][6][7]

G cluster_0 Synthetic Workflow for Aminotriazine Carboxylic Acid Derivatives A Cyanuric Chloride B Nucleophilic Substitution (e.g., with 4-Aminobenzoic Acid) 0-5 °C A->B C Dichlorotriazine Intermediate B->C D Second Nucleophilic Substitution (e.g., with Amine R1) Room Temperature C->D E Monochlorotriazine Intermediate D->E F Third Nucleophilic Substitution (e.g., with Amine R2) Elevated Temperature E->F G Final Aminotriazine Carboxylic Acid Derivative F->G

Caption: General synthetic workflow for trisubstituted s-triazine derivatives.

Anticancer Activities: A Multi-Pronged Approach

Aminotriazine derivatives have emerged as one of the most promising classes of small-molecule anticancer agents, with several compounds advancing into clinical use.[8] Their efficacy stems from the ability to inhibit a wide range of molecular targets crucial for cancer cell proliferation, survival, and metabolism.

Mechanism of Action 1: Kinase Inhibition

Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[9] Aminotriazine scaffolds have proven to be exceptionally effective at targeting the ATP-binding pocket of various kinases.

Phosphoinositide 3-Kinase (PI3K) / mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[10] Several aminotriazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[8][11] For instance, l-aminoacyl-triazine derivatives have been identified as isoform-selective PI3Kβ inhibitors, demonstrating potent inhibition of Akt phosphorylation in PTEN-deficient cancer cells.[10] Some compounds exhibit dual inhibitory activity against both PI3K and mTOR, which can lead to a more profound and durable anti-tumor response and may reduce the likelihood of acquired resistance.[8][11]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation Inhibitor Aminotriazine Carboxylic Acids Inhibitor->PI3K Inhibitor->mTORC1 G cluster_workflow In Vitro Anticancer Evaluation Workflow Start Test Compound (Aminotriazine Carboxylic Acid) A Primary Screening: Cytotoxicity Assays (e.g., MTT, LDH) Start->A B Determine IC50 Values (Dose-Response Analysis) A->B C Secondary Screening: Anti-Proliferative Assays (e.g., BrdU Incorporation) B->C If Potent End Promising Candidate for In Vivo Studies B->End If Not Potent D Mechanism of Action Studies C->D E Apoptosis vs. Necrosis (Annexin V / PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Target Engagement Assays (e.g., Western Blot for p-Akt) D->G E->End F->End G->End

References

6-Amino-1,2,4-triazine-5-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 6-Amino-1,2,4-triazine-5-carboxylic Acid

Abstract

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal and agricultural chemistry.[1] While its direct mechanism of action is not extensively documented in publicly available literature, the broader class of 1,2,4-triazine derivatives exhibits a wide array of significant biological activities. This guide provides an in-depth exploration of the well-established mechanisms of action of these derivatives, offering a predictive framework for understanding the potential biological roles of this compound. By examining its structural analogs, we can infer and propose testable hypotheses regarding its function, thereby guiding future research and drug development efforts. This document will delve into the roles of 1,2,4-triazine derivatives as inhibitors of key enzymes such as Pyruvate Dehydrogenase Kinase (PDK) and D-Amino Acid Oxidase (DAAO), and as antagonists of G-Protein-Coupled Receptor 84 (GPR84).

Introduction: The 1,2,4-Triazine Scaffold in Drug Discovery

The 1,2,4-triazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Derivatives of 1,2,4-triazine have been reported to possess a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The versatility of this scaffold stems from the presence of three nitrogen atoms, which can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and metal coordination.

This compound itself is recognized as a key intermediate in the synthesis of more complex molecules, including herbicides and pharmaceuticals.[1] Its structure, featuring both an amino and a carboxylic acid group, provides reactive handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. Given the lack of specific mechanistic data on this parent compound, this guide will focus on the established mechanisms of its better-studied derivatives to provide a foundation for future investigation.

Potential Mechanism of Action I: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

The Role of PDK in Cellular Metabolism and Cancer

Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a critical role in the regulation of cellular metabolism. PDKs phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC). This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, and towards lactate production, a phenomenon known as the Warburg effect in cancer cells. Overexpression of PDKs is observed in various cancers and is associated with tumor growth, metastasis, and resistance to therapy.[5] Therefore, inhibition of PDK is a promising strategy for cancer treatment.

1,2,4-Triazine Derivatives as PDK Inhibitors

Recent studies have identified 3-amino-1,2,4-triazine derivatives as potent and selective inhibitors of PDK1.[6] These compounds have demonstrated significant anticancer activity in both in vitro and in vivo models of pancreatic ductal adenocarcinoma, a particularly aggressive cancer with metabolic alterations.[5][6]

The proposed mechanism involves the binding of the 1,2,4-triazine core to the ATP-binding pocket of PDK1, preventing the phosphorylation of PDC. This leads to the reactivation of PDC, increased mitochondrial respiration, and ultimately, apoptotic cell death in cancer cells.[6]

Hypothetical Interaction of this compound with PDK1

The structure of this compound suggests it could potentially fit into the ATP-binding pocket of PDK1. The amino and carboxylic acid groups could form key hydrogen bonds with residues in the active site.

Diagram: Proposed PDK Inhibition Pathway

PDK_Inhibition Pyruvate Pyruvate PDC_active PDC (active) Pyruvate->PDC_active enters AcetylCoA Acetyl-CoA PDC_active->AcetylCoA converts to PDC_inactive PDC (inactive) PDC_active->PDC_inactive TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle ATP_Cancer ATP Production (Cancer Cell Proliferation) TCA_Cycle->ATP_Cancer Lactate Lactate PDK PDK PDK->PDC_active Triazine 6-Amino-1,2,4-triazine- 5-carboxylic acid (Hypothetical Inhibitor) Triazine->PDK inhibits DAAO_Inhibition cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte D_Serine D-Serine NMDA_R NMDA Receptor D_Serine->NMDA_R co-agonist DAAO DAAO D_Serine->DAAO substrate Glutamate Glutamate Glutamate->NMDA_R agonist Ca_influx Ca2+ Influx (Neuronal Signaling) NMDA_R->Ca_influx Keto_acid α-Keto Acid DAAO->Keto_acid oxidizes to Triazine 6-Amino-1,2,4-triazine- 5-carboxylic acid (Hypothetical Inhibitor) Triazine->DAAO inhibits GPR84_Antagonism Ligand Endogenous Ligand (Medium-Chain Fatty Acid) GPR84 GPR84 Receptor Ligand->GPR84 activates G_Protein G-Protein Signaling GPR84->G_Protein Inflammation Pro-inflammatory Response G_Protein->Inflammation Triazine 6-Amino-1,2,4-triazine- 5-carboxylic acid (Hypothetical Antagonist) Triazine->GPR84 blocks binding

References

Foreword: The Triazine Scaffold - A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Triazine Core in Enzymatic Inhibition

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of biomedical research. Within the vast chemical space available to medicinal chemists, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of interacting with a wide range of biological targets to elicit desired therapeutic effects. The triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, stands out as one such exemplary scaffold.[1][2][3] Its inherent properties, including a planar structure, metabolic stability, and the capacity for diverse substitutions, have made it a fertile ground for the development of potent and selective enzyme inhibitors.[1][3] This guide aims to provide a comprehensive overview of the pivotal role of the triazine core in enzymatic inhibition, delving into its mechanistic underpinnings, structure-activity relationships, and the practical methodologies employed in its investigation.

The Triazine Core: A Versatile Chemical Canvas

The triazine ring exists in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine). Of these, the symmetrical 1,3,5-triazine is the most extensively studied in the context of enzyme inhibition due to its synthetic accessibility and the ability to introduce three distinct substituents.[1][3] The electron-deficient nature of the triazine ring, a consequence of the electronegative nitrogen atoms, makes it susceptible to nucleophilic substitution, which is the primary route for its derivatization.[1][4] This chemical tractability allows for the systematic modification of the core, enabling the fine-tuning of its electronic, steric, and hydrophobic properties to achieve optimal interactions with the target enzyme's active site.

Mechanisms of Enzymatic Inhibition by Triazine Derivatives

Triazine-based inhibitors employ a variety of mechanisms to modulate enzyme activity. The specific mode of action is largely dictated by the nature of the substituents appended to the triazine core and the topology of the enzyme's active site.

Competitive Inhibition: Occupying the Active Site

A predominant mechanism of action for many triazine-based inhibitors is competitive inhibition. In this mode, the triazine derivative directly competes with the endogenous substrate for binding to the enzyme's active site. The triazine core often serves as a rigid scaffold that orients key pharmacophoric groups to mimic the binding interactions of the natural substrate.

A notable example is the inhibition of dihydrofolate reductase (DHFR) by triazine derivatives.[5][6] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor for nucleotide biosynthesis.[7] Triazine-based DHFR inhibitors, such as methotrexate, are designed to mimic the binding of the natural substrate, dihydrofolate. The diaminotriazine moiety is a key pharmacophore that establishes critical hydrogen bonding interactions within the active site of DHFR.

DHFR_Inhibition cluster_enzyme DHFR Active Site Amino_Acid_Residues Key Amino Acid Residues (e.g., Asp27, Ile50, Phe31) Tetrahydrofolate Tetrahydrofolate Amino_Acid_Residues->Tetrahydrofolate Catalyzes conversion to Dihydrofolate Dihydrofolate (Substrate) Dihydrofolate->Amino_Acid_Residues Binds to Triazine_Inhibitor Triazine Inhibitor Triazine_Inhibitor->Amino_Acid_Residues Competitively Binds to

Caption: Competitive inhibition of DHFR by a triazine-based inhibitor.

Allosteric Inhibition: Binding to a Remote Site

In contrast to competitive inhibitors, allosteric inhibitors bind to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby reducing its affinity for the substrate or diminishing its catalytic efficiency. While less common for triazine-based inhibitors, this mechanism offers the potential for greater selectivity, as allosteric sites are often less conserved across enzyme families than active sites.

Covalent Inhibition: Forming an Irreversible Bond

The triazine scaffold can be engineered to incorporate reactive functionalities, leading to the development of covalent inhibitors.[8] These inhibitors form a stable, covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) within or near the enzyme's active site. This irreversible mode of action can lead to prolonged and potent inhibition.

The design of covalent triazine inhibitors often involves the incorporation of a "warhead" group, such as an acrylamide or a chloroacetamide, which is susceptible to nucleophilic attack by a specific amino acid residue in the target enzyme. This approach has been successfully employed in the development of inhibitors for kinases like Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3).[8]

Covalent_Inhibition Triazine_Inhibitor Triazine Inhibitor with Warhead Noncovalent_Complex Reversible Noncovalent Complex Triazine_Inhibitor->Noncovalent_Complex Initial Binding Enzyme Enzyme Active Site with Nucleophilic Residue Enzyme->Noncovalent_Complex Covalent_Adduct Irreversible Covalent Adduct Noncovalent_Complex->Covalent_Adduct Covalent Bond Formation

Caption: Mechanism of covalent inhibition by a triazine derivative.

Structure-Activity Relationships (SAR) of Triazine-Based Inhibitors

The inhibitory potency and selectivity of triazine derivatives are exquisitely sensitive to the nature of the substituents at the C2, C4, and C6 positions of the s-triazine ring (or corresponding positions in other isomers). A systematic exploration of these substitutions, known as Structure-Activity Relationship (SAR) studies, is fundamental to the optimization of lead compounds.

Key Enzyme Targets and Illustrative SAR

The versatility of the triazine core is evident from the diverse range of enzymes it has been shown to inhibit.[2][9][10][11][12][13][14]

Enzyme TargetTherapeutic AreaKey SAR Insights
Dihydrofolate Reductase (DHFR) Cancer, Infectious DiseasesThe 2,4-diamino substitution is crucial for mimicking the binding of the pteridine ring of dihydrofolate. Lipophilic substituents at the 6-position can enhance binding affinity by interacting with a hydrophobic pocket in the active site.[5]
Protein Kinases (e.g., EGFR, BTK, ROCK1) Cancer, InflammationSubstitutions that project into the ATP-binding pocket are critical. Aromatic and heteroaromatic groups can form key π-π stacking and hydrogen bonding interactions. The introduction of a covalent warhead can lead to irreversible inhibition.[8][11][15]
Monoamine Oxidase (MAO) Neurological DisordersAmino acid-substituted 1,3,5-triazines have shown selective inhibition of MAO-A. The nature of the amino acid side chain and the substituents at the 4 and 6 positions of the triazine ring influence potency and selectivity.[10]
Nuclear Factor-kappa B (NF-κB) Inflammation, CancerThe 2-amino-4,6-dichloro-1,3,5-triazine substructure has been identified as essential for inhibitory activity. Modifications to the anilino substituent can further enhance potency.[16]
Pyruvate Dehydrogenase Kinase (PDK) Cancer3-amino-1,2,4-triazine derivatives have been developed as selective PDK1 inhibitors. Hybrid molecules incorporating pharmacophoric subunits like 7-azaindoles and indoles have shown promising activity.[17][18]
Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. For triazine-based inhibitors, QSAR models have been developed to predict the inhibitory potency based on parameters such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).[5] These models can guide the rational design of new derivatives with improved activity.

Experimental Protocols for the Evaluation of Triazine-Based Enzyme Inhibitors

The development of triazine-based enzyme inhibitors relies on a robust pipeline of experimental evaluation, from initial synthesis to detailed mechanistic studies.

General Synthesis of 1,3,5-Triazine Derivatives

The most common starting material for the synthesis of s-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3] The three chlorine atoms can be sequentially substituted by various nucleophiles (e.g., amines, alcohols, thiols) with increasing temperature. This stepwise substitution allows for the controlled synthesis of mono-, di-, and tri-substituted triazines.[3][10][13]

Step-by-Step Protocol for Stepwise Nucleophilic Substitution:

  • First Substitution: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF). Cool the solution to 0-5 °C. Add the first nucleophile dropwise while maintaining the low temperature. Stir for a specified period until the reaction is complete (monitored by TLC).

  • Second Substitution: To the solution containing the mono-substituted triazine, add the second nucleophile. Allow the reaction mixture to warm to room temperature and stir until completion.

  • Third Substitution: Add the third nucleophile to the reaction mixture and heat to reflux. The reaction time will vary depending on the nucleophilicity of the substituent.

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Triazine_Synthesis Cyanuric_Chloride Cyanuric Chloride Mono_Substituted Mono-substituted Triazine Cyanuric_Chloride->Mono_Substituted + Nucleophile 1 (0-5 °C) Di_Substituted Di-substituted Triazine Mono_Substituted->Di_Substituted + Nucleophile 2 (Room Temp.) Tri_Substituted Tri-substituted Triazine Di_Substituted->Tri_Substituted + Nucleophile 3 (Reflux)

Caption: Stepwise synthesis of trisubstituted 1,3,5-triazines.

Enzyme Inhibition Assays

Enzyme inhibition assays are essential for determining the potency of triazine derivatives, typically expressed as the half-maximal inhibitory concentration (IC50). The specific assay format depends on the enzyme being studied.

Example Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay [7]

This assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Triazine test compounds

  • Positive control (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of the triazine test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compounds or control to the appropriate wells.

  • Add the DHFR enzyme to all wells except the blank.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the DHF substrate to all wells.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Silico Modeling and Simulation

Computational methods play a crucial role in understanding the binding interactions of triazine inhibitors and in guiding the design of new compounds.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It can be used to visualize the binding mode of triazine derivatives in the active site of an enzyme and to identify key interactions.[15][19]

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. They can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies.[15]

Future Directions and Conclusion

The triazine core continues to be a highly valuable scaffold in the development of novel enzyme inhibitors. Future research in this area is likely to focus on several key aspects:

  • Exploration of Novel Chemical Space: The synthesis of new triazine libraries with diverse and complex substituents will continue to yield inhibitors with novel mechanisms of action and improved selectivity.

  • Covalent and Allosteric Inhibitors: The design of inhibitors that operate through covalent or allosteric mechanisms will be a major focus, as these can offer advantages in terms of potency and selectivity.

  • Integration of Computational and Experimental Approaches: A synergistic approach combining in silico design and prediction with experimental synthesis and evaluation will be crucial for accelerating the discovery of new triazine-based therapeutics.

  • Application in Emerging Therapeutic Areas: The versatility of the triazine scaffold will undoubtedly be leveraged to address new and challenging disease targets.

References

A Theoretical and Computational Scrutiny of 6-Amino-1,2,4-triazine-5-carboxylic Acid: A Guide for Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical examination of 6-Amino-1,2,4-triazine-5-carboxylic acid, a pivotal heterocyclic compound. With applications ranging from agrochemicals to pharmaceuticals, a deep understanding of its molecular structure and electronic properties is paramount for the rational design of novel derivatives.[1] This document delineates the molecule's structural characteristics, spectroscopic signatures, and electronic behavior through the lens of quantum chemical calculations, primarily Density Functional Theory (DFT). We will explore its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and discuss the implications of these theoretical insights for its reactivity and potential as a pharmacophore or toxophore. This guide is intended for researchers and professionals in drug development and agricultural science, offering a foundational understanding to accelerate innovation.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a privileged scaffold in medicinal and agricultural chemistry, renowned for its wide spectrum of biological activities.[2][3] Derivatives of 1,2,4-triazine have demonstrated efficacy as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4] In agriculture, this heterocyclic core is integral to the development of potent herbicides and fungicides.[1] this compound (also known as 5-Carboxy-6-amino-1,2,4-triazine) serves as a crucial intermediate in the synthesis of these bioactive molecules.[1] Its bifunctional nature, possessing both an amino and a carboxylic acid group on the triazine ring, offers versatile handles for chemical modification, making it an attractive starting point for combinatorial library synthesis.

A thorough theoretical understanding of this molecule's intrinsic properties can guide synthetic efforts, predict its reactivity, and provide insights into its potential biological interactions. This guide will employ computational methods to elucidate these properties, providing a framework for its strategic utilization in research and development.

Molecular Structure and Spectroscopic Characterization

The foundational step in understanding a molecule's function is to ascertain its three-dimensional structure and how it interacts with electromagnetic radiation. While experimental techniques like X-ray crystallography provide the gold standard for solid-state structures, computational methods can accurately predict geometries in the gaseous phase, which are crucial for understanding intrinsic molecular properties.

Optimized Molecular Geometry

Density Functional Theory (DFT) calculations are a powerful tool for determining the optimized geometry of molecules.[5] Using a common functional like B3LYP with a 6-311G++(d,p) basis set, we can predict bond lengths, bond angles, and dihedral angles of this compound.[6] The planarity of the triazine ring is a key feature, influencing its aromatic character and potential for π-π stacking interactions, which are often critical for binding to biological targets.[7]

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311G++(d,p))

ParameterPredicted ValueParameterPredicted Value
Bond Lengths (Å) **Bond Angles (°) **
C3-N21.33N4-C5-C6118.5
N2-N11.34C5-C6-N1120.0
N1-C61.32C6-N1-N2119.0
C6-N(amino)1.36N1-N2-C3121.5
C5-C(carboxyl)1.50N2-C3-N4122.0
C(carboxyl)-O(H)1.35C3-N4-C5119.0
C(carboxyl)=O1.21C6-C5-C(carboxyl)120.5
Dihedral Angles (°)
N4-C5-C6-N1~0.0
C5-C6-N(amino)-H~180.0

Note: These are representative values based on typical DFT calculations for similar structures and should be experimentally verified.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.[8] For this compound, the FT-IR spectrum is expected to exhibit characteristic peaks corresponding to the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=N and C-N stretches of the triazine ring.[9]

Expected FT-IR Absorption Bands:

  • ~3400-3200 cm⁻¹: N-H stretching vibrations (amino group)

  • ~3300-2500 cm⁻¹: O-H stretching (carboxylic acid, broad)

  • ~1720-1700 cm⁻¹: C=O stretching (carbonyl of carboxylic acid)

  • ~1650-1550 cm⁻¹: C=N and N-H bending vibrations

  • ~1500-1400 cm⁻¹: C-N stretching vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the molecular skeleton.[8]

  • ¹H NMR: The proton NMR spectrum would likely show a broad singlet for the amino (NH₂) protons, a downfield singlet for the carboxylic acid (COOH) proton, and a singlet for the C3-H proton on the triazine ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons in the triazine ring and the carbonyl carbon of the carboxylic acid. The chemical shifts would be influenced by the electron-withdrawing nitrogen atoms in the ring.[2]

Quantum Chemical Insights into Reactivity

DFT calculations not only predict structure but also provide a wealth of information about the electronic properties of a molecule, which are directly related to its chemical reactivity and biological activity.[10]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.[12]

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the triazine ring, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the electron-deficient triazine ring and the carboxylic acid group, suggesting these are the probable sites for nucleophilic attack.

Table 2: Calculated Global Reactivity Descriptors

ParameterFormulaSignificance
HOMO Energy (E_HOMO) -Electron-donating ability
LUMO Energy (E_LUMO) -Electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMOChemical reactivity and stability
Ionization Potential (I) -E_HOMOEnergy required to remove an electron
Electron Affinity (A) -E_LUMOEnergy released when an electron is added
Global Hardness (η) (I - A) / 2Resistance to change in electron distribution
Global Softness (S) 1 / (2η)Measure of reactivity
Electronegativity (χ) (I + A) / 2Electron-attracting power
Electrophilicity Index (ω) χ² / (2η)Propensity to accept electrons

These parameters can be calculated from the HOMO and LUMO energies obtained from DFT calculations.[6][12]

HOMO_LUMO cluster_molecule This compound cluster_orbitals Frontier Molecular Orbitals cluster_properties Chemical Properties Molecule Molecular Structure HOMO HOMO (Highest Occupied Molecular Orbital) Molecule->HOMO Electron Density Distribution LUMO LUMO (Lowest Unoccupied Molecular Orbital) Molecule->LUMO Electron Density Distribution HOMO->LUMO Energy Gap (ΔE) Reactivity Reactivity HOMO->Reactivity Electron Donor LUMO->Reactivity Electron Acceptor Bioactivity Potential Bioactivity Reactivity->Bioactivity Stability Stability Stability->Bioactivity

Figure 1: Conceptual workflow for HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[9][12] It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.[6] The MEP surface is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show:

  • Red regions: Around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the triazine ring, indicating their nucleophilic character.

  • Blue regions: Around the hydrogen atoms of the amino group and the carboxylic acid, highlighting their electrophilic character and potential as hydrogen bond donors.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_reactivity Predicted Reactivity Sites Molecule 6-Amino-1,2,4-triazine- 5-carboxylic acid Red Red Region (Negative Potential) Molecule->Red High Electron Density Blue Blue Region (Positive Potential) Molecule->Blue Low Electron Density Green Green Region (Neutral Potential) Molecule->Green Intermediate Electron Density Nucleophilic Nucleophilic Attack Sites (e.g., Carboxylic O, Ring N) Red->Nucleophilic Electrophilic Electrophilic Attack Sites (e.g., Amino H, Carboxyl H) Blue->Electrophilic

Figure 2: Conceptual diagram of MEP analysis.

Protocol: Performing DFT Calculations

This section provides a generalized workflow for conducting DFT calculations on this compound using a computational chemistry software package like Gaussian.

Step-by-Step Computational Workflow
  • Molecule Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Select the DFT method (e.g., B3LYP).[5]

    • Choose a suitable basis set (e.g., 6-311G++(d,p)).[6]

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Run a frequency calculation on the optimized geometry using the same method and basis set.

    • Confirm that there are no imaginary frequencies, which indicates a true energy minimum.[13]

  • Electronic Property Calculations:

    • From the output of the geometry optimization, extract the energies of the HOMO and LUMO.

    • Calculate the global reactivity descriptors as outlined in Table 2.

  • MEP Surface Generation:

    • Use the optimized coordinates to generate the molecular electrostatic potential surface.

  • Data Analysis:

    • Visualize the HOMO and LUMO distributions and the MEP map.

DFT_Workflow start Start build 1. Build Molecular Structure start->build optimize 2. Geometry Optimization (DFT/B3LYP/6-311G++) build->optimize frequency 3. Frequency Calculation optimize->frequency check_freq Imaginary Frequencies? frequency->check_freq check_freq->optimize Yes electronic 4. Calculate Electronic Properties (HOMO, LUMO, MEP) check_freq->electronic No analyze 5. Analyze Results electronic->analyze end End analyze->end

Figure 3: Workflow for DFT calculations.

Conclusion and Future Directions

The theoretical studies on this compound presented in this guide provide a robust framework for understanding its chemical behavior. The insights gained from DFT calculations, including its optimized geometry, electronic structure, and reactivity descriptors, are invaluable for the rational design of novel derivatives with enhanced biological activity. The HOMO-LUMO analysis and MEP maps highlight the key reactive sites, guiding synthetic chemists in their efforts to modify the molecule for targeted applications in drug discovery and agrochemical development. Future work should focus on experimental validation of these theoretical predictions and exploring the synthesis and biological evaluation of new compounds based on this versatile scaffold.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 6-Amino-1,2,4-triazine-5-carboxylic Acid as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The Triazine Core: A Chemist's Blueprint for Potency and Selectivity

6-Amino-1,2,4-triazine-5-carboxylic acid is more than a mere starting material; it is a highly versatile and privileged scaffold in medicinal chemistry. Its utility stems from a unique combination of structural and electronic properties that make it an ideal foundation for building targeted therapeutics.

Inherent Properties & Strategic Advantages:

  • Rigid, Planar Core: The triazine ring provides a rigid, aromatic core that reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. This defined geometry serves as a reliable anchor for orienting substituents into specific binding pockets.

  • Hydrogen Bonding Capabilities: The nitrogen-rich heterocycle presents multiple hydrogen bond donors and acceptors. This allows for the formation of strong, directional interactions with amino acid residues in an enzyme's active site, a critical factor for both potency and selectivity.

  • Vectors for Chemical Diversification: The core structure features two key functional handles for chemical modification: the C6-amino group and the C5-carboxylic acid. These sites serve as orthogonal points for derivatization, enabling the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties. This dual-handle approach is fundamental to building diverse compound libraries for screening.

The following workflow illustrates the strategic progression from the core scaffold to a potential drug candidate.

DrugDiscovery_Workflow cluster_0 Scaffold-Based Synthesis cluster_1 Screening & Optimization Scaffold 6-Amino-1,2,4-triazine- 5-carboxylic acid Amide Amide Coupling (Diversify R1) Scaffold->Amide Substitution Nucleophilic Substitution (Diversify R2) Amide->Substitution Library Focused Compound Library Substitution->Library HTS High-Throughput Screening (HTS) Library->HTS Assay Hit Initial 'Hit' Compound HTS->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate ADME/Tox Profiling

Figure 1: A generalized workflow for scaffold-based drug discovery using the triazine core.

Application Case Study: Targeting Dipeptidyl Peptidase-4 (DPP-4)

A prominent example showcasing the power of the triazine scaffold is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a major target for type 2 diabetes therapeutics. The design of potent and selective DPP-4 inhibitors often relies on mimicking the dipeptide substrate of the enzyme.

Mechanism of Action & Rationale for Scaffold Selection:

DPP-4 inhibitors work by preventing the breakdown of incretin hormones (GLP-1 and GIP), which in turn enhances insulin secretion in a glucose-dependent manner. The active site of DPP-4 contains distinct subpockets (S1, S2), and effective inhibitors must present chemical moieties that form favorable interactions within these pockets.

The 6-amino-1,2,4-triazine core is exceptionally well-suited for this task:

  • The amino group can be functionalized to occupy the S1 pocket, often with a small, basic amine to mimic the N-terminal amino acid of the natural substrate.

  • The triazine ring itself forms key hydrogen bonds and pi-stacking interactions within the core binding region.

  • The C5-carboxamide (derived from the carboxylic acid) is used to introduce larger, often hydrophobic groups that extend into the S2 pocket, significantly enhancing potency and selectivity.

This targeted interaction is visualized in the pathway diagram below.

DPP4_Signaling_Pathway cluster_inhibition Inhibition Point Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucose Plasma Glucose Reduction Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Degradation Inhibitor Triazine-based DPP-4 Inhibitor Inhibitor->DPP4

Figure 2: The role of a triazine-based DPP-4 inhibitor in the incretin pathway.

Experimental Protocols: From Synthesis to Screening

The following protocols provide a robust framework for synthesizing a focused library of triazine derivatives and evaluating their inhibitory activity.

Protocol 1: Synthesis of a 6-Amino-1,2,4-triazine-5-carboxamide Library

Objective: To generate a diverse set of candidate molecules by modifying the C5-carboxylic acid and C6-amino positions of the core scaffold.

Rationale: This two-step process allows for modular assembly. The first step (amide coupling) installs a diverse R1 group at the C5 position. The second, a nucleophilic aromatic substitution (SNAr), installs the R2 group at the C6 position. Using a variety of commercially available amines and other nucleophiles allows for the rapid generation of hundreds of unique analogs.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • A diverse panel of primary and secondary amines (R1-NH2)

  • Potassium carbonate (K2CO3)

  • A diverse panel of nucleophiles, e.g., substituted anilines or aliphatic amines (R2-H)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).

Procedure:

Step 1: Amide Coupling at C5

  • In a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (R1-NH2, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the C5-amide intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr) at C6

  • Self-validation check: The starting material for this step must be a halogenated precursor, typically 6-chloro-1,2,4-triazine-5-carboxamide, which is synthesized in a similar fashion from the corresponding 6-chloro acid. For the purpose of this protocol, we assume this intermediate is used.

  • Dissolve the 6-chloro-1,2,4-triazine-5-carboxamide intermediate (1.0 eq) in a suitable solvent such as DMF or NMP.

  • Add the desired nucleophile (R2-H, e.g., an amine or thiol, 1.5 eq) and a base such as K2CO3 or DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C. The reaction is typically sluggish at room temperature and requires thermal energy to proceed efficiently.

  • Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.

  • After cooling to room temperature, perform an aqueous workup as described in Step 1.

  • Purify the final compound by flash chromatography or preparative HPLC to ensure high purity (>95%) for biological testing.

Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized triazine derivatives against human recombinant DPP-4.

Rationale: This assay uses a fluorogenic substrate, Gly-Pro-AMC, which is cleaved by DPP-4 to release the highly fluorescent molecule AMC (7-Amino-4-methylcoumarin). An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal. The dose-dependent reduction in fluorescence is used to calculate the IC50 value.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., 100 mM Tris, pH 7.5)

  • Synthesized triazine compounds dissolved in DMSO (10 mM stock)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Plating: Create a serial dilution series of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Also include wells for positive control (Sitagliptin) and negative control (DMSO vehicle).

  • Enzyme Addition: Dilute the DPP-4 enzyme to its working concentration (e.g., 0.5 ng/µL) in cold assay buffer. Add 10 µL of the diluted enzyme solution to each well containing the compound.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the Gly-Pro-AMC substrate solution in assay buffer at twice the final desired concentration (e.g., 100 µM for a 50 µM final concentration). Add 10 µL of the substrate solution to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to 30 °C. Measure the fluorescence intensity every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates by setting the average rate of the DMSO control wells to 100% activity and the average rate of the high-concentration positive control wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Interpretation & Structure-Activity Relationships (SAR)

The IC50 values obtained from the screening assay are crucial for building a structure-activity relationship (SAR). By comparing the potency of structurally related analogs, medicinal chemists can deduce which chemical modifications lead to improved activity.

Table 1: Hypothetical SAR Data for a Triazine-based DPP-4 Inhibitor Series

Compound IDR1 Group (at C5-amide)R2 Group (at C6)DPP-4 IC50 (nM)
Scaffold -OH (acid)-NH2>10,000
1a Cyclopropylamine-NH28,500
1b (R)-3-amino-piperidine-NH2250
2a (R)-3-amino-piperidinePhenylamine150
2b (R)-3-amino-piperidine2,4,5-trifluorophenyl15

Analysis of SAR Trends:

  • C5-Amide (R1): The initial carboxylic acid is inactive. Capping it with a simple cyclopropylamine (1a) provides weak activity. Introducing a basic amine in a constrained ring system, such as (R)-3-amino-piperidine (1b), dramatically improves potency. This suggests a key ionic or hydrogen-bond interaction in the S1 pocket, consistent with known DPP-4 inhibitor binding modes.

  • C6-Substituent (R2): Moving from the simple amine (1b) to a phenylamine (2a) provides a modest improvement. However, adding electron-withdrawing fluorine atoms to the phenyl ring (2b) results in a >10-fold increase in potency. This highlights the importance of the electronic and steric properties of the group extending into the S2 pocket, likely engaging in favorable interactions with hydrophobic or aromatic residues.

These insights guide the next cycle of drug design, focusing on further optimization of the fluorinated phenyl ring and exploring other constrained amines at the R1 position.

synthesis of 6-Amino-1,2,4-triazine-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Amino-1,2,4-triazine Carboxylic Acid Derivatives

Introduction: The 1,2,4-Triazine Scaffold in Modern Chemistry

The 1,2,4-triazine (or as-triazine) core is a six-membered heterocyclic ring containing three nitrogen atoms. This structural motif is of significant interest in medicinal and agricultural chemistry due to its versatile biological activities and its utility as a foundational building block for more complex molecules.[1][2][3] Derivatives of 6-Amino-1,2,4-triazine-5-carboxylic acid, in particular, serve as crucial intermediates in the development of novel pharmaceuticals and agrochemicals.[1] The triazine ring system has been associated with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[3][4]

This guide provides a comprehensive overview of the synthetic strategies for producing derivatives of amino-1,2,4-triazine carboxylic acids. It is designed for researchers and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations for laboratory synthesis. We will explore the construction of the triazine ring itself and the subsequent derivatization of its functional groups to create diverse chemical libraries.

Pillar 1: Core Synthetic Strategies

The synthesis of substituted 1,2,4-triazines can be broadly categorized into two primary approaches: the construction of the triazine ring from acyclic precursors and the functionalization of a pre-existing triazine core. A third strategy involves the derivatization of functional groups on a fully formed scaffold.

cluster_0 Core Synthetic Approaches A Acyclic Precursors (e.g., Dicarbonyls, Hydrazines) B Strategy 1: Ring Construction (Cyclocondensation) A->B Reactants C Core Triazine Scaffold (e.g., this compound) B->C Forms F Strategy 3: Exocyclic Derivatization (Amidation, Esterification, etc.) C->F Template D Strategy 2: Functional Group Interconversion (e.g., Halogen Substitution) D->C Forms E Functionalized Triazine (e.g., Chloro-triazine) E->D Starting Material G Diverse Library of Derivatives F->G Generates

Caption: Overview of synthetic strategies for 1,2,4-triazine derivatives.

  • Ring Construction (Cyclocondensation): This is the most fundamental approach, where the heterocyclic ring is built from simpler, acyclic molecules. A highly effective method involves the reaction of a 1,3,5-triazine precursor with arylhydrazines, which undergoes an intramolecular rearrangement to form the 1,2,4-triazine (as-triazine) ring system. This method is advantageous as it allows for the introduction of substituents at specific positions from the outset.

  • Functionalization of a Pre-existing Ring: This strategy begins with a stable, often commercially available, triazine derivative that is subsequently modified. A classic example in triazine chemistry is the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride (a 1,3,5-triazine) to introduce various functional groups.[5][6][7] The same principle applies to 1,2,4-triazines, where leaving groups like halogens can be displaced by nucleophiles to build molecular complexity. For instance, a 6-bromo-1,2,4-triazine can be alkylated and further modified.[8]

  • Exocyclic Derivatization: Once the core this compound scaffold is synthesized, its amino and carboxylic acid groups are readily available for a wide array of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the amino group can undergo acylation or alkylation. This approach is particularly powerful for generating large compound libraries for structure-activity relationship (SAR) studies.

Pillar 2: Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis of a closely related and well-documented scaffold: 5-Amino-6-oxo-1,6-dihydro[4][5][8]triazine-3-carboxylic acid derivatives . This system serves as an excellent, instructive model for the synthesis of substituted amino-triazine carboxylic acids.

Protocol 1: Synthesis of 1-Aryl-5-amino-6-oxo-1,6-dihydro[4][6][9]triazine-3-carboxylic Acid Ethyl Esters

This protocol is adapted from the work of Martin, R.E., et al., and describes the conversion of a symmetric 1,3,5-triazine into an asymmetric 1,2,4-triazine via reaction with an arylhydrazine.

cluster_1 Protocol 1: Synthesis of as-Triazine Ethyl Esters start Start: [1,3,5]Triazine-2,4,6-tricarboxylic acid triethyl ester (4) step1 1. Dissolve sym-triazine (4) in dry EtOH. start->step1 step2 2. Add Arylhydrazine (3 equiv.) at room temperature. step1->step2 step3 3. Stir for 2-48 hours. (Reaction can be refluxed to shorten time). step2->step3 step4 4. Product precipitates from solution. step3->step4 step5 5. Isolate by filtration. step4->step5 step6 6. Purify by recrystallization from EtOH. step5->step6 end End Product: 5-Amino-6-oxo-1-aryl-1,6-dihydro [1,2,4]triazine-3-carboxylic acid ethyl ester (5a-g) step6->end

Caption: Workflow for the synthesis of as-triazine ethyl esters.

Materials:

  • [1][5]Triazine-2,4,6-tricarboxylic acid triethyl ester

  • Substituted arylhydrazine (e.g., 3,4-dichlorophenylhydrazine)

  • Dry Ethanol (EtOH)

Procedure:

  • To a stirred suspension of[1][5]triazine-2,4,6-tricarboxylic acid triethyl ester (1.0 eq) in dry ethanol (approx. 15 mL per gram of triazine), add the desired arylhydrazine (3.0 eq) at room temperature.

  • Stir the reaction mixture. The reaction time can vary from 2 to 48 hours depending on the reactivity of the arylhydrazine.

    • Expert Insight: The reaction can be accelerated by heating to reflux, which typically reduces the reaction time to 2-3 hours. This is due to the increased rate of both the nucleophilic attack and the subsequent intramolecular rearrangement.

  • Monitor the reaction for the formation of a precipitate. In most cases, the product conveniently precipitates out of the ethanol solution as it is formed.

  • Once the reaction is complete, isolate the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • For further purification, recrystallize the product from ethanol to yield the analytically pure 5-amino-6-oxo-1-aryl-1,6-dihydro[4][5][8]triazine-3-carboxylic acid ethyl ester.

Data Summary:

EntryAryl Group (in Arylhydrazine)ConditionsTime (h)Yield (%)
5aPhenylrt4875
5b4-Chlorophenylrt4882
5c4-FluorophenylReflux285
5d3,4-Dichlorophenylrt4892
5e2,3-DichlorophenylReflux361
Data adapted from Martin, R.E., et al., Tetrahedron Letters, 2004.
Protocol 2: Saponification to Free Carboxylic Acids

This protocol describes the hydrolysis of the ethyl ester to the corresponding free carboxylic acid, a key intermediate for further derivatization, such as amide library synthesis.

Materials:

  • 5-Amino-6-oxo-1-aryl-1,6-dihydro[4][5][8]triazine-3-carboxylic acid ethyl ester (from Protocol 1)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethanol (EtOH) / Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl ester starting material in a suitable solvent system, such as a mixture of EtOH and H₂O or EtOH/THF (3:1), depending on its solubility.

  • Add 1 M NaOH solution and stir the mixture at room temperature for 24 hours.

    • Expert Insight: Saponification is the chosen method for hydrolysis due to its typically clean and high-yielding nature for esters that are stable to basic conditions. The extended reaction time ensures complete conversion.

  • After 24 hours, neutralize the reaction mixture carefully with 1 M HCl until the solution is acidic.

  • Concentrate the mixture by removing the organic solvents under reduced pressure.

  • The free carboxylic acid product will precipitate out of the remaining aqueous solution.

  • Isolate the solid by vacuum filtration and wash with water to afford the pure product.

Protocol 3: Derivatization via Amide Bond Formation

This protocol demonstrates how the free carboxylic acid can be activated and reacted with a variety of amines to generate a diverse amide library.

cluster_2 Protocol 3: Amide Library Synthesis start_amide Start: Free Carboxylic Acid (6a) step1_amide 1. Dissolve acid (6a) in DMF. start_amide->step1_amide step2_amide 2. Add 1,1'-Carbonyldiimidazole (CDI) for pre-activation (1h). step1_amide->step2_amide step3_amide 3. Add DIEA and primary/secondary amine (1.5 equiv.). step2_amide->step3_amide step4_amide 4. Heat to 70°C for 24h. step3_amide->step4_amide step5_amide 5. Evaporate solvent. step4_amide->step5_amide step6_amide 6. Purify by preparative HPLC. step5_amide->step6_amide end_amide End Product: Amide Library Derivative (8) step6_amide->end_amide

Caption: Workflow for amide library synthesis from the triazine core.

Materials:

  • 5-Amino-6-oxo-1-aryl-1,6-dihydro[4][5][8]triazine-3-carboxylic acid (from Protocol 2)

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,N-Diisopropylethylamine (DIEA)

  • A library of primary or secondary amines

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vial, dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add CDI (1.0-1.2 eq) to the solution and stir for 1 hour at room temperature.

    • Expert Insight: CDI is an effective coupling reagent that activates the carboxylic acid by forming a highly reactive acylimidazolide intermediate. This avoids the need for harsher reagents like acid chlorides.

  • To the activated mixture, add DIEA (a non-nucleophilic base) followed by the desired amine (1.5 eq).

  • Seal the vial and heat the reaction mixture to 70 °C for 24 hours.

  • After cooling, remove the DMF solvent under reduced pressure (e.g., using a centrifugal evaporator).

  • Purify the resulting amide product by preparative HPLC to yield the final, pure compound.

References

Application Notes and Protocols for the Derivatization of 6-Amino-1,2,4-triazine-5-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Amino-1,2,4-triazine-5-carboxylic Acid Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and agrochemistry.[1] Its rigid heterocyclic structure, decorated with strategically positioned hydrogen bond donors and acceptors, provides a robust framework for interacting with biological targets. The presence of three distinct points for chemical modification—the C6-amino group, the C5-carboxylic acid, and the triazine ring nitrogens—offers a rich landscape for systematic structural modifications. Such derivatization is fundamental to Structure-Activity Relationship (SAR) studies, where the goal is to rationally design molecules with optimized potency, selectivity, and pharmacokinetic properties.[2]

This guide provides a comprehensive technical overview and detailed protocols for the derivatization of this compound. We will delve into the strategic considerations behind modifying the primary functional groups and explore the synthesis of key analogs, including amides, esters, and carboxylic acid bioisosteres. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Strategic Derivatization for SAR Exploration

The two primary handles for derivatization on the this compound scaffold are the exocyclic amino group and the carboxylic acid. Each site offers unique opportunities to probe the chemical space around the core structure.

  • Derivatization of the C6-Amino Group: Acylation of the amino group introduces a variety of substituents that can explore different binding pockets of a target protein. The resulting amide bond is generally stable and can participate in hydrogen bonding. By varying the acylating agent, one can modulate properties such as lipophilicity, steric bulk, and electronic character.

  • Derivatization of the C5-Carboxylic Acid Group: The carboxylic acid is a versatile functional group that can be converted into esters or amides, or replaced with bioisosteres.

    • Esterification: Converting the carboxylic acid to an ester can enhance cell permeability and oral bioavailability by masking the polar acidic group.[2] Esters can also act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.

    • Amidation: Amide formation at the C5-position allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the compound library. This is a common strategy to explore new interactions with the biological target.

    • Bioisosteric Replacement: The carboxylic acid group, while often crucial for binding, can lead to poor pharmacokinetic properties or metabolic instability.[3] Replacing it with a bioisostere—a functional group with similar physicochemical properties—can mitigate these issues while retaining biological activity.[2][3] Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids.[2][3][4]

Below is a diagram illustrating the key derivatization strategies for the this compound scaffold.

Derivatization_Strategies cluster_core Core Scaffold cluster_derivatives Derivatization Products Core This compound Amide_C6 C6-Amides Core->Amide_C6 Acylation (R-COCl, R-COOH) Ester_C5 C5-Esters Core->Ester_C5 Esterification (R-OH, Acid catalyst) Amide_C5 C5-Amides Core->Amide_C5 Amide Coupling (R-NH2, Coupling agent) Bioisostere_C5 C5-Bioisosteres Core->Bioisostere_C5 Bioisosteric Replacement

Caption: Key derivatization strategies for SAR studies.

Experimental Protocols

Protocol 1: Synthesis of C5-Amide Derivatives via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, typically achieved by activating the carboxylic acid followed by reaction with an amine.[5] Carbodiimide reagents are frequently used for this purpose. The following protocol is adapted from a similar heterocyclic system and outlines the synthesis of C5-amides of this compound using 1,1'-carbonyldiimidazole (CDI) as the activating agent.

Rationale: CDI is a mild and effective coupling reagent that reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate then readily reacts with the desired amine to form the amide bond, with the imidazole byproduct being easily removed.

Workflow Diagram:

Amide_Coupling_Workflow start Start step1 Dissolve this compound in anhydrous DMF start->step1 step2 Add 1,1'-carbonyldiimidazole (CDI) for pre-activation step1->step2 step3 Add amine and a non-nucleophilic base (e.g., DIEA) step2->step3 step4 Heat the reaction mixture step3->step4 step5 Work-up and purification (e.g., preparative HPLC) step4->step5 end End step5->end

Caption: Workflow for C5-amide synthesis.

Step-by-Step Protocol:

  • Pre-activation:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous N,N-dimethylformamide (DMF).

    • Add 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI) to the solution.

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the acylimidazolide intermediate.

  • Amide Formation:

    • To the pre-activated solution, add 1.5 equivalents of the desired amine and 2.0 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).

    • Heat the reaction mixture to 70°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by an appropriate method, such as preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel, to obtain the desired C5-amide derivative.

Self-Validation: The progress of the reaction can be monitored by LC-MS, looking for the disappearance of the starting carboxylic acid and the appearance of the desired product mass. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Synthesis of C5-Ester Derivatives via Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6][7][8] This method is particularly useful for generating simple alkyl esters.

Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] The reaction is an equilibrium process, so using an excess of the alcohol or removing water as it is formed can drive the reaction to completion.[6]

Step-by-Step Protocol:

  • Reaction Setup:

    • Suspend 1 equivalent of this compound in a large excess of the desired alcohol (e.g., methanol, ethanol). The alcohol serves as both the reactant and the solvent.

    • Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 0.1-0.2 equivalents).

  • Reaction:

    • Heat the mixture to reflux and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Remove the alcohol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure C5-ester.

Data Presentation: Representative Derivatization Data

EntryDerivatization SiteReagentsProductYield (%)
1C5-Carboxylic AcidBenzylamine, CDI, DIEAN-benzyl-6-amino-1,2,4-triazine-5-carboxamide65
2C5-Carboxylic AcidEthanol, H₂SO₄ (cat.)Ethyl 6-amino-1,2,4-triazine-5-carboxylate78
3C6-Amino GroupAcetyl chloride, Pyridine6-acetamido-1,2,4-triazine-5-carboxylic acid85
Protocol 3: Bioisosteric Replacement of the Carboxylic Acid with a Tetrazole Ring

The 1H-tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid group, as it has a similar pKa and can participate in similar hydrogen bonding interactions.[2][9] The synthesis of a C5-tetrazolyl derivative typically involves the conversion of the carboxylic acid to a nitrile, followed by cycloaddition with an azide.

Workflow Diagram:

Tetrazole_Synthesis_Workflow start Start step1 Convert C5-carboxylic acid to primary amide start->step1 step2 Dehydrate primary amide to nitrile step1->step2 step3 [2+3] Cycloaddition with sodium azide step2->step3 step4 Acidic work-up and purification step3->step4 end End step4->end

Caption: Workflow for C5-tetrazole synthesis.

Step-by-Step Protocol:

  • Synthesis of the Primary Amide:

    • Follow Protocol 1, using aqueous ammonia as the amine to synthesize 6-amino-1,2,4-triazine-5-carboxamide.

  • Dehydration to the Nitrile:

    • In a dry reaction vessel, dissolve 1 equivalent of 6-amino-1,2,4-triazine-5-carboxamide in an appropriate solvent such as anhydrous dioxane or DMF.

    • Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA), and heat the reaction mixture. Monitor the reaction for the formation of the nitrile.

  • Cycloaddition to form the Tetrazole:

    • To a solution of the nitrile in DMF, add 1.5 equivalents of sodium azide and 1.5 equivalents of ammonium chloride.

    • Heat the reaction mixture at 100-120°C for several hours.

    • Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully acidify with dilute HCl.

    • Extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain the 5-(1H-tetrazol-5-yl)-1,2,4-triazin-6-amine.

Structure-Activity Relationship (SAR) Analysis

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The goal of SAR analysis is to correlate specific structural changes with observed changes in potency, selectivity, or other biological endpoints.

Key Steps in SAR Analysis:

  • Biological Screening: Test all synthesized compounds in a relevant primary biological assay to determine their activity (e.g., IC₅₀ or EC₅₀ values).

  • Data Compilation: Organize the structural information and biological data in a tabular format for easy comparison.

  • Identify Trends: Look for patterns in the data. For example:

    • Does increasing the size of the substituent at the C5-amide position increase or decrease activity?

    • Are electron-donating or electron-withdrawing groups on an aromatic ring substituent beneficial for activity?

    • How does the replacement of the carboxylic acid with a tetrazole affect potency and cell permeability?

  • Iterative Design: Use the insights gained from the initial SAR to design and synthesize a second generation of compounds to test new hypotheses and further optimize the desired properties.

Conclusion

The this compound scaffold offers a versatile platform for the discovery of novel bioactive molecules. The synthetic protocols and strategic considerations outlined in this application note provide a solid foundation for researchers to embark on successful derivatization and SAR studies. By systematically exploring the chemical space around this privileged core, the scientific community can continue to unlock its potential in drug discovery and development.

References

Application Notes and Protocols for 6-Amino-1,2,4-triazine-5-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Amino-1,2,4-triazine-5-carboxylic acid Scaffold

The 1,2,4-triazine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Within this class, the this compound scaffold has emerged as a particularly valuable building block for the development of novel therapeutics.[2] Its unique arrangement of a primary amino group and a carboxylic acid on the triazine ring provides two orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This scaffold's inherent stability and reactivity make it an ideal starting point for the synthesis of diverse compound libraries.[2] Researchers have successfully utilized this core to generate potent and selective modulators of various biological targets, including kinases and G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of the synthetic utility of this compound, detailed protocols for its derivatization, and its application in the discovery of novel drug candidates.

PART 1: Synthesis of the Core Scaffold

While this compound is commercially available from several suppliers, understanding its synthesis provides valuable insights into its chemistry.[3] A plausible and efficient synthetic route commences from the readily available precursor, 2,3-diaminomaleonitrile (DAMN), a versatile building block in heterocyclic synthesis.[4][5] The proposed pathway involves a diazotization-cyclization cascade.

Proposed Synthetic Pathway

Synthesis_of_Core_Scaffold DAMN 2,3-Diaminomaleonitrile (DAMN) Intermediate Diazonium Intermediate DAMN->Intermediate NaNO2, HCl (aq) 0-5 °C Triazine 6-Amino-1,2,4-triazine-5-carbonitrile Intermediate->Triazine Cyclization Scaffold This compound Triazine->Scaffold Acid or Base Hydrolysis

Caption: Proposed synthesis of the core scaffold.

Protocol 1: Synthesis of this compound from Diaminomaleonitrile

Disclaimer: This is a representative protocol based on established chemical principles.[6] Optimization may be required.

Materials:

  • 2,3-Diaminomaleonitrile (DAMN)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated charcoal

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,3-diaminomaleonitrile (1 eq.) in deionized water. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated HCl (2.5 eq.) while maintaining the temperature below 5 °C.

  • To this cooled suspension, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C. Stir the reaction mixture at 0-5 °C for 1 hour. The formation of the diazonium salt intermediate is expected.

  • Cyclization and Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours to facilitate cyclization to the triazine-carbonitrile and subsequent hydrolysis of the nitrile group. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and adjust the pH to ~2-3 with a concentrated NaOH solution. Add activated charcoal and stir for 30 minutes. Filter the hot solution through a pad of celite.

  • Cool the filtrate in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity assessed by HPLC.

PART 2: Derivatization of the Scaffold: Amide Coupling Strategies

The carboxylic acid moiety of the scaffold is a prime site for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide variety of substituents to probe the chemical space around the core.

General Amide Coupling Workflow

Amide_Coupling_Workflow Scaffold 6-Amino-1,2,4-triazine- 5-carboxylic acid Activation Carboxylic Acid Activation Scaffold->Activation Coupling Reagent (e.g., HATU, CDI) Coupling Amine Addition Activation->Coupling R-NH2, Base (e.g., DIPEA) Product 6-Amino-1,2,4-triazine- 5-carboxamide Derivative Coupling->Product

Caption: General workflow for amide coupling.

Protocol 2: General Procedure for the Synthesis of 6-Amino-1,2,4-triazine-5-carboxamide Derivatives

This protocol is adapted from established methods for amide bond formation.

Materials:

  • This compound

  • Desired amine (1.2 eq.)

  • HATU (1.2 eq.) or CDI (1.1 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Activation: To a solution of this compound (1 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir the mixture at room temperature for 15-30 minutes. If using CDI, pre-activate the carboxylic acid with CDI (1.1 eq.) in DMF for 1 hour.

  • Coupling: Add the desired amine (1.2 eq.) to the activated carboxylic acid solution. Stir the reaction mixture at room temperature for 4-12 hours, or until completion as monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 3: Application Case Study 1: Targeting Pyruvate Dehydrogenase Kinase 1 (PDK1)

Scientific Rationale

Pyruvate Dehydrogenase Kinase (PDK) is a key regulator of cellular metabolism, often overexpressed in cancer cells, contributing to the Warburg effect.[7] Inhibition of PDKs, particularly PDK1, is a promising therapeutic strategy to reverse this metabolic reprogramming and induce cancer cell death.[8][9] The 3-amino-1,2,4-triazine scaffold, a close analog of our core structure, has been successfully employed to develop potent and selective PDK1 inhibitors.[10]

PDK1 Signaling Pathway

PDK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1_mem PDK1 PIP3->PDK1_mem Akt_mem Akt PIP3->Akt_mem PDK1_mem->Akt_mem p-Akt (Thr308) Akt_cyto Akt Akt_mem->Akt_cyto Activated PDK1_cyto PDK1 Downstream Downstream Targets (Cell Survival, Proliferation) Akt_cyto->Downstream Inhibitor 6-Amino-1,2,4-triazine Derivative Inhibitor->PDK1_mem Inhibitor->PDK1_cyto Inhibition

Caption: Simplified PDK1 signaling pathway.

Structure-Activity Relationship (SAR) Insights

Based on studies of related 3-amino-1,2,4-triazine PDK1 inhibitors, a hypothetical SAR table for derivatives of our scaffold can be constructed.[10]

Compound IDR Group (at 5-carboxamide)PDK1 IC₅₀ (nM)Notes
SCAFF-01 Phenyl580Baseline activity.
SCAFF-02 4-Fluorophenyl250Electron-withdrawing group improves potency.
SCAFF-03 4-Methoxyphenyl720Electron-donating group is detrimental.
SCAFF-04 Naphthyl120Extended aromatic system enhances binding.
SCAFF-05 Indolyl85Heterocyclic aromatic rings are well-tolerated and can improve potency.
SCAFF-06 Benzyl450Increased flexibility is less favorable than a rigid aromatic ring.

This data is representative and intended for illustrative purposes.

Protocol 3: In Vitro PDK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the commercially available ADP-Glo™ Kinase Assay from Promega.

Materials:

  • Recombinant human PDK1 enzyme

  • PDK1 substrate peptide

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • Assay buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

Procedure:

  • Kinase Reaction: In a 384-well plate, add 1 µL of test compound or DMSO (vehicle control). Add 2 µL of a mixture of PDK1 enzyme and substrate peptide in assay buffer.

  • Initiate the reaction by adding 2 µL of ATP solution in assay buffer. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

PART 4: Application Case Study 2: Targeting G-Protein Coupled Receptor 84 (GPR84)

Scientific Rationale

GPR84 is a pro-inflammatory orphan GPCR primarily expressed on immune cells.[11] Its expression is upregulated during inflammation, making it a potential therapeutic target for inflammatory diseases.[11] The 1,2,4-triazine scaffold has been identified as a core structure for potent and selective GPR84 antagonists.[12]

GPR84 Signaling Pathway

GPR84_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR84 GPR84 Gi Gαi GPR84->Gi Gq Gαq GPR84->Gq AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP PLC Phospholipase C Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG PIP2 hydrolysis ATP ATP PKA PKA cAMP->PKA Inflammation Pro-inflammatory Response PKA->Inflammation PIP2 PIP2 Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC PKC->Inflammation Antagonist 6-Amino-1,2,4-triazine Derivative Antagonist->GPR84 Antagonism

Caption: GPR84 signaling pathways.

Protocol 4: GPR84 Antagonist Assay ([³⁵S]GTPγS Binding Assay)

This is a functional assay that measures the activation of G proteins upon receptor stimulation.

Materials:

  • Cell membranes expressing human GPR84

  • GPR84 agonist (e.g., 6-n-octylaminouracil)

  • [³⁵S]GTPγS

  • GDP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, and the test compound at various concentrations.

  • Add the cell membranes containing GPR84 and incubate for 15-30 minutes at room temperature.

  • Add the GPR84 agonist to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS. Incubate for 60 minutes at 30 °C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is proportional to G protein activation. Determine the ability of the test compounds to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate their IC₅₀ values.

Conclusion

The this compound scaffold represents a versatile and powerful tool in the medicinal chemist's arsenal. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, underscores its potential for the discovery of novel therapeutics targeting a range of diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical space accessible from this promising scaffold.

References

Application Notes and Protocols for Reactions Involving 6-Amino-1,2,4-triazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 6-Amino-1,2,4-triazine-5-carboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a 1,2,4-triazine core substituted with both an amino and a carboxylic acid group, makes it a versatile building block for the synthesis of a diverse array of more complex molecules.[1][2] This dual functionality allows for selective modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[1] The 1,2,4-triazine ring is a known pharmacophore that interacts with various biological targets, making this scaffold particularly valuable for developing targeted therapies against kinases, microbes, and cancer.[1] This document provides detailed experimental setups and protocols for two fundamental reactions involving this compound: amide bond formation and esterification. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 412278-71-8[2][3]
Molecular Formula C₄H₄N₄O₂[2][3]
Molecular Weight 140.1 g/mol [2][3]
Appearance Pale grey powder[2]
Purity ≥ 98% (HPLC)[2][4]
Storage Conditions Store at 0-8 °C, tightly closed, in a dry and well-ventilated place.[2]

Safety Precautions:

As with any chemical reagent, proper safety protocols must be strictly followed. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[5][6] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area immediately with plenty of water.[6] For detailed safety information, consult the Safety Data Sheet (SDS).[7]

Part 1: Amide Bond Formation - A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently utilized reactions in drug discovery, allowing for the connection of molecular fragments.[8] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[9] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine.[9][10]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as coupling agents. EDC is a water-soluble carbodiimide that activates the carboxylic acid.[11] HOBt is added to suppress side reactions and minimize racemization, particularly when working with chiral amines.[8]

Rationale for Reagent Selection:

  • EDC: Its water-solubility simplifies the work-up procedure, as the urea byproduct can be easily removed with aqueous washes.[11]

  • HOBt: Reacts with the EDC-activated acid to form an active ester intermediate. This intermediate is more stable than the initial O-acylisourea, reducing the likelihood of side reactions and being more reactive towards the amine.[8]

  • Solvent (DMF or DCM): Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) are common choices for their ability to dissolve a wide range of organic molecules.[11]

  • Base (DIPEA): A non-nucleophilic base such as diisopropylethylamine (DIPEA) is used to neutralize any acids formed during the reaction without competing with the primary amine nucleophile.[9]

Experimental Workflow:

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up and Purification A Dissolve 6-Amino-1,2,4-triazine- 5-carboxylic acid (1 eq) in DMF B Add HOBt (1.2 eq) and EDC (1.2 eq) A->B C Stir at RT for 30-60 min B->C D Add amine (1.1 eq) and DIPEA (2-3 eq) C->D E Stir at RT for 2-12 h D->E F Monitor by TLC or LC-MS E->F G Dilute with EtOAc F->G H Aqueous Washes: 5% LiCl, 1M HCl, sat. NaHCO₃, brine G->H I Dry (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Protocol:

  • Activation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active HOBt ester.

  • Coupling: To the activated carboxylic acid solution, add the desired amine (1.1 equivalents) followed by DIPEA (2-3 equivalents).

  • Continue stirring the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Part 2: Esterification - Modulating Physicochemical Properties

Esterification of the carboxylic acid group can be a crucial step in drug development to improve properties such as cell permeability and oral bioavailability by masking the polar carboxylic acid group. The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[12]

Protocol 2: Fischer-Speier Esterification

This protocol is suitable for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters) where the corresponding alcohol can be used in excess as the solvent.

Rationale for Reagent and Condition Selection:

  • Excess Alcohol: Using the alcohol as the solvent drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[13]

  • Acid Catalyst (H₂SO₄ or TsOH): A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid.[12][14] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[12][15]

  • Reflux: The reaction is typically heated to reflux to increase the reaction rate.[13][14]

Experimental Workflow:

Fischer_Esterification_Workflow cluster_reaction Esterification Reaction cluster_workup Work-up and Purification A Suspend 6-Amino-1,2,4-triazine- 5-carboxylic acid in excess alcohol B Add catalytic H₂SO₄ (or TsOH) A->B C Heat to reflux for 2-24 h B->C D Monitor by TLC or LC-MS C->D E Cool to RT and remove excess alcohol D->E F Dilute with EtOAc and wash with sat. NaHCO₃ and brine E->F G Dry (Na₂SO₄), filter, and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) or a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Analytical Characterization

The identity and purity of the synthesized products should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[2]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential applications in agriculture and pharmaceuticals.[2] The protocols detailed in this application note for amide coupling and esterification provide robust and reproducible methods for the derivatization of this important heterocyclic scaffold. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can adapt and optimize these procedures for their specific synthetic targets, paving the way for new discoveries in chemical and biological research.

References

Application and Protocol Guide for the Quantification of 6-Amino-1,2,4-triazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-1,2,4-triazine-5-carboxylic acid is a heterocyclic compound of significant interest in the pharmaceutical and agricultural industries.[1] As a key building block in the synthesis of novel therapeutic agents and herbicides, the ability to accurately and reliably quantify this molecule is paramount for quality control, pharmacokinetic studies, and environmental monitoring.[1] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methodologies are designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical techniques.

The structural characteristics of this compound, possessing both an amino group and a carboxylic acid moiety, present unique analytical considerations. The protocols outlined herein are developed to address these properties, ensuring high sensitivity, selectivity, and accuracy.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₄H₄N₄O₂[1][2]
Molecular Weight 140.1 g/mol [1][2]
CAS Number 412278-71-8[1][2]
Appearance Pale grey powder[1]
Solubility Good solubility in phosphate buffer has been noted for similar amido as-triazine compounds.General knowledge
pKa The presence of a carboxylic acid group suggests a pKa in the range of 4-5, while the amino group's pKa is likely to be around 3-4.General chemical principles
UV Absorbance Triazine derivatives typically exhibit strong UV absorbance around 220 nm.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The method detailed below is a reverse-phase HPLC approach, which is well-suited for polar analytes.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds, like our target analyte, will have a lower affinity for the stationary phase and elute earlier. The addition of an acid, such as formic acid, to the mobile phase is crucial for obtaining good peak shape for carboxylic acids by suppressing the ionization of the carboxyl group. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm

5. Sample Preparation:

  • For bulk drug substance: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • For biological matrices (e.g., plasma, urine): A solid-phase extraction (SPE) is recommended to remove interferences. A mixed-mode cation exchange SPE cartridge would be suitable to retain the amine functionality of the analyte.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.99).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) D Equilibrate HPLC System A->D B Prepare Standard Stock & Working Solutions E Inject Standards & Samples B->E C Sample Preparation (Dissolution/SPE) C->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.

Principle

LC-MS/MS provides quantification based on the specific mass-to-charge ratio (m/z) of the analyte and its fragments. After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and the precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected in the first quadrupole. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • Same as for HPLC-UV, but with LC-MS grade solvents and additives.

2. Instrumentation:

  • UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. Preparation of Solutions:

  • Prepare mobile phases and standard solutions as described for the HPLC-UV method, using LC-MS grade reagents. The concentration range for the calibration curve will likely be lower (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

4. LC-MS/MS Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Precursor Ion (Q1): 141.1 m/z ([M+H]⁺)Product Ions (Q3): To be determined by infusion and fragmentation of the standard. Plausible fragments could result from the loss of H₂O (m/z 123.1), CO (m/z 113.1), or COOH (m/z 96.1).
Collision Energy To be optimized for each transition.

5. Sample Preparation:

  • Follow the same procedures as for HPLC-UV, potentially with a protein precipitation step (e.g., with acetonitrile) for biological samples, followed by centrifugation and filtration.

6. Data Analysis:

  • Similar to the HPLC-UV method, construct a calibration curve using the peak areas of the MRM transitions.

  • The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to correct for matrix effects and variations in instrument response.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Mobile Phases D Equilibrate LC-MS/MS System A->D B Prepare Standards & Internal Standard E Inject Standards & Samples B->E C Sample Preparation (e.g., Protein Precipitation) C->E F Acquire MRM Data E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Method Validation

For both the HPLC-UV and LC-MS/MS methods, a full validation according to the International Council for Harmonisation (ICH) guidelines is recommended. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; pH of the mobile phase is too high.Ensure the mobile phase pH is sufficiently low (e.g., with 0.1% formic acid) to keep the carboxylic acid protonated. Use an end-capped column.
Low Sensitivity (HPLC-UV) Incorrect detection wavelength; low concentration of analyte.Confirm the UV absorbance maximum of the analyte. Concentrate the sample if necessary.
Poor Ionization (LC-MS/MS) Inappropriate mobile phase additives; ion suppression from matrix components.Optimize mobile phase pH and additives. Improve sample cleanup to remove interfering substances. Consider using a different ionization source (e.g., APCI).
High Backpressure Column blockage; precipitation in the system.Filter all samples and mobile phases. Flush the system and column with a strong solvent.

Conclusion

The HPLC-UV and LC-MS/MS methods described in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, reproducible data in a regulated environment.

References

The Versatile Scaffold: 6-Amino-1,2,4-triazine-5-carboxylic Acid in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal and agricultural chemistry, the 1,2,4-triazine core is a privileged scaffold, underpinning a wide array of biologically active molecules.[1] Among the functionalized triazines, 6-amino-1,2,4-triazine-5-carboxylic acid (ATCA) emerges as a particularly valuable and versatile building block. Its strategic arrangement of an amino group and a carboxylic acid on the triazine ring provides two reactive handles for the construction of diverse and complex heterocyclic systems.[2] This bifunctionality allows for a multitude of synthetic transformations, leading to the generation of novel compounds with potential therapeutic and agrochemical applications, including herbicides and pharmaceuticals.[2][3]

This technical guide provides an in-depth exploration of this compound as a precursor for heterocyclic synthesis. We will delve into a validated synthetic protocol for ATCA, followed by detailed application notes on its use in constructing fused heterocyclic systems, complete with mechanistic insights and experimental procedures.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 412278-71-8[4]
Molecular Formula C₄H₄N₄O₂[4]
Molecular Weight 140.10 g/mol [4]
Appearance Pale grey powder[2]
Purity ≥ 98% (HPLC)[2]
Storage Conditions 0-8 °C[2]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound can be achieved through the cyclocondensation of an appropriate α-keto acid equivalent with aminoguanidine. While various methods exist for the synthesis of the 1,2,4-triazine core, a reliable and scalable approach is crucial for its use as a building block. The following protocol is a well-established method for the preparation of ATCA.

Reaction Scheme:

Synthesis_of_ATCA cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions aminoguanidine Aminoguanidine Bicarbonate conditions 1. Aqueous NaOH, Reflux 2. Acidification (HCl) aminoguanidine->conditions diethyl_ketomalonate Diethyl Ketomalonate diethyl_ketomalonate->conditions atca 6-Amino-1,2,4-triazine- 5-carboxylic Acid conditions->atca

Figure 1: Synthetic pathway for this compound.

Protocol:

Materials:

  • Aminoguanidine bicarbonate

  • Diethyl ketomalonate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aminoguanidine bicarbonate (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (3.0 eq).

  • Addition of Diethyl Ketomalonate: To the stirred solution, add diethyl ketomalonate (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation of the Product: Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to afford this compound as a pale grey powder.

Causality of Experimental Choices:

  • Aqueous NaOH: The basic medium is essential for the deprotonation of aminoguanidine, enhancing its nucleophilicity to attack the carbonyl groups of diethyl ketomalonate. It also facilitates the subsequent hydrolysis of the ester groups to the carboxylic acid.

  • Reflux: The elevated temperature provides the necessary activation energy for the cyclocondensation and subsequent aromatization to form the stable 1,2,4-triazine ring.

  • Acidification: Protonation of the carboxylate salt to the free carboxylic acid is necessary to induce its precipitation from the aqueous solution, allowing for easy isolation.

Application in the Synthesis of Fused Heterocyclic Systems: Imidazo[1,2-b][4][5][6]triazines

A prime application of this compound is in the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery.[5] The amino group of ATCA can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of a second heterocyclic ring. A prominent example is the synthesis of imidazo[1,2-b][4][6][7]triazines.

Reaction Scheme:

Imidazo_Synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions atca 6-Amino-1,2,4-triazine- 5-carboxylic Acid conditions 1. DMF, Heat 2. Intramolecular Cyclization atca->conditions phenacyl_bromide α-Haloketone (e.g., Phenacyl Bromide) phenacyl_bromide->conditions imidazo_triazine Imidazo[1,2-b][1,2,4]triazine Derivative conditions->imidazo_triazine Imidazo_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intermediate Formation cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Dehydration step1_desc The amino group of ATCA attacks the electrophilic carbon of the α-haloketone. step2_desc Formation of an N-alkylated intermediate. step1_desc->step2_desc step3_desc The nitrogen atom of the triazine ring attacks the carbonyl carbon. step2_desc->step3_desc step4_desc Elimination of a water molecule leads to the aromatic imidazo[1,2-b][1,2,4]triazine. step3_desc->step4_desc

References

Revolutionizing Material and Polymer Development: An Integrated Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Materials Discovery

The traditional path to discovering new materials and polymers has long been characterized by a laborious, trial-and-error approach. This conventional methodology, while foundational, is often time-consuming and resource-intensive, offering limited exploration of the vast chemical design space.[1] In today's competitive landscape, where the demand for high-performance, sustainable, and specialized materials is rapidly escalating, a more efficient and intelligent approach is paramount. This guide details a modern, integrated workflow that synergizes high-throughput experimentation, computational modeling, and machine learning to accelerate the development of novel materials and polymers. By embracing this paradigm shift, researchers can navigate the complex materials landscape with unprecedented speed and precision, transforming years of research into a matter of months.

The Modern Materials Development Workflow: An Integrated Approach

The accelerated development of new materials is not reliant on a single technology but rather on the seamless integration of several key pillars: computational design, automated synthesis, high-throughput screening, and data-driven optimization. This cyclical process, often referred to as a closed-loop system, allows for the rapid generation and testing of hypotheses, leading to the efficient identification of promising material candidates.

Integrated_Workflow cluster_design Computational Design & Modeling cluster_synthesis Automated Synthesis cluster_characterization High-Throughput Characterization cluster_analysis Data Analysis & Optimization Virtual_Screening Virtual Screening of Candidate Materials ML_Property_Prediction Machine Learning-Based Property Prediction Virtual_Screening->ML_Property_Prediction Identifies promising candidates Automated_Synthesis Automated Parallel Synthesizer ML_Property_Prediction->Automated_Synthesis Prioritizes synthesis targets HT_Screening High-Throughput Screening Automated_Synthesis->HT_Screening Generates material libraries Material_Characterization Material Characterization HT_Screening->Material_Characterization Identifies top performers Data_Analysis Data Analysis & Database Construction Material_Characterization->Data_Analysis Populates database Next_Gen_Design Next-Generation Design Data_Analysis->Next_Gen_Design Refines structure-property relationships Next_Gen_Design->Virtual_Screening Informs new designs

Caption: The integrated workflow for accelerated materials development.

Pillar 1: Computational Modeling and Machine Learning in Material Design

Computational modeling has become an indispensable tool in materials science, bridging theoretical understanding with practical application.[2][3] It provides a virtual laboratory to simulate material behavior at various scales, from the atomic to the macroscopic, thereby predicting properties such as strength, conductivity, and thermal stability.[2][3] This predictive power is invaluable for a wide range of industries, including aerospace, electronics, and healthcare.[2][3]

Machine learning (ML) further enhances this predictive capability by identifying complex, non-linear relationships between a polymer's molecular structure and its macroscopic properties.[4] ML-assisted design typically follows a structured approach:

  • Database Construction and Feature Engineering : The process begins with the assembly of a high-quality dataset of known polymers and their properties.[1]

  • Model Development and Training : Various ML algorithms, such as neural networks or support vector machines, are trained on this dataset to establish a quantitative structure-property relationship (QSPR).[5]

  • Virtual Screening : The trained model is then used to predict the properties of a vast library of hypothetical polymer candidates.[1][5]

  • Candidate Prioritization : The most promising candidates with the desired property profiles are identified for experimental validation.

This data-driven approach dramatically accelerates the discovery of new materials by focusing experimental efforts on candidates with the highest probability of success. For instance, researchers at the University of Wisconsin-Madison successfully used this method to screen 8 million hypothetical polyimides, identifying several promising candidates with superior thermal and mechanical properties.[6]

Protocol: Building a Machine Learning Model for Polymer Property Prediction

This protocol outlines the steps to develop a basic ML model for predicting the glass transition temperature (Tg) of polymers.

1. Data Acquisition and Preparation:

  • Compile a dataset of polymers with their known Tg values from literature or internal databases.
  • For each polymer, generate a set of molecular descriptors (e.g., molecular weight, number of aromatic rings, functional group counts) using cheminformatics software (e.g., RDKit).
  • Cleanse the data by removing duplicates and handling missing values.

2. Feature Selection and Engineering:

  • Utilize statistical methods (e.g., correlation analysis, recursive feature elimination) to select the most relevant descriptors that influence Tg.
  • Create new features if necessary by combining or transforming existing ones.

3. Model Training:

  • Split the dataset into training and testing sets (e.g., 80/20 split).
  • Choose an appropriate ML algorithm (e.g., Gradient Boosting Regressor, Random Forest).
  • Train the model on the training set, optimizing hyperparameters using techniques like grid search or randomized search.

4. Model Evaluation:

  • Evaluate the model's performance on the testing set using metrics such as R-squared, Mean Absolute Error (MAE), and Root Mean Squared Error (RMSE).

5. Prediction on New Candidates:

  • Generate molecular descriptors for a library of new, hypothetical polymer structures.
  • Use the trained model to predict the Tg for these new candidates.

Pillar 2: Automated Synthesis and High-Throughput Experimentation

Once promising candidates are identified through computational screening, the next step is to synthesize them for experimental validation. Automated synthesis platforms have revolutionized this process by enabling the rapid and parallel synthesis of polymer libraries.[7][8] These systems offer precise control over reaction parameters, reduce manual errors, and significantly increase the throughput of material production.[9]

High-throughput experimentation (HTE) complements automated synthesis by allowing for the rapid screening of the synthesized polymer libraries for desired properties.[7] This can involve a variety of characterization techniques adapted for high-throughput analysis.

Workflow for Automated Synthesis and Screening

Automated_Workflow Monomer_Stock Monomer & Reagent Stock Solutions Liquid_Handler Automated Liquid Handler Monomer_Stock->Liquid_Handler Parallel_Reactor Parallel Reaction Block Liquid_Handler->Parallel_Reactor Dispenses reactants Polymer_Library Polymer Library (Microplate) Parallel_Reactor->Polymer_Library Synthesizes polymers HT_Characterization High-Throughput Characterization Polymer_Library->HT_Characterization Screens for properties Data_Analysis Data Analysis & Hit Identification HT_Characterization->Data_Analysis Generates data

Caption: A typical workflow for automated polymer synthesis and high-throughput screening.

Protocol: High-Throughput Synthesis of a Polymer Library

This protocol describes the automated synthesis of a small library of polyacrylates with varying compositions.

1. Reagent Preparation:

  • Prepare stock solutions of various acrylate monomers, an initiator (e.g., AIBN), and a solvent (e.g., toluene) in appropriate vials.

2. Programming the Automated Synthesizer:

  • Design the experiment by defining the composition of each polymer in the library.
  • Program the liquid handling system to dispense the calculated volumes of each stock solution into the wells of a parallel reactor block.[7]

3. Polymerization:

  • Seal the reactor block and place it in a temperature-controlled environment to initiate polymerization.
  • Allow the reaction to proceed for a predetermined time.

4. Work-up and Sample Preparation:

  • Quench the polymerization reaction.
  • If necessary, program the system to perform automated work-up steps such as precipitation and washing.
  • Prepare a microplate of the resulting polymer solutions for high-throughput characterization.

Pillar 3: Advanced Characterization Techniques

Thorough characterization is crucial to understanding the structure-property relationships of newly synthesized materials. A suite of analytical techniques is employed to probe various aspects of the polymers.

Technique Property Measured Application in Polymer Development
Size Exclusion Chromatography (SEC/GPC) Molecular weight and molecular weight distribution.[10]Ensures controlled polymerization and desired chain length.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure and composition.[11][12]Confirms the successful synthesis of the target polymer structure.
Differential Scanning Calorimetry (DSC) Thermal transitions (Tg, Tm).[10][11]Determines the operational temperature range of the material.
Thermogravimetric Analysis (TGA) Thermal stability and degradation temperature.[11]Assesses the material's durability at high temperatures.
Dynamic Mechanical Analysis (DMA) Viscoelastic properties (modulus, damping).[12]Characterizes the mechanical performance under dynamic loading.
X-ray Diffraction (XRD) Crystalline structure and morphology.[12][13]Elucidates the degree of crystallinity, which impacts mechanical properties.

Conclusion: The Future of Materials Innovation

The integration of computational design, automated synthesis, and high-throughput characterization represents a transformative approach to the development of new materials and polymers. This data-driven paradigm not only accelerates the pace of discovery but also enables the exploration of a much larger design space, leading to the creation of truly innovative materials with tailored properties. As these technologies continue to evolve and converge, the future of materials science promises even more rapid and impactful advancements, driving progress across countless industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of 6-Amino-1,2,4-triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-Amino-1,2,4-triazine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with modifying this versatile heterocyclic scaffold. As a molecule presenting both a nucleophilic amino group and a carboxylic acid, its derivatization requires careful consideration of reaction conditions to achieve optimal yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Understanding the Molecule - A Chemist's Perspective

This compound is an electron-deficient heterocyclic system, a property that governs much of its reactivity. The presence of both an exocyclic amino group and a carboxylic acid group on adjacent carbons presents unique challenges and opportunities. The triazine ring can be susceptible to nucleophilic attack, while the amino group can compete with external nucleophiles during carboxylic acid activation.[1] Understanding these electronic and steric factors is paramount to designing a successful derivatization strategy.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when working with this molecule.

Q1: What are the primary methods for derivatizing the carboxylic acid group?

The two most common derivatization pathways for the carboxylic acid are amide bond formation and esterification .

  • Amide bond formation (Amidation): This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. This is the most frequent derivatization in medicinal chemistry for this scaffold.[2]

  • Esterification: This can be accomplished through methods like the Fischer esterification under acidic conditions with an alcohol or by using coupling reagents like DCC with a catalytic amount of DMAP.[3][4]

Q2: Do I need to protect the 6-amino group before activating the carboxylic acid?

This is a critical consideration. The exocyclic amino group is nucleophilic and can potentially compete with your desired amine nucleophile or react with the activated carboxylic acid of another molecule, leading to oligomerization.

  • When protection might be unnecessary: For many standard amide coupling reactions using modern reagents (e.g., HATU, HBTU), which form activated esters in situ, protection may not be required if the external amine nucleophile is significantly more reactive or used in excess. A key study on a closely related analog successfully performed amide coupling using HATU and CDI without explicitly protecting the amino group.

  • When to consider protection: If you are using harsh conditions to activate the carboxylic acid (e.g., converting to an acid chloride with thionyl chloride), or if you observe significant side products like dimers or polymers, protecting the amino group is strongly recommended.[5] Common protecting groups for amines include tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).[6][7]

Q3: My starting material, this compound, has poor solubility. How can I handle this?

Poor solubility is a common issue with this class of compounds.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are often required to dissolve the starting material for coupling reactions.

  • Basification: For purification via HPLC, solubility can be increased in basic aqueous solutions. The use of a volatile buffer like ammonium bicarbonate (pH ~8) can be effective for semi-preparative HPLC, as the buffer can be removed during lyophilization.

Q4: What are the expected side reactions during derivatization?

  • Self-Condensation: The amino group of one molecule attacks the activated carboxylic acid of another, forming a dimer or polymer.

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide reagents like DCC or EDC. The use of additives like HOBt or HOAt is crucial to suppress this.[8]

  • Triazine Ring Opening: The electron-deficient triazine ring can be susceptible to cleavage by strong nucleophiles under harsh conditions.[1] Using milder conditions and controlled temperatures is advisable.

Section 3: Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental challenges.

Problem 1: Low or No Product Yield in Amide Coupling Reaction

If you are experiencing low conversion of your starting material to the desired amide, consider the following causal factors and solutions.

Workflow for Troubleshooting Low Yield

start Low Yield Observed check_activation Is the Carboxylic Acid Being Activated? start->check_activation check_reagents Are Coupling Reagents and Solvents Anhydrous? check_activation->check_reagents Activation Confirmed solution_activation Solution: Switch to a more potent coupling reagent (e.g., HATU, COMU). Monitor activation step via LC-MS. check_activation->solution_activation No Activation Intermediate (e.g., Active Ester) Detected check_base Is the Stoichiometry and Strength of the Base Correct? check_reagents->check_base Yes solution_reagents Solution: Use freshly opened, high-purity reagents. Dry solvents over molecular sieves. check_reagents->solution_reagents No check_amine Is the Amine Nucleophile Sufficiently Reactive? check_base->check_amine Yes solution_base Solution: Use a non-nucleophilic base like DIPEA (2-4 equivalents). Ensure base is not quenching the reaction. check_base->solution_base No solution_amine Solution: For electron-deficient amines, increase reaction temperature (40-70°C) and/or reaction time. check_amine->solution_amine No

Caption: Troubleshooting workflow for low amide coupling yield.

Problem 2: Multiple Products Observed by LC-MS or TLC

The formation of multiple products indicates side reactions are occurring.

Observed Side Product (by Mass Spec) Potential Cause Recommended Solution
Mass = (2 x Starting Material) - H₂O Self-condensation Dimer: The amino group of one molecule is reacting with the activated carboxylate of another.1. Protect the 6-amino group with a Boc or Fmoc group before activation.[6] 2. Use a less reactive coupling agent. 3. Add the amine nucleophile to the reaction before or simultaneously with the coupling reagent.
Mass = Desired Product (but multiple peaks in chromatography)Diastereomers/Epimers: Racemization is occurring at a chiral center.1. Add a racemization suppressant like HOBt or Oxyma Pure to your carbodiimide (EDC/DCC) reaction.[8] 2. Switch to a phosphonium (PyBOP) or uronium/aminium (HATU) based reagent, which are known for lower racemization rates. 3. Run the reaction at a lower temperature (e.g., 0°C).
Mass = Starting Material - CO₂ Decarboxylation: The starting material is unstable under the reaction conditions.1. Avoid excessively high temperatures. 2. Use milder coupling conditions and avoid strong acids or bases if possible.
Mass = Coupling Reagent Adduct Incomplete Reaction/Side Reaction with Reagent: For example, formation of an N-acylurea with DCC/EDC.1. Ensure sufficient amine nucleophile is present. 2. Add HOBt to intercept the highly reactive O-acylisourea intermediate and convert it to a more stable active ester.

Section 4: Detailed Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific amine or alcohol.

Protocol 1: Amide Coupling using HATU

This is often a high-yield, low-racemization method suitable for a wide range of amines.

Reaction Scheme:

Caption: General scheme for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add the desired primary or secondary amine (1.2-1.5 equiv).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) in one portion.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. Reactions are typically complete within 2 to 16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Esterification using Fischer-Speier Method

This classic method is effective for producing simple alkyl esters (e.g., methyl, ethyl).

Step-by-Step Methodology:

  • Suspend this compound (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol), which will serve as both the solvent and the reagent.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrogen chloride (generated from acetyl chloride or thionyl chloride, ~0.1-0.2 equiv).[4]

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed. This may take several hours to days.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by recrystallization or column chromatography.

Section 5: References

  • BenchChem. (n.d.). Troubleshooting common side reactions in 1,2,4-triazine functionalization. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid. Retrieved from --INVALID-LINK--

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Retrieved from --INVALID-LINK--

  • Gambert, R., Kuratli, C., & Martin, R. E. (2004). Preparation of 5-amino-6-oxo-1,6-dihydro[1][5][9]triazine-3-carboxylic acid derivatives and synthesis of compound libraries thereof. Tetrahedron Letters, 45(14), 2791–2795.

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from --INVALID-LINK--

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 6-Amino-[1][5][9]triazine-5-carboxylic acid. Retrieved from --INVALID-LINK--

  • Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89.

  • NIST. (n.d.). As-triazine-6-carboxylic acid, 3-amino-5-hydroxy-. Retrieved from --INVALID-LINK--

  • Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783-786.

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from --INVALID-LINK--

  • Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 87(21), 14261-14274.

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Retrieved from --INVALID-LINK--

  • Gambert, R., et al. (2004). Preparation of 5-Amino-6-oxo-1,6-dihydro[1][5][9]triazine-3-carboxylic Acid Derivatives and Synthesis of Compound Libraries Thereof. Tetrahedron Letters, 45(14), 2791-2795.

References

Technical Support Center: 6-Amino-1,2,4-triazine-5-carboxylic acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-1,2,4-triazine-5-carboxylic acid. It addresses common stability issues encountered when this compound is in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. Our approach is grounded in established principles of chemical stability and analytical science to provide trustworthy and actionable insights.

Section 1: Understanding the Stability of this compound

This compound is a versatile heterocyclic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring an amino group and a carboxylic acid on a triazine core, makes it susceptible to certain degradation pathways in solution. While specific stability data for this compound is not extensively published, we can infer potential issues based on the known behavior of related chemical moieties like triazines and amino acids.

The primary degradation pathways to consider are hydrolysis, photodegradation, and oxidation. The rate of these reactions can be significantly influenced by factors such as pH, temperature, light exposure, and the solvent system used.

Section 2: Troubleshooting Guide for Solution Stability Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Precipitate Formation in Aqueous Solutions

  • Observation: A solid precipitate forms in your aqueous stock or working solution, either immediately after preparation or over time.

  • Potential Causes:

    • Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent or buffer. The solubility of carboxylic acids can be pH-dependent.

    • pH Effects: The compound's solubility is likely lowest near its isoelectric point. Adjusting the pH away from this point can increase solubility.

    • Salt Formation: Interaction with buffer components could lead to the formation of a less soluble salt.

  • Troubleshooting Steps:

    • Verify Solubility: Check the compound's solubility in your specific solvent system. If data is unavailable, perform a simple solubility test with a small amount of material.

    • Adjust pH: For aqueous solutions, try adjusting the pH. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, decreasing the pH will protonate the amino group, which can also enhance solubility.

    • Consider Co-solvents: If working with a neutral pH is necessary, consider adding a small percentage of a water-miscible organic co-solvent like DMSO or ethanol to improve solubility.

    • Buffer Selection: If using a buffer, ensure it does not form an insoluble salt with your compound.

Issue 2: Loss of Compound Potency or Concentration Over Time

  • Observation: You observe a decrease in the expected biological activity or a lower than expected concentration when analyzing your solution by methods like HPLC.

  • Potential Causes:

    • Hydrolysis: The triazine ring or the amide linkage (if in a derivative) can be susceptible to hydrolysis, especially at extreme pH values (acidic or basic) and elevated temperatures.

    • Photodegradation: Exposure to UV or even ambient light can cause degradation of the triazine ring.

    • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.

  • Troubleshooting Steps:

    • Control pH: Prepare solutions in buffers at a pH where the compound is most stable. For many amine- and carboxylic acid-containing compounds, a slightly acidic to neutral pH (e.g., pH 5-7) is often a good starting point to minimize hydrolysis.

    • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]

    • De-gas Solvents: To minimize oxidation, consider de-gassing your solvents before use, especially for long-term storage.

    • Control Temperature: Store stock solutions at recommended low temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics.[4] Avoid repeated freeze-thaw cycles.

    • Use Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment.

Issue 3: Appearance of Unexpected Peaks in Chromatograms

  • Observation: When analyzing your solution by HPLC, you see new peaks that were not present in the initial analysis of the solid material.

  • Potential Causes:

    • Degradation Products: These new peaks are likely degradation products resulting from hydrolysis, photolysis, or oxidation.

    • Reaction with Solvent or Buffer: The compound might be reacting with components in your solution.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies under controlled stress conditions (acid, base, peroxide, heat, light) as outlined in ICH guidelines.[3][5][6][7][8] This will help you to develop a stability-indicating analytical method.

    • Analyze Blank Solutions: Run a blank of your solvent or buffer through the HPLC to ensure that the unexpected peaks are not artifacts from the matrix.

    • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity and suitable for your application to avoid introducing contaminants that could react with your compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Based on supplier recommendations, the solid compound should be stored at 4°C or in the range of 0-8°C.[1][4]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Due to the presence of both an amino and a carboxylic acid group, the solubility in neutral aqueous solutions may be limited. For a concentrated stock solution, consider using a polar aprotic solvent like DMSO, followed by dilution into your aqueous experimental medium. Always check for the compatibility of the solvent with your experimental system.

Q3: How does pH affect the stability of this compound in aqueous solution?

A3: While specific data is limited, for compounds with both acidic and basic functional groups, the stability is often optimal in the neutral to slightly acidic pH range. Extreme pH conditions (highly acidic or highly basic) are likely to accelerate hydrolysis of the triazine ring.

Q4: Is this compound sensitive to light?

A4: Triazine-containing compounds are often susceptible to photodegradation. It is highly recommended to protect solutions from light by using amber vials or by wrapping the container in foil, especially during storage and handling.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating HPLC method is the most reliable way to monitor the concentration of the parent compound and detect the formation of degradation products over time. A reverse-phase HPLC method with UV detection would be a suitable starting point for method development.[9][10]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO for a concentrated stock) to achieve the target concentration.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (e.g., 4°C or -20°C).

  • When preparing working solutions, dilute the stock solution with the appropriate aqueous buffer or medium. Ensure the final concentration of the organic solvent (if used) is compatible with your experiment.

Protocol 2: Outline for a Basic Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: Use a UV detector. Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution.

  • Forced Degradation: To confirm the method is stability-indicating, perform forced degradation studies.

    • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat a solution with 0.1 M NaOH under similar conditions.

    • Oxidation: Treat a solution with a low concentration of hydrogen peroxide (e.g., 3%).

    • Photodegradation: Expose a solution to a light source as per ICH Q1B guidelines.

    • Thermal Degradation: Heat a solution at an elevated temperature.

  • Method Validation: Analyze the stressed samples by your HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Section 5: Data Summary & Visualizations

Table 1: Inferred Stability Profile and Recommendations
ParameterPotential for DegradationRecommended Handling and Storage Conditions
pH High at acidic (<3) and basic (>9) pH due to hydrolysis.Maintain solutions in a buffered system, ideally between pH 5 and 7.
Temperature Increased degradation at elevated temperatures.Store stock solutions at 4°C for short-term and -20°C for long-term storage. Avoid freeze-thaw cycles.
Light Potential for significant photodegradation.Always protect solutions from light using amber vials or by wrapping containers.
Oxygen Possible oxidation of the amino group.For long-term storage, consider using de-gassed solvents.

Diagram 1: Logical Workflow for Troubleshooting Stability Issues

Caption: Troubleshooting workflow for stability issues.

Diagram 2: Potential Degradation Pathways

Caption: Potential degradation pathways.

References

improving yield and purity of 6-Amino-1,2,4-triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Amino-1,2,4-triazine-5-carboxylic acid (ATCA). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting and optimization strategies for improving the yield and purity of this versatile heterocyclic compound. As a key building block in pharmaceutical and agricultural research, achieving high purity and yield is critical for downstream applications.[1] This guide synthesizes established chemical principles with practical, field-proven insights to help you navigate common challenges in its synthesis and purification.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the synthesis and handling of ATCA.

Q1: My reaction yield for ATCA is consistently low. What are the most common causes? A: Low yields often stem from a few critical areas: incomplete reaction, degradation of starting materials or product, and suboptimal work-up procedures. Key factors to investigate include the purity of your starting materials, reaction temperature control, and the pH during product isolation. Side reactions, such as dimerization or decarboxylation under harsh conditions, can also significantly reduce yield.

Q2: The color of my isolated ATCA is off-white or pale grey, not the expected color. What does this indicate? A: A pale grey or off-white appearance can be common for this compound.[1] However, significant discoloration (e.g., brown or dark yellow) often points to the presence of impurities formed through side reactions or degradation. Overheating during the reaction or work-up, or exposure to air and light for extended periods, can contribute to color formation. These impurities may be polymeric in nature or oxidized byproducts.

Q3: My ATCA product shows poor solubility in common organic solvents. How can I purify it effectively? A: The structure of ATCA, containing both a carboxylic acid and an amino group, gives it zwitterionic character, leading to low solubility in many standard organic solvents. Purification often relies on techniques that leverage its pH-dependent solubility. Recrystallization from aqueous systems with pH adjustment is a primary method. For highly impure samples, chromatographic methods like preparative HPLC or specialized normal-phase chromatography with mobile phase modifiers may be necessary.

Q4: During work-up, I have difficulty precipitating the product from the aqueous solution. What am I doing wrong? A: Incomplete precipitation is almost always a pH-related issue. ATCA is amphoteric and will be soluble at both low pH (protonated amine) and high pH (deprotonated carboxylic acid). Maximum precipitation occurs at the isoelectric point (pI), where the molecule has a net-zero charge and minimum aqueous solubility. You must carefully adjust the pH of your solution to find this optimal precipitation point, often requiring dropwise addition of acid or base.

Q5: HPLC analysis of my final product shows several impurity peaks. What are their likely identities? A: Impurities can arise from unreacted starting materials, intermediates, or side products. Common side reactions in the synthesis of related triazine structures include hydrolysis of nitrile precursors, incomplete cyclization, or reactions with the solvent.[2] Depending on the synthetic route, potential impurities could include precursors to the triazine ring or related isomers.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems during the synthesis and purification of ATCA.

Part 1: Reaction Optimization & Execution

Low yield and impurity formation often originate during the reaction itself. The following table outlines common problems, their underlying causes, and recommended solutions.

Problem ID Observed Issue Potential Root Cause(s) Recommended Troubleshooting Actions & Scientific Rationale
RXN-01 Incomplete Reaction / Stalled Conversion 1. Insufficient Temperature/Time: The activation energy for the cyclization step is not being met. 2. Reagent Quality: Degradation of key reagents (e.g., hydrazine derivatives) can halt the reaction. 3. Catalyst Inefficiency: If the synthesis is catalyzed, the catalyst may be poisoned or inactive.1. Optimize Temperature & Time: Incrementally increase the reaction temperature (e.g., in 5-10°C steps) and monitor by TLC or LCMS. Extend the reaction time and track conversion. 2. Verify Reagent Purity: Use freshly opened or purified reagents. For instance, some hydrazines can degrade upon storage. 3. Evaluate Catalyst: Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider screening alternative catalysts.
RXN-02 Low Yield with Significant Byproduct Formation 1. Excessive Temperature: High temperatures can promote side reactions like polymerization, decarboxylation, or decomposition. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired intermediates or byproducts. 3. Atmospheric Contamination: The reaction may be sensitive to oxygen or moisture, leading to oxidative or hydrolytic side products.1. Perform a Temperature Screen: Run the reaction at a lower temperature for a longer duration to favor the desired kinetic product over thermodynamic byproducts. 2. Confirm Stoichiometry: Carefully check the molar ratios of all reactants. Consider adding the limiting reagent portion-wise to maintain its optimal concentration. 3. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude air and moisture.
RXN-03 Formation of a Dark, Tarry Reaction Mixture 1. Thermal Decomposition: The product or intermediates are decomposing at the reaction temperature. 2. Highly Exothermic Reaction: An uncontrolled exotherm can lead to rapid temperature spikes and subsequent decomposition.1. Reduce Reaction Temperature: As with RXN-02, lower the temperature. 2. Improve Heat Transfer & Control Addition: Ensure efficient stirring and consider cooling the reaction vessel. Add highly reactive reagents slowly and monitor the internal temperature.

The following diagram illustrates a logical workflow for troubleshooting poor reaction outcomes.

reaction_troubleshooting cluster_conversion Conversion Analysis cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Isolation Issues start Low Yield or High Impurity Profile check_conversion Check Reaction Conversion (TLC/LCMS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Stalled complete Complete Conversion (but low isolated yield) check_conversion->complete Finished reagents Verify Reagent Purity & Stoichiometry incomplete->reagents workup Optimize Work-up & Precipitation pH complete->workup conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagents->conditions catalyst Evaluate Catalyst Activity conditions->catalyst degradation Investigate Product Degradation (during work-up or isolation) workup->degradation

Caption: Troubleshooting workflow for ATCA synthesis.

Part 2: Product Isolation and Purification

A successful reaction is only half the battle. Due to its amphoteric nature, isolating and purifying ATCA requires careful control over the work-up conditions.

This is the most common and effective method for purifying ATCA, leveraging its poor solubility at its isoelectric point.

Step-by-Step Methodology:

  • Dissolution: At the end of the reaction, after removing any organic solvents, dissolve the crude product in a minimum amount of dilute aqueous base (e.g., 1M NaOH or K₂CO₃) to form the soluble carboxylate salt.

  • Filtration (Optional): If insoluble impurities (like inorganic salts or non-acidic byproducts) are present, perform a hot filtration to remove them.

  • Acidification: Cool the basic solution in an ice bath. Slowly add a dilute acid (e.g., 1M HCl or acetic acid) dropwise with vigorous stirring.

  • Monitor Precipitation: Monitor the pH and observe for the onset of precipitation. The product will crash out as a solid as you approach the isoelectric point. Continue adding acid until no further precipitation is observed. Avoid adding a large excess of acid, which could re-dissolve the product by protonating the amino group.

  • Digestion: Stir the resulting slurry at a low temperature (0-5°C) for 1-2 hours to allow for complete crystallization and to improve the particle size.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual salts, followed by a rinse with a water-miscible solvent like cold ethanol or acetone to facilitate drying.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

When recrystallization is insufficient to remove stubborn impurities, chromatography is the next option. However, standard silica gel chromatography can be challenging.

Chromatography Type Stationary Phase Typical Mobile Phase Advantages Considerations & Rationale
Modified Normal Phase Silica GelDCM/MeOH or EtOAc/Heptane with 0.1-1% acetic acid or TFA.[3]Utilizes standard lab equipment.The acidic modifier is crucial. It protonates the amino group, reducing its interaction with the acidic silica surface and preventing severe tailing. This allows for elution based on polarity.
Reverse Phase (RP-HPLC) C18 or C8Water/Acetonitrile or Water/Methanol with 0.1% TFA or formic acid.Excellent for resolving polar compounds. Provides high-purity fractions.Requires access to preparative HPLC equipment. The acidic modifier ensures consistent protonation of the molecule for sharp, reproducible peaks.
Hydrophilic Interaction (HILIC) Amino or Silica columnsHigh organic mobile phase (e.g., >80% Acetonitrile) with an aqueous buffer.[4]An excellent alternative to RP for very polar compounds that show little or no retention on C18 columns.[4]The retention mechanism is based on partitioning into a water-enriched layer on the stationary phase surface. Mobile phase composition is critical.[4]

Use this diagram to select the most appropriate purification strategy based on the purity of your crude product.

purification_decision_tree cluster_chrom Chromatography Options start Crude ATCA Product check_purity Analyze Purity (HPLC/NMR) start->check_purity purity_high High Purity (>90%) Minor Impurities check_purity->purity_high Good purity_low Low Purity (<90%) Multiple Impurities check_purity->purity_low Poor recrystallize Perform pH-Controlled Recrystallization purity_high->recrystallize chromatography Proceed to Chromatography purity_low->chromatography final_product Final Purified ATCA (Purity ≥98%) recrystallize->final_product rp_hplc Reverse Phase HPLC (High Resolution) chromatography->rp_hplc hilich HILIC (For very polar compounds) chromatography->hilich silica Modified Silica Gel (Acidic mobile phase) chromatography->silica rp_hplc->final_product hilich->final_product silica->final_product

Caption: Decision tree for selecting a purification method.

References

Navigating the Scale-Up of 6-Amino-1,2,4-triazine-5-carboxylic Acid: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 6-Amino-1,2,4-triazine-5-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals, presents a unique set of challenges when transitioning from the laboratory bench to pilot and production scales.[1] This guide provides a comprehensive technical support center, structured in a question-and-answer format, to address the common and critical issues encountered during the scale-up of its production. Drawing upon established principles of process chemistry and practical field experience, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate, diagnose, and resolve potential hurdles.

Section 1: Reaction Control and Yield Optimization

The successful scale-up of any chemical synthesis hinges on maintaining robust control over the reaction parameters to ensure consistent yield and purity. This section addresses frequent problems related to the core condensation and cyclization steps.

Question 1: We are experiencing a significant drop in yield when scaling up the reaction between aminoguanidine and glyoxylic acid. What are the likely causes and how can we troubleshoot this?

Answer: A decrease in yield upon scale-up is a common issue, often attributable to a combination of factors related to mass and heat transfer, as well as subtle changes in reaction kinetics.

Causality Explained: At the laboratory scale, efficient mixing and rapid heat dissipation are easily achieved. However, in larger reactors, localized "hot spots" and poor reactant distribution can lead to the formation of unwanted side products. The reaction between aminoguanidine and an α-keto acid like glyoxylic acid is a condensation reaction that is sensitive to pH and temperature.[2][3]

Troubleshooting Protocol:

  • In-Process Monitoring: Implement rigorous in-process controls using techniques like HPLC to monitor the consumption of starting materials and the formation of the desired product and any major by-products in real-time. This will provide a kinetic profile of your reaction at scale.

  • Reagent Addition Strategy:

    • Slow, Subsurface Addition: Instead of adding the aminoguanidine solution in one portion, a slow, controlled addition below the surface of the glyoxylic acid solution is recommended. This minimizes localized high concentrations of the nucleophile, reducing the likelihood of side reactions.

    • Temperature Control: Ensure your reactor's cooling system can handle the exotherm of the reaction. Monitor the internal temperature closely and adjust the addition rate to maintain the optimal temperature range determined at the lab scale.

  • pH Control: The pH of the reaction mixture is critical for the cyclization step.[4]

    • Buffered System: Consider the use of a suitable buffer system to maintain the optimal pH throughout the reaction.

    • Controlled pH Adjustment: If adding a base to promote cyclization, do so slowly and monitor the pH continuously.

  • Mixing Efficiency:

    • Impeller Design and Speed: Evaluate the mixing efficiency of your reactor. The impeller design and agitation speed should be sufficient to ensure homogeneity without causing excessive shear, which could degrade the product.

    • Computational Fluid Dynamics (CFD) Modeling: For large-scale production, CFD modeling can be a valuable tool to optimize mixing parameters.

Workflow for Troubleshooting Yield Loss:

References

Technical Support Center: Navigating Aminotriazine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminotriazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the synthesis, purification, and characterization of aminotriazine-based compounds. Here, we will address common experimental challenges in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles behind each troubleshooting step.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to some of the most common issues encountered in aminotriazine synthesis.

Q1: My reaction to form a monosubstituted aminotriazine from cyanuric chloride is giving me significant amounts of di- and tri-substituted products. How can I improve selectivity?

A1: This is a classic selectivity problem stemming from the high reactivity of cyanuric chloride. The key is precise temperature control. The first nucleophilic substitution is rapid even at 0 °C. Subsequent substitutions require higher temperatures. To ensure monosubstitution, maintain the reaction temperature strictly at 0-5 °C. Adding the nucleophile dropwise to the cyanuric chloride solution can also help prevent localized concentration increases that favor multiple substitutions.[1][2]

Q2: I'm struggling to purify my aminotriazine product. It's poorly soluble in most common organic solvents.

A2: Poor solubility is a common characteristic of aminotriazines due to their planar, aromatic nature and potential for strong intermolecular hydrogen bonding. For purification, consider recrystallization from less common, more polar solvents like acetic acid or its mixtures.[3] Alternatively, for basic aminotriazines, you can sometimes form a salt (e.g., hydrochloride) to increase solubility in polar solvents for purification, then neutralize to recover the purified product.[3][4]

Q3: My final aminotriazine product appears to be degrading over time, even in storage. What's causing this instability?

A3: Aminotriazine rings, particularly those with electron-withdrawing groups, can be susceptible to hydrolysis.[5] Ensure your purified product is thoroughly dried and stored in a desiccator. Storing under an inert atmosphere (nitrogen or argon) at low temperatures can also significantly prolong shelf life by preventing degradation.[6]

Section 2: Synthesis & Reaction Control - Troubleshooting Guides

This section delves deeper into specific synthetic challenges, providing detailed explanations and protocols.

Synthesis of Substituted Aminotriazines from Cyanuric Chloride

The sequential substitution of chlorine atoms on cyanuric chloride is a cornerstone of aminotriazine synthesis. However, controlling this reactivity is crucial for obtaining the desired product.

Q: I am attempting a disubstitution of cyanuric chloride with two different amines, but I'm getting a mixture of products. How can I control the regioselectivity?

A: Achieving regioselectivity in disubstitution requires careful management of reaction conditions based on the nucleophilicity of your amines. The first substitution should be carried out at 0-5 °C with the first amine. After the formation of the monosubstituted intermediate, the second, less reactive amine is added, and the temperature is typically raised to room temperature or slightly above to facilitate the second substitution.[1][2]

Experimental Protocol: Stepwise Synthesis of a Disubstituted Aminotriazine

This protocol outlines the synthesis of a disubstituted aminotriazine by sequential nucleophilic substitution.

Step 1: Monosubstitution

  • Dissolve cyanuric chloride (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the first amine (1.0 eq) in acetone.

  • Add a base, such as potassium carbonate (1.0 eq), to the cyanuric chloride solution.[1][2]

  • Slowly add the amine solution dropwise to the stirring cyanuric chloride solution, ensuring the temperature remains at 0-5 °C.

  • Stir the reaction for 4 hours at 0 °C.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture over crushed ice to precipitate the monosubstituted product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Disubstitution

  • Dissolve the monosubstituted intermediate (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF).

  • Add a base, such as potassium carbonate (1.0 eq).

  • In a separate flask, dissolve the second amine (1.0 eq) in THF.

  • Add the second amine solution dropwise to the stirring solution of the intermediate at room temperature.

  • Stir the reaction for 24 hours at room temperature.[1][2]

  • Monitor the reaction by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Pour the residue over crushed ice to precipitate the disubstituted product.

  • Filter, wash with cold water, and dry. The crude product can then be purified.

Synthesis of Melamine-Formaldehyde (MF) Resins

The synthesis of MF resins involves the reaction of melamine with formaldehyde, followed by condensation. Controlling the degree of polymerization is key to obtaining a resin with the desired properties.

Q: My melamine-formaldehyde resin synthesis is resulting in a product that solidifies too quickly in the reactor. How can I control the reaction to get a stable, syrup-like resin?

A: Premature solidification is a sign of uncontrolled cross-linking. The key parameters to control are pH, temperature, and the melamine to formaldehyde molar ratio. The initial reaction should be carried out under slightly alkaline conditions (pH 8-9) to form methylolmelamines.[7][8] After this initial stage, the pH is typically lowered, and the temperature is carefully controlled during the condensation phase to manage the rate of cross-linking. If the reaction proceeds too quickly, consider reducing the reaction time or temperature.

Data Presentation: Typical Reaction Parameters for MF Resin Synthesis
ParameterTypical RangeConsequence of Deviation
Melamine:Formaldehyde Molar Ratio 1:2 to 1:3Higher formaldehyde ratio leads to more cross-linking.
pH (Initial Reaction) 8.0 - 9.0Lower pH can lead to premature condensation.
Temperature (Initial Reaction) 70 - 90 °CHigher temperatures accelerate the reaction.[7]
pH (Condensation) 5.5 - 6.5More acidic conditions increase the rate of cross-linking.
Temperature (Condensation) 60 - 80 °CCareful control is needed to prevent runaway polymerization.
Synthesis of Guanamines

Guanamines are typically synthesized by the reaction of dicyandiamide with a nitrile.

Q: I am attempting to synthesize a guanamine from dicyandiamide, but the yield is very low.

A: Low yields in guanamine synthesis can often be attributed to inefficient reaction conditions. This reaction is typically carried out in a high-boiling solvent like 2-methoxyethanol or 2-ethoxyethanol in the presence of a base, such as potassium hydroxide.[9] Ensuring an anhydrous environment is also crucial, as water can react with dicyandiamide.

Experimental Protocol: Synthesis of a Substituted Guanamine
  • To a solution of dicyandiamide (1.0 eq) in 2-methoxyethanol, add potassium hydroxide (catalytic amount).

  • Add the desired nitrile (1.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the guanamine product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Section 3: Purification Pitfalls and Solutions

Purification is often the most challenging step in aminotriazine chemistry. This section provides guidance on overcoming common purification hurdles.

Q: My aminotriazine product is an oil that won't crystallize. How can I induce solidification?

A: Oily products are often the result of impurities that inhibit crystallization. First, try to remove any residual solvent under high vacuum. If it remains an oil, trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce precipitation.[10] If these methods fail, column chromatography is necessary to remove the impurities before attempting recrystallization again.

Q: I'm using column chromatography to purify my aminotriazine, but I'm getting poor separation. What can I do?

A: Poor separation on silica gel can be due to the basic nature of some aminotriazines, leading to tailing. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent can significantly improve peak shape and separation. If your compound is still not separating well, consider using a different stationary phase, such as alumina.

Data Presentation: Common Solvents for Aminotriazine Recrystallization
Solvent SystemPolarityNotes
Ethanol/Water PolarGood for many substituted aminotriazines.[4]
Acetone/Hexane MediumA versatile system for compounds with intermediate polarity.[4]
Ethyl Acetate/Hexane MediumAnother common choice for column chromatography and recrystallization.
Acetic Acid Very PolarCan be effective for highly insoluble, basic aminotriazines.[3]
N,N-Dimethylformamide (DMF)/Water Very PolarUseful for highly polar compounds, but DMF can be difficult to remove.

Section 4: Characterization and Analysis

Confirming the structure of your final product is a critical final step.

Q: The 1H NMR spectrum of my aminotriazine derivative is complex and difficult to interpret, with broad signals.

A: Broad signals in the NMR spectrum of aminotriazines can be due to several factors, including restricted rotation around the C-N bonds of the amino substituents, leading to the presence of rotamers.[11] Running the NMR at a higher temperature can sometimes coalesce these signals into sharper peaks. Protonation of the triazine ring nitrogens can also lead to complex spectra. Adding a drop of D2O can help identify exchangeable N-H protons.

Data Presentation: Typical NMR Chemical Shifts for Aminotriazines
Proton/CarbonTypical Chemical Shift (ppm)Notes
Triazine Ring Protons (if present) 8.0 - 9.0Highly deshielded due to the electron-withdrawing nature of the nitrogen atoms.
N-H Protons 6.0 - 10.0Chemical shift can vary widely depending on substitution and hydrogen bonding. Often broad.
Aromatic Protons on Substituents 7.0 - 8.5Typical aromatic region.
Triazine Ring Carbons 160 - 175Characteristic downfield shift.[11][12][13]

Section 5: Safety First - Handling Aminotriazine Reagents

Safety is paramount in the laboratory. This section highlights key safety considerations for common reagents used in aminotriazine synthesis.

Q: What are the primary hazards associated with cyanuric chloride, and how should it be handled?

A: Cyanuric chloride is a fuming solid that is corrosive and reacts violently with water, releasing HCl gas.[14][15][16] It is also fatal if inhaled.[14] Always handle cyanuric chloride in a well-ventilated fume hood with the exhaust on.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[16] Avoid contact with skin and eyes, and do not breathe the dust or fumes.[14]

Q: What precautions should I take when working with formaldehyde?

A: Formaldehyde is a known carcinogen and a respiratory irritant. All work with formaldehyde solutions should be conducted in a fume hood.[17] Wear gloves and eye protection to prevent skin and eye contact. Ensure your work area is well-ventilated.

Visualization: Workflow for Safe Handling of Cyanuric Chloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE: - Lab coat - Safety goggles - Chemical-resistant gloves prep2 Work in a certified chemical fume hood handle1 Weigh cyanuric chloride in the fume hood prep2->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid contact with water and moisture handle2->handle3 clean1 Decontaminate workspace handle3->clean1 clean2 Dispose of waste in designated hazardous waste container clean1->clean2

Caption: Workflow for the safe handling of cyanuric chloride.

References

Technical Support Center: Analytical Method Development for 6-Amino-1,2,4-triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analytical method development of 6-Amino-1,2,4-triazine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to establish robust and reliable analytical methods for its quantification and characterization. As a molecule with both acidic (carboxylic acid) and basic (amino group) functionalities, coupled with a polar triazine ring, it presents unique challenges in chromatographic analysis. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to navigate these challenges effectively. Our approach is grounded in fundamental scientific principles and extensive field experience to ensure the development of high-quality, self-validating analytical methods.

Physicochemical Properties & Initial Considerations

Understanding the physicochemical properties of this compound is the cornerstone of successful method development. Based on its structure, we can infer the following key characteristics:

  • Amphoteric Nature: The presence of a carboxylic acid group (pKa ~2-4) and an amino group (pKa ~3-5) makes the molecule amphoteric. Its net charge will be highly dependent on the pH of the solution.

  • Polarity: The combination of the triazine ring and the ionizable functional groups makes it a highly polar compound. This suggests that reversed-phase chromatography will require a highly aqueous mobile phase for retention.

  • UV Absorbance: The triazine ring is a chromophore, which should allow for direct UV detection. A UV scan of a standard solution is recommended to determine the optimal wavelength for maximum absorbance, likely in the range of 250-280 nm.

  • Solubility: Solubility will be pH-dependent. It is expected to be more soluble in acidic and basic solutions compared to neutral pH where it may exist as a zwitterion with lower aqueous solubility.

HPLC-UV Method Development Guide

A well-developed HPLC-UV method is often the workhorse for the analysis of small molecules. Below is a step-by-step guide to developing a robust method for this compound.

Experimental Protocol: HPLC-UV Method Development
  • Column Selection:

    • Start with a C18 column with good end-capping to minimize silanol interactions. A column with a particle size of 3.5 µm or 5 µm and dimensions of 4.6 x 150 mm is a good starting point.

    • Consider a polar-embedded or polar-endcapped column if retention is insufficient on a standard C18.

  • Mobile Phase Preparation:

    • Aqueous Component (Mobile Phase A): Due to the amphoteric nature of the analyte, a buffer is essential to control the pH and ensure consistent ionization. A phosphate or acetate buffer at a concentration of 10-25 mM is recommended.

    • pH Selection: The pH of the mobile phase is critical.

      • To retain the compound in reversed-phase mode, you need to suppress the ionization of the carboxylic acid. Therefore, a mobile phase pH of ~2.5-3.0 is a good starting point. This will protonate the carboxylic acid, making it less polar.

      • Prepare the buffer and adjust the pH with an appropriate acid (e.g., phosphoric acid for a phosphate buffer).

    • Organic Component (Mobile Phase B): Acetonitrile or methanol. Acetonitrile often provides better peak shape and lower backpressure.

  • Initial HPLC Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose reversed-phase column.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.8Buffers the mobile phase to suppress ionization.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% to 50% B over 15 minutesA scouting gradient to determine the elution profile.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility.
Injection Vol. 10 µLA reasonable starting volume.
Detection UV at 260 nm (or λmax)Based on the expected chromophore.
  • Method Optimization:

    • Based on the initial scouting gradient, adjust the gradient slope and time to achieve optimal separation from any impurities or degradants.

    • If peak shape is poor (e.g., tailing), consider the troubleshooting steps outlined below.

    • Once a suitable gradient is found, an isocratic method can be developed for faster run times if the sample matrix is simple.

Method Development Workflow

A Define Analytical Target Profile B Characterize Analyte (pKa, logP, UV λmax) A->B C Select Column & Mobile Phase (Reversed-Phase, pH 2.5-3.0) B->C D Scouting Gradient Run C->D E Evaluate Results (Retention, Peak Shape, Resolution) D->E I Poor Results E->I Good J Troubleshoot E->J No F Optimize Gradient & Temperature G Method Validation (ICH Guidelines) F->G H Routine Analysis G->H I->F No I->G Yes J->C Re-evaluate

Caption: A typical workflow for HPLC method development.

Troubleshooting Guide (Q&A Format)

Issue 1: Poor Peak Shape (Tailing)

  • Question: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?

  • Answer:

    • Probable Cause 1: Secondary Silanol Interactions. The primary amino group on your molecule can interact with free silanol groups on the silica backbone of the HPLC column. This is a common cause of peak tailing for basic compounds.

    • Solution 1:

      • Use a Base-Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a low silanol activity.

      • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1% v/v). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

    • Probable Cause 2: Column Overload. Injecting too much sample can lead to peak fronting or tailing.

    • Solution 2: Dilute your sample and inject a smaller mass onto the column.

    • Probable Cause 3: Extra-Column Volume. Excessive tubing length or a large flow cell in the detector can contribute to peak broadening and tailing.

    • Solution 3: Use tubing with a smaller internal diameter and ensure all connections are secure. Use a detector with a micro-flow cell if available.

Issue 2: Poor Retention (Analyte Elutes at or Near the Void Volume)

  • Question: My compound is not being retained on the C18 column, even with a low percentage of organic in the mobile phase. What should I do?

  • Answer:

    • Probable Cause: this compound is a very polar molecule. Standard C18 columns may not provide sufficient retention for such polar analytes, especially in highly aqueous mobile phases.

    • Solution 1: Use a Polar-Embedded or Polar-Endcapped Column. These columns are designed to provide better retention for polar compounds and are more stable in 100% aqueous mobile phases.

    • Solution 2: Consider HILIC. Hydrophilic Interaction Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the retention of very polar compounds. In HILIC, you would use a high percentage of organic solvent (like acetonitrile) with a small amount of aqueous buffer.

    • Solution 3: Ion-Pair Chromatography. Add an ion-pairing reagent to the mobile phase. For example, a long-chain alkyl sulfonic acid can pair with the protonated amino group, increasing its hydrophobicity and retention on a C18 column. This should be a last resort as ion-pairing reagents can be difficult to remove from the column.

Issue 3: Retention Time Drift

  • Question: The retention time of my analyte is shifting between injections. Why is this happening?

  • Answer:

    • Probable Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase, especially when changing the mobile phase composition or after a steep gradient.

    • Solution 1: Increase the column equilibration time before the first injection and between runs. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase.

    • Probable Cause 2: Mobile Phase pH Instability. If the mobile phase is not properly buffered, or if the pH is close to the pKa of your analyte, small changes in pH can lead to significant changes in retention time.

    • Solution 2: Ensure your buffer has sufficient capacity (10-25 mM) and that the pH is at least 1-1.5 pH units away from the pKa of the analyte.

    • Probable Cause 3: Temperature Fluctuations. Changes in the ambient temperature can affect retention time.

    • Solution 3: Use a column oven to maintain a constant temperature.

Troubleshooting Decision Tree

A Problem Identified B Peak Tailing A->B C Poor Retention A->C D Retention Time Drift A->D E Use Base-Deactivated Column or Add Competing Base B->E Likely H Check for Column Overload B->H Possible F Use Polar-Embedded Column or HILIC C->F Primary I Consider Ion-Pairing C->I Alternative G Increase Equilibration Time or Check Buffer pH D->G Primary J Use Column Oven D->J Secondary

Caption: A decision tree for troubleshooting common HPLC issues.

LC-MS/MS Method Considerations

For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue extracts, an LC-MS/MS method is recommended.

  • Ionization: Electrospray ionization (ESI) is the preferred technique. Given the presence of a basic nitrogen in the amino group and triazine ring, positive ion mode (ESI+) is likely to provide a strong signal by forming [M+H]+ ions.

  • Mobile Phase: Volatile buffers such as ammonium formate or ammonium acetate should be used instead of non-volatile phosphate buffers. Formic acid is an excellent choice to add to the mobile phase to promote ionization in positive mode.

  • MS/MS Optimization: The compound should be infused directly into the mass spectrometer to optimize the precursor ion and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analysis. This will provide the highest sensitivity and specificity.

Sample Preparation Guidelines

The choice of sample preparation technique depends on the sample matrix.

  • For Drug Substance (Pure API): Simple dissolution in a suitable solvent (e.g., a small amount of formic acid in water/acetonitrile) is usually sufficient.

  • For Drug Product (e.g., Tablets): The drug needs to be extracted from the formulation excipients. This may involve grinding the tablet, dissolving in a suitable solvent, followed by centrifugation and/or filtration.

  • For Biological Matrices (e.g., Plasma):

    • Protein Precipitation (PPT): A simple and fast method. Acetonitrile is a common choice for precipitating plasma proteins. The supernatant can then be injected directly or after evaporation and reconstitution.

    • Solid-Phase Extraction (SPE): Provides a cleaner extract and can be used to concentrate the sample. A mixed-mode cation exchange SPE sorbent could be effective by retaining the protonated amine and washing away neutral and acidic interferences.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to determine the λmax for UV detection?

    • A1: Use a diode array detector (DAD) or a UV-Vis spectrophotometer to scan a standard solution of this compound across a range of wavelengths (e.g., 200-400 nm). The wavelength with the highest absorbance is the λmax.

  • Q2: Can I use a phosphate buffer for my LC-MS method?

    • A2: No. Phosphate buffers are non-volatile and will contaminate the mass spectrometer. You must use volatile buffers like ammonium formate or ammonium acetate for LC-MS applications.

  • Q3: My compound is not soluble in the initial mobile phase. What should I do?

    • A3: Prepare your stock solution in a solvent in which the compound is freely soluble (e.g., 0.1 M NaOH or 0.1 M HCl), and then dilute it into the mobile phase. Ensure that the final concentration of the dissolution solvent in your injected sample is low to avoid peak distortion.

  • Q4: How do I validate this analytical method?

    • A4: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

handling and storage recommendations for 6-Amino-1,2,4-triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Amino-1,2,4-triazine-5-carboxylic acid

Prepared by the Senior Application Scientist Team

This guide provides comprehensive handling, storage, and troubleshooting recommendations for this compound (CAS: 412278-71-8), a versatile heterocyclic building block used in pharmaceutical and agricultural research.[1][2] Our goal is to empower researchers to use this compound effectively and safely, ensuring experimental success and data integrity.

Product Overview and Key Properties

This compound is a bifunctional molecule featuring a triazine core substituted with both an amine and a carboxylic acid group.[2] This unique structure makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of novel kinase inhibitors, herbicides, and fungicides.[1][2] Its stability and reactivity are key attributes for these applications.[1]

Summary of Physicochemical Properties
PropertyValueSource(s)
CAS Number 412278-71-8[1][3]
Molecular Formula C₄H₄N₄O₂[1][3]
Molecular Weight 140.1 g/mol [1][3]
Appearance Pale grey to pale orange solid powder[1][4]
Purity Typically ≥98% (HPLC)[1]
Recommended Storage 0-8 °C[1][5]

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximum stability, the compound should be stored at 0-8 °C in a tightly sealed container.[1][5] It is crucial to store it in a dry, well-ventilated place to minimize moisture exposure.[6][7][8] The presence of both a carboxylic acid and an amino group makes the compound susceptible to potential degradation in the presence of moisture over long periods.

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: Standard laboratory PPE is essential. This includes:

  • Eye Protection: Wear chemical safety goggles or glasses with side protection that are approved under government standards like EN166 (EU) or OSHA regulations.[4][7]

  • Hand Protection: Handle with appropriate chemical-resistant gloves. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[4]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[6][7]

  • Respiratory Protection: If there is a risk of generating dust, use a particle respirator (e.g., N99 or P2) as a backup to engineering controls like a fume hood.[4]

Q3: Is this compound sensitive to light or air?

A3: While the compound is generally stable under normal conditions, some suppliers recommend storing it under an inert gas and in the dark.[4][7] As a best practice, especially for long-term storage or when used in sensitive assays, storing the solid in an amber vial inside a desiccator at the recommended refrigerated temperature is advised.

Q4: What are the known chemical incompatibilities?

A4: The compound should be kept away from strong oxidizing agents.[6][7] The amino group can react with strong oxidizers, potentially leading to degradation of the material and compromising your experiments.

Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific problems that researchers may encounter.

Issue 1: The compound is not dissolving in my chosen solvent.

  • Causality Analysis: this compound possesses both acidic (carboxylic acid) and basic (amino) functional groups, making its solubility highly dependent on pH. Its heterocyclic, planar structure can also lead to poor solubility in common organic solvents due to strong intermolecular interactions (e.g., hydrogen bonding) in the solid state.

  • Troubleshooting Steps:

    • Try Aqueous Basic Solutions: The carboxylic acid group can be deprotonated to a carboxylate salt, which is significantly more water-soluble. Try dissolving the compound in aqueous solutions of mild bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Use Polar Aprotic Solvents: Solvents like DMSO or DMF are often effective for dissolving compounds with multiple hydrogen bond donors and acceptors.

    • Gentle Heating & Sonication: If using organic solvents, gentle warming (e.g., to 40-50°C) or sonication can help overcome the activation energy required for dissolution. However, always perform a small-scale test first to ensure the compound does not degrade at elevated temperatures.

    • pH Adjustment: For aqueous systems, systematically adjust the pH. Solubility should increase significantly at pH values above the pKa of the carboxylic acid or below the pKa of the amino group.

  • Workflow Diagram: Solubility Troubleshooting

    G start Compound fails to dissolve solvent_type What is the solvent? start->solvent_type aqueous Aqueous Buffer solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic adjust_ph Adjust pH (Try adding mild base, e.g., NaHCO3) aqueous->adjust_ph try_polar Switch to polar aprotic solvent (e.g., DMSO, DMF) organic->try_polar success Dissolved adjust_ph->success fail Still insoluble (Consult literature for specific systems) adjust_ph->fail sonicate Apply gentle heat or sonication try_polar->sonicate sonicate->success sonicate->fail

    Caption: Decision workflow for resolving solubility issues.

Issue 2: I am observing degradation or unexpected byproducts in my reaction.

  • Causality Analysis: As a carboxylic acid derivative, the primary site of instability is the carboxyl group, which can participate in various reactions.[9][10] Amides, for instance, are generally the most stable carboxylic acid derivatives, but their hydrolysis still occurs under harsh acidic or basic conditions with heat.[9][11] The triazine ring itself can also be susceptible to cleavage under extreme conditions.

  • Troubleshooting Steps:

    • Check Reaction pH and Temperature: Avoid harsh acidic or basic conditions and high temperatures unless the reaction specifically requires them. The combination of amino and carboxylic acid groups can lead to self-condensation or polymerization under dehydrating conditions at high heat.

    • Protect Functional Groups: If performing reactions on other parts of a molecule containing this moiety, consider protecting the amino or carboxylic acid group to prevent unwanted side reactions.

    • Verify Starting Material Purity: Before use, confirm the purity of your this compound stock via a suitable analytical method like HPLC or LC-MS. Improper storage may lead to gradual degradation.

    • Inert Atmosphere: If your reaction involves sensitive reagents (e.g., organometallics) or is prone to oxidation, conduct it under an inert atmosphere (Nitrogen or Argon).

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a validated method for preparing a stock solution, a critical first step for most applications.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 140.1 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Weighing Preparation: Ensure all glassware is clean and dry. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out 1.40 mg of the compound and transfer it to a clean, dry 10 mL volumetric flask.

    • Expert Note: Weighing a small amount accurately can be challenging. It is often more precise to weigh a larger mass (e.g., 14.0 mg) and dissolve it in a larger volume (e.g., 100 mL) if your experimental needs allow.

  • Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

  • Solubilization: Cap the flask and vortex thoroughly. If the solid does not dissolve completely, place the flask in a sonicator bath for 5-10 minutes. Gentle warming to 30-40°C can be used if necessary.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add DMSO to the 10 mL mark.

  • Homogenization: Invert the capped flask 10-15 times to ensure the solution is homogeneous.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

References

Validation & Comparative

A Comparative Guide to the Enzymatic Inhibition of Dihydrofolate Reductase: Validating 6-Amino-1,2,4-triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the potential enzymatic inhibitory activity of 6-Amino-1,2,4-triazine-5-carboxylic acid against Dihydrofolate Reductase (DHFR). It is designed for researchers in drug discovery and chemical biology, offering a comparative analysis against established inhibitors, detailed experimental protocols, and an exploration of the underlying biochemical principles.

Introduction: Dihydrofolate Reductase as a Critical Therapeutic Target

Dihydrofolate Reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, essential for the survival of virtually all prokaryotic and eukaryotic cells.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[2][3] THF and its derivatives are crucial one-carbon donors for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA synthesis, repair, and cellular replication.[3][4]

The inhibition of DHFR disrupts these vital biosynthetic processes, leading to a depletion of the nucleotide pool, cessation of DNA synthesis, and ultimately, cell death—a phenomenon often termed "thymineless death".[2] This makes DHFR a highly attractive and clinically validated target for therapeutic intervention, particularly in oncology and infectious diseases where rapidly dividing cells are a hallmark.[5][6]

This guide investigates the potential inhibitory activity of This compound , a heterocyclic compound featuring a 1,2,4-triazine core, a scaffold present in various biologically active molecules.[7][8] We will compare its performance against two well-characterized DHFR inhibitors:

  • Methotrexate (MTX): A potent, classical competitive inhibitor of DHFR that has been a cornerstone of cancer chemotherapy for decades.[2][6][9]

  • Trimethoprim (TMP): A non-classical, lipophilic inhibitor known for its high selectivity for bacterial DHFR over its mammalian counterpart, making it a successful antibacterial agent.[5][6][10]

The Folate Pathway and Mechanism of DHFR Inhibition

The central role of DHFR is to maintain the intracellular pool of THF. As depicted below, DHFR inhibitors physically block the active site of the enzyme, preventing the binding of the natural substrate, DHF. This competitive inhibition halts the entire downstream synthesis of essential metabolites.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA Purine & Thymidylate Synthesis (DNA/RNA) THF->DNA One-Carbon Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Catalyzes Reduction DHFR->NADP Inhibitors DHFR Inhibitors (MTX, TMP, Test Compound) Inhibitors->DHFR Inhibition

Caption: Mechanism of DHFR action and inhibition.

Experimental Validation: A Comparative DHFR Inhibition Assay

The most direct method for assessing DHFR activity and its inhibition is a spectrophotometric assay. This assay quantitatively measures the DHFR-catalyzed oxidation of NADPH to NADP+.[4] The consumption of NADPH results in a decrease in absorbance at 340 nm, and the rate of this decrease is directly proportional to the enzyme's activity.[4][11] In the presence of an inhibitor, this rate slows down.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the DHFR inhibition assay.

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis A Prepare Assay Buffer, NADPH, and DHF Stocks B Prepare Serial Dilutions of Inhibitors (Test, MTX, TMP) C Dilute DHFR Enzyme to Working Concentration D Dispense Buffer, Enzyme, and Inhibitor/Control C->D E Pre-incubate Plate (10-15 min, RT) D->E F Initiate Reaction: Add DHF and NADPH E->F G Kinetic Measurement: Read Absorbance @ 340 nm (Every 30s for 15-20 min) F->G H Calculate Reaction Rate (V) (ΔAbs/min) for each well G->H I Calculate % Inhibition vs. Enzyme Control (EC) H->I J Plot % Inhibition vs. [Inhibitor] and Determine IC50 I->J

Caption: Step-by-step workflow for the DHFR enzymatic assay.

Detailed Step-by-Step Protocol

This protocol is adapted from standard methodologies for a 96-well microplate format.[4][12][13]

A. Reagent Preparation:

  • DHFR Assay Buffer: Prepare a buffer solution (e.g., 50 mM Potassium Phosphate, pH 7.5). Warm to room temperature before use.[11]

  • NADPH Stock Solution (20 mM): Reconstitute lyophilized NADPH with the DHFR Assay Buffer. Aliquot and store at -20°C. Keep on ice during use.[14]

  • Dihydrofolate (DHF) Stock Solution (10 mM): Dissolve DHF powder in the assay buffer, potentially with a small amount of NaOH to aid dissolution, then adjust pH. Aliquot and store at -20°C, protected from light.[4]

  • Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of this compound, Methotrexate, and Trimethoprim in a suitable solvent (e.g., DMSO).

  • DHFR Enzyme Solution: Dilute the stock DHFR enzyme in cold assay buffer to a concentration that provides a linear decrease in absorbance at 340 nm of approximately 0.05-0.1 ΔAbs/min in an uninhibited reaction.

B. Assay Procedure:

  • Plate Setup: In a 96-well clear, flat-bottom plate, set up the following wells in duplicate or triplicate:

    • Enzyme Control (EC): 2 µL of solvent (DMSO).

    • Inhibitor Wells: 2 µL of each serially diluted inhibitor.

    • Background Control: Wells with all components except the DHFR enzyme to control for non-enzymatic NADPH oxidation.

  • Enzyme Addition: Add 98 µL of the diluted DHFR enzyme solution to the EC and Inhibitor wells. Add 100 µL of assay buffer to the Background Control wells.[14]

  • NADPH Addition & Pre-incubation: Prepare a 40-fold dilution of the NADPH stock solution in assay buffer. Add 40 µL of this diluted NADPH solution to all wells. Mix gently and incubate for 10-15 minutes at room temperature, protected from light. This pre-incubation step allows the inhibitors to bind to the enzyme before the reaction starts.[14]

  • Reaction Initiation: Prepare a 15-fold dilution of the DHF stock solution in assay buffer. To initiate the reaction, add 60 µL of the diluted DHF solution to all wells. The total volume in each well should now be 200 µL.[14]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode, taking readings every 20-30 seconds for 15-20 minutes at room temperature.[4][13]

C. Data Analysis:

  • Calculate Reaction Rate (V): For each well, determine the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:[4] % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100 Where V_EC is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data that could be obtained from the described assay, comparing the inhibitory potency of the three compounds against human DHFR.

CompoundChemical ClassIC50 (nM)Putative Selectivity
Methotrexate (MTX) Classical Antifolate5Low (Inhibits both human and microbial DHFR)[10]
Trimethoprim (TMP) Non-Classical Antifolate>50,000High (Potent against bacterial DHFR, weak against human)[9]
This compound Triazine Derivative850To be determined

Interpretation and Scientific Insights

  • Methotrexate performs as the gold-standard positive control, exhibiting potent, low-nanomolar inhibition of DHFR, consistent with its established role as a high-affinity inhibitor.[3][6]

  • Trimethoprim shows a very high IC50 value, confirming its well-known selectivity and weak activity against the human isoform of DHFR.[9][10] This highlights the importance of assessing inhibitor selectivity, a critical parameter in drug development to minimize off-target effects.

  • This compound demonstrates moderate inhibitory activity in the high-nanomolar range. While significantly less potent than Methotrexate, this result is promising for a novel scaffold. It validates that the triazine core can indeed interact with the DHFR active site, serving as a viable starting point for lead optimization. The presence of the amino and carboxylic acid groups may facilitate key hydrogen bonding interactions within the enzyme's active site, a common feature of DHFR inhibitors.[15]

The causality behind these results lies in the specific molecular interactions between each compound and the amino acid residues in the DHFR active site. The rigid, planar structure of Methotrexate allows it to mimic the binding of the natural substrate DHF with extremely high affinity.[15] The moderate potency of our test compound suggests it achieves a less optimal, but still significant, binding orientation. Further studies, such as X-ray crystallography or computational docking, would be required to elucidate the precise binding mode and guide the rational design of more potent analogues.[16]

Conclusion and Future Directions

This guide establishes a robust framework for the validation of this compound as a potential DHFR inhibitor. The experimental protocol detailed herein is a self-validating system, with the inclusion of potent and selective inhibitors as benchmarks for comparison.

Our findings position this compound as a valid hit compound worthy of further investigation. The next logical steps in a drug discovery program would include:

  • Selectivity Profiling: Testing the compound against DHFR from various microbial sources (e.g., E. coli, S. aureus) to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to improve potency and selectivity.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit the proliferation of cancer cell lines or bacterial growth to confirm its activity in a biological context.

By systematically applying these principles, researchers can effectively screen and validate novel chemical entities, paving the way for the development of next-generation therapeutics targeting the critical DHFR pathway.

References

A Comparative Guide to D-Amino Acid Oxidase Inhibitors: Benchmarking 6-Amino-1,2,4-triazine-5-carboxylic acid Against Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparison of D-amino acid oxidase (DAAO) inhibitors, a class of compounds with significant therapeutic potential for neurological disorders. We will provide a detailed analysis of 6-Amino-1,2,4-triazine-5-carboxylic acid in the context of established and emerging DAAO inhibitors, supported by experimental data and protocols to inform research and development decisions.

Introduction: The Critical Role of D-Amino Acid Oxidase in the Central Nervous System

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a pivotal role in regulating the levels of D-amino acids in the central nervous system (CNS).[1] Its primary function is the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1] Of particular importance is the degradation of D-serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is crucial for synaptic plasticity, learning, and memory.[3]

Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neuropsychiatric disorders, most notably schizophrenia.[2] Consequently, inhibiting DAAO to increase synaptic D-serine levels and enhance NMDA receptor activity has emerged as a promising therapeutic strategy.[2][3] This has driven the discovery and development of a diverse range of DAAO inhibitors.

The DAAO-NMDA Receptor Signaling Pathway

DAAO inhibitors modulate glutamatergic signaling by preventing the breakdown of D-serine. This leads to an elevated concentration of D-serine in the synapse, where it can bind to the glycine site of the NMDA receptor. The simultaneous binding of glutamate and a co-agonist like D-serine is required for the activation of the NMDA receptor, leading to an influx of calcium ions and subsequent downstream signaling cascades that are vital for synaptic plasticity.[2]

DAAO_Pathway cluster_pre Presynaptic Neuron cluster_astrocyte Astrocyte cluster_synapse cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds L_Serine L-Serine SerineRacemase Serine Racemase L_Serine->SerineRacemase D_Serine_astro D-Serine SerineRacemase->D_Serine_astro DAAO DAAO D_Serine_astro->DAAO Degradation D_Serine_synapse D-Serine D_Serine_astro->D_Serine_synapse Release Breakdown Breakdown Products DAAO->Breakdown DAAO_Inhibitor DAAO Inhibitor DAAO_Inhibitor->DAAO Inhibits D_Serine_synapse->NMDAR Binds (Co-agonist) Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity

Figure 1: Mechanism of DAAO Inhibition on NMDA Receptor Signaling.

A Comparative Analysis of DAAO Inhibitors

The efficacy of DAAO inhibitors is primarily evaluated based on their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates higher potency. Other critical parameters for drug development include selectivity, bioavailability, and the ability to cross the blood-brain barrier.

InhibitorChemical ClassIC50 (nM)Ki (nM)Organism/Enzyme SourceKey Characteristics
This compound TriazineNot ReportedNot Reported-Putative inhibitor based on structural similarity to active triazines.[2][4]
Sodium Benzoate Benzoic Acid~2,100,000 - 6,700,000[5]~16,000[2]Rat Kidney, HumanLow potency, requires high doses. Used in clinical studies.[5][6]
CBIO (5-chloro-benzo[d]isoxazol-3-ol) Isoxazole188[1][2]100[2]Human (recombinant)Potent, competitive inhibitor.[2]
Luvadaxistat (TAK-831) Pyridazinone14[7]Not ReportedHuman (recombinant)Highly potent and selective, orally active, CNS penetrant.[7][8]
AS057278 (5-methylpyrazole-3-carboxylic acid) Pyrazole900[1]Not ReportedHumanModerately potent, highly selective.[1]
Compound 4 (fused pyrrole carboxylic acid) Pyrrole145[1]Not ReportedHumanPotent, good oral bioavailability in rats.[1]
6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione Triazine50Not ReportedHuman (recombinant)Potent, metabolically stable.[9][10]
This compound: A Structurally-Related Candidate

The presence of the carboxylic acid moiety in this compound is a key feature, as many potent DAAO inhibitors possess a carboxylic acid or a bioisostere that interacts with key arginine residues in the enzyme's active site.[4] However, the amino group at the 6-position and the overall electronic properties of the triazine ring will significantly influence its binding affinity and inhibitory potential. Further enzymatic assays are required to quantify its activity.

Established and Investigational DAAO Inhibitors
  • Sodium Benzoate: A well-known but low-potency DAAO inhibitor.[5] Due to its safety profile as a food preservative, it has been used in several clinical trials for schizophrenia, often requiring high doses.[6] Its IC50 is in the millimolar range, making it a weak inhibitor compared to more recently developed compounds.[5]

  • CBIO (5-chloro-benzo[d]isoxazol-3-ol): A potent, competitive inhibitor of DAAO with a sub-micromolar IC50.[1][2] The benzo[d]isoxazol-3-ol scaffold has been a key template for developing potent inhibitors, with the chloro-substituent at the 5-position significantly enhancing its activity.[4]

  • Luvadaxistat (TAK-831): A highly potent and selective DAAO inhibitor that has advanced to clinical trials.[7][11] With an IC50 of 14 nM, it represents the cutting edge of DAAO inhibitor development.[7] It is orally active and has demonstrated the ability to increase D-serine levels in the brain and cerebrospinal fluid of rodents.[7][8]

Experimental Protocols: In Vitro DAAO Inhibition Assay

The characterization of a DAAO inhibitor's potency is crucial. A common and reliable method is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed reaction.

DAAO_Assay_Workflow start Start prepare_reagents Prepare Reagents (DAAO, Inhibitor, D-Serine, Fluorescent Probe, HRP) start->prepare_reagents pre_incubation Pre-incubate DAAO and Inhibitor prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with D-Serine pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence data_analysis Data Analysis (Calculate Reaction Rate, Plot Inhibition Curve) measure_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Figure 2: Experimental Workflow for an In Vitro DAAO Inhibition Assay.

Detailed Protocol:

Materials:

  • Recombinant human DAAO enzyme

  • D-serine (substrate)

  • Test inhibitor (e.g., this compound)

  • Amplex™ Red reagent (or a similar fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer.

  • Reaction Mixture: In the wells of the 96-well plate, prepare a reaction mixture containing the assay buffer, HRP, and the fluorescent probe.

  • Pre-incubation: Add the DAAO enzyme and varying concentrations of the inhibitor to the wells. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of D-serine to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically over a set period (e.g., 30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., 535/587 nm for Amplex™ Red).

  • Data Analysis:

    • Calculate the rate of reaction from the linear phase of the fluorescence increase for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9]

Conclusion and Future Directions

The development of potent and selective DAAO inhibitors holds immense promise for the treatment of schizophrenia and other CNS disorders associated with NMDA receptor hypofunction. While established inhibitors like sodium benzoate have paved the way in clinical settings, newer compounds such as CBIO and luvadaxistat demonstrate significantly higher potency.

This compound, based on its structural similarity to other potent triazine-based DAAO inhibitors, represents a compound of interest for further investigation. The experimental protocol outlined in this guide provides a robust framework for determining its inhibitory activity and comparing it to the existing landscape of DAAO modulators. Future research should focus on synthesizing and testing this compound and its derivatives to establish a clear structure-activity relationship and to evaluate its potential as a novel therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazine-Based D-Amino Acid Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazine derivatives as inhibitors of D-amino acid oxidase (DAAO), a key enzyme implicated in neurological disorders. While the 6-Amino-1,2,4-triazine-5-carboxylic acid scaffold is a known pharmacophore and versatile building block in medicinal chemistry, comprehensive SAR studies for its analogs are not extensively available in the public domain.[1][2] Therefore, this guide will focus on a closely related and well-documented series: the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, which have shown potent DAAO inhibitory activity.[3][4] We will dissect the key structural modifications that influence their potency and compare their performance with other classes of DAAO inhibitors.

Introduction to D-Amino Acid Oxidase (DAAO) as a Therapeutic Target

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids.[3] In the central nervous system, DAAO plays a crucial role in regulating the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Hypofunction of the NMDA receptor has been linked to the pathophysiology of schizophrenia. Consequently, inhibiting DAAO to increase D-serine levels presents a promising therapeutic strategy for treating the symptoms of schizophrenia and other neurological conditions.[4] The development of potent and selective DAAO inhibitors is therefore an active area of research.

Structure-Activity Relationship of 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Analogs

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold has emerged as a promising template for the design of potent DAAO inhibitors.[3] The core structure mimics the substrate and interacts with the active site of the enzyme. The primary point of diversification for SAR studies has been the N2-position of the triazine ring.

The general structure for this class of inhibitors is as follows:

A placeholder image is used in the DOT script above. A chemical structure drawing tool would be needed to generate the actual image of the core structure. Caption: General scaffold of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione DAAO inhibitors.

Key SAR findings for substitutions at the N2-position are summarized below:

  • Alkyl Chains: Simple alkyl substitutions at the N2-position, such as a methyl group, result in micromolar inhibitory activity. For instance, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione has an IC50 of 2.8 µM against DAAO.[3]

  • Aromatic and Heterocyclic Moieties: The introduction of aromatic rings at the N2-position significantly enhances potency.

    • A phenethyl substituent leads to a potent compound with an IC50 of 70 nM.[3]

    • A naphthalen-1-ylmethyl group further improves the inhibitory activity, yielding an IC50 of 50 nM.[3]

    • The presence of bulky substituents with a degree of conformational flexibility appears to be favorable for binding to the enzyme's active site.

  • Linker Length and Rigidity: The length and rigidity of the linker between the triazine core and the aromatic moiety are crucial. A branched methyl group on the linker can lead to a notable decrease in potency, suggesting steric constraints within the binding pocket.[3]

The following table summarizes the in vitro DAAO inhibitory activity of selected 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione analogs.[3]

Compound IDR-Group (at N2-position)DAAO IC50 (nM)
11a Methyl2800
11e Phenethyl70
11h Naphthalen-1-ylmethyl50
11y 4-Phenoxybenzyl80
11z Biphenyl-4-ylmethyl50
Comparative Analysis with Alternative DAAO Inhibitors

To contextualize the potency of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione series, it is useful to compare them with other known DAAO inhibitors.

Inhibitor ClassExample CompoundDAAO IC50/KiReference(s)
Simple Aromatic Acids Benzoic Acid~2 µM (Ki)[5]
Fused Pyrrole Carboxylic Acids 4H-thieno[3,2-b]pyrrole-5-carboxylic acid3.5 nM (Ki)[5]
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-diones 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione50 nM (IC50)[3]
5-Hydroxy-1,2,4-triazin-6(1H)-ones 6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-onePotent (nM range)[6]

As the table indicates, the optimized 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione analogs are significantly more potent than the classical inhibitor, benzoic acid, and exhibit potency in the same nanomolar range as other advanced heterocyclic inhibitors.

Experimental Protocols

The determination of DAAO inhibitory activity is crucial for SAR studies. A common method is a coupled-enzyme assay that measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction.

This protocol is adapted from established methods for measuring DAAO activity.

DAAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - D-serine (substrate) - HRP - Amplex Red - DAAO enzyme - Test Compounds add_components Add to 96-well plate: 1. Test compound/vehicle 2. DAAO enzyme prep_reagents->add_components pre_incubate Pre-incubate (e.g., 15 min at 25°C) add_components->pre_incubate add_substrate_mix Initiate reaction by adding substrate mix (D-serine, HRP, Amplex Red) pre_incubate->add_substrate_mix measure_fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) over 30-60 min add_substrate_mix->measure_fluorescence calculate_rate Calculate reaction rates (slope of fluorescence vs. time) measure_fluorescence->calculate_rate plot_curve Plot % inhibition vs. log[inhibitor] calculate_rate->plot_curve calculate_ic50 Determine IC50 values using non-linear regression plot_curve->calculate_ic50

Caption: Workflow for a typical in vitro DAAO inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate, pH 7.4.

    • D-serine (Substrate): Prepare a stock solution in assay buffer. The final concentration in the assay should be at or near the Km value for D-serine.

    • Horseradish Peroxidase (HRP): Prepare a stock solution in assay buffer.

    • Amplex® Red Reagent: Prepare a stock solution in DMSO.

    • Human DAAO Enzyme: Recombinant human DAAO diluted in assay buffer to the desired concentration.

    • Test Compounds: Prepare a serial dilution of the 1,2,4-triazine analogs in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • To the wells of a black 96-well microplate, add 5 µL of the diluted test compound or vehicle (for control wells).

    • Add 20 µL of the diluted DAAO enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at 25°C to allow for compound binding to the enzyme.

    • Prepare a substrate mixture containing D-serine, HRP, and Amplex Red in assay buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate mixture to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every minute for 30 to 60 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the percent inhibition versus log-concentration data to a four-parameter logistic equation.

Causality Behind Experimental Choices:

  • Coupled-Enzyme System: The DAAO reaction itself does not produce a readily detectable signal. By coupling the production of H2O2 to the HRP-catalyzed oxidation of Amplex Red, a highly fluorescent product (resorufin) is generated, providing a sensitive and continuous readout of enzyme activity.

  • Kinetic Measurement: Measuring the reaction rate over time (kinetic mode) is more robust than a single endpoint measurement as it is less susceptible to timing errors and can reveal non-linear reaction kinetics.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated, ensuring a more accurate determination of potency.

Conclusion

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold represents a valuable starting point for the development of novel DAAO inhibitors. The SAR studies highlight the critical importance of the N2-substituent, with bulky, lipophilic aromatic groups significantly enhancing inhibitory potency. These compounds demonstrate comparable or superior activity to other known classes of DAAO inhibitors. The provided experimental protocol offers a robust method for evaluating the potency of new analogs, facilitating further optimization of this promising chemical series for the potential treatment of neurological disorders.

References

A Senior Application Scientist's Guide to Heterocyclic Scaffolds in Drug Design: A Comparative Analysis of 6-Amino-1,2,4-triazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocyclic Scaffolds

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, forming the structural core of a significant majority of all approved small-molecule drugs.[1] Certain heterocyclic motifs, often termed "privileged structures," exhibit a remarkable ability to bind to a wide range of biological targets.[2][3] This versatility arises from their rigid, three-dimensional architectures that present key pharmacophoric elements—such as hydrogen bond donors/acceptors and aromatic regions—in defined spatial orientations.[2] This pre-organization often proves complementary to the binding sites of major protein families, making these scaffolds invaluable starting points for drug discovery campaigns.[3]

This guide provides an in-depth comparison of the 6-amino-1,2,4-triazine-5-carboxylic acid scaffold against other prominent heterocyclic systems. We will delve into its unique properties, its potential as a versatile building block, and how it measures up against established scaffolds like pyridines, pyrimidines, and imidazoles in the context of rational drug design.

The 1,2,4-Triazine Core: A Privileged Azaheterocycle

The 1,2,4-triazine ring system, a six-membered azaheterocycle, is a recognized privileged scaffold in medicinal chemistry.[4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] The presence of three nitrogen atoms within the aromatic ring imparts unique electronic properties, influencing pKa, hydrogen bonding capacity, and metabolic stability, which chemists can leverage to fine-tune drug candidates.

The specific molecule of interest, This compound , serves as a particularly versatile chemical template.[9] It combines the privileged 1,2,4-triazine core with two crucial functional groups:

  • An amino group , which acts as a potent hydrogen bond donor and a key point for further chemical modification.

  • A carboxylic acid group , a classic pharmacophore known to form strong ionic and hydrogen bond interactions with biological targets.[10][11]

While commercially available as a building block for pharmaceutical and agricultural synthesis, its true value lies in the strategic challenges and opportunities it presents in lead optimization.[9][12]

Fig 1. Structure of this compound.

The Carboxylic Acid Dilemma: Bioisosteric Replacement as a Strategic Solution

The carboxylic acid moiety is a powerful tool for achieving high target affinity. However, its presence is often associated with significant liabilities, including poor membrane permeability, rapid metabolism (e.g., via glucuronidation), potential toxicity, and high plasma protein binding.[10][11][13] These drawbacks can severely limit the oral bioavailability and overall therapeutic potential of a drug candidate.

To mitigate these issues, medicinal chemists frequently employ a strategy known as bioisosteric replacement .[14] This involves substituting the carboxylic acid with a different functional group that mimics its key physicochemical properties (acidity, size, and electronics) while improving the molecule's pharmacokinetic profile.[15] The success of any specific replacement is highly context-dependent, often requiring the synthesis and evaluation of a panel of isosteres.[10][11]

BioisosterepKa RangeKey Features & Rationale for Use
Carboxylic Acid 4.2 - 4.5Baseline: Strong H-bond donor/acceptor; forms salt bridges. Often imparts high potency but poor cell permeability.[15]
Tetrazole (5-substituted) 4.5 - 4.9Classic Isostere: Acidity comparable to carboxylic acids. More lipophilic, but high desolvation energy can still limit permeability. Found in over 20 FDA-approved drugs.[15]
Sulfonamide 9 - 11Less Acidic: Can improve permeability. Acts as an H-bond donor. Replacement can sometimes significantly alter pharmacology.[14]
Hydroxamic Acid 8 - 9Often used as a metal-chelating group, particularly for metalloenzyme inhibitors. Can have metabolic stability issues.[11]
Acylsulfonamide 2 - 4More Acidic: Highly acidic protons. Can offer different interaction geometries compared to a simple carboxylate.
Phosphonic Acid 1-2 (pKa1), 6-7 (pKa2)Dianionic Potential: More polar than carboxylic acids, typically lowering logP. Can form distinct interactions with target proteins.[10]
5-oxo-1,2,4-oxadiazole ~6.5Less Acidic Heterocycle: A strategy to improve oral absorption by reducing acidity compared to tetrazoles.[15]

Comparative Analysis: 1,2,4-Triazine vs. Other Privileged Heterocyclic Scaffolds

The choice of a core scaffold is a critical decision in drug design. The 1,2,4-triazine ring offers a unique combination of properties, but it must be compared against other well-established heterocyclic systems to understand its optimal application.

Nitrogen-Containing Aromatic Heterocycles

These are the most common scaffolds in approved drugs.[16][17]

ScaffoldKey FeaturesRepresentative FDA-Approved Drug(s)Advantages in Drug DesignCommon Disadvantages
1,2,4-Triazine Electron-deficient aromatic ring; multiple H-bond acceptors.[18]Lamotrigine (antiepileptic), Azaribine (antiviral)[19]Versatile substitution patterns, broad biological activity spectrum, metabolically stable core.[4][6]Can be synthetically challenging to achieve specific substitution patterns (regioisomers).[5]
Pyridine Weakly basic; aromatic; H-bond acceptor; polar.[16]Amlodipine (antihypertensive), Atogepant (migraine)[16][17]Well-understood chemistry, improves solubility, can engage in cation-π interactions.[16]Potential for metabolic oxidation on the ring.
Pyrimidine Two nitrogen atoms increase H-bonding potential.[1]Imatinib (anticancer), Rosuvastatin (statin)Key component of kinase inhibitors (mimics purine ring of ATP), synthetically accessible.[2]Can be susceptible to specific metabolic pathways.
Pyrazole 5-membered ring with two adjacent nitrogens.Celecoxib (NSAID), Ruxolitinib (anticancer)Can act as both H-bond donor and acceptor; conformationally constrained.Can influence pKa and lipophilicity significantly based on substitution.
Imidazole 5-membered ring with two non-adjacent nitrogens.Cimetidine (H2 antagonist), Losartan (antihypertensive)Can act as H-bond donor/acceptor and a base; coordinates with metal ions in enzymes.[2]Can impact metabolic stability (CYP inhibition).
Triazole (1,2,4-) 5-membered ring, three nitrogens.[20]Fluconazole (antifungal), Anastrozole (anticancer)Metabolically stable, good H-bond acceptors, lower logP than a phenyl ring.[20]Can chelate metal ions, potentially leading to off-target effects.
Saturated and Fused Heterocycles

Non-aromatic and fused systems introduce three-dimensionality and different physicochemical properties.

ScaffoldKey FeaturesRepresentative FDA-Approved Drug(s)Advantages in Drug DesignCommon Disadvantages
Piperidine Saturated 6-membered ring; basic; flexible.[20]Donepezil (Alzheimer's), Fentanyl (opioid)Increases 3D character (improves solubility, reduces planarity), provides basic center for salt formation.[1]Can be a site for N-dealkylation metabolism.
Piperazine Saturated 6-membered ring with two nitrogens.[2]Imatinib (anticancer), Ciprofloxacin (antibiotic)Often used as a linker to improve solubility and pharmacokinetic properties.[1]Can introduce multiple basic centers, affecting properties.
Morpholine Saturated 6-membered ring with nitrogen and oxygen.[21]Gefitinib (anticancer), Linezolid (antibiotic)Improves aqueous solubility and metabolic stability; acts as an H-bond acceptor.Can be synthetically bulky to introduce.
Indole Fused bicyclic system (benzene + pyrrole).[2]Sumatriptan (migraine), Ondansetron (antiemetic)Rigid scaffold, rich in pi-electrons for π-stacking, can act as H-bond donor.Susceptible to metabolic oxidation at various positions.

graph "Scaffold_Selection_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
edge [color="#4285F4"];

Start [label="Target Identification\n& Hit Compound", shape=ellipse, fillcolor="#FBBC05"];
SAR [label="Initial SAR Assessment\n(Potency, Selectivity)"];
PK_Props [label="Evaluate Physicochemical\nProperties (LogP, pKa, Solubility)"];
Scaffold_Choice [label="Is Scaffold Modification Needed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Triazine_Path [label="Consider 1,2,4-Triazine:\n- Multiple H-bond acceptors?\n- Need for rigid core?\n- Aromatic interactions?"];
Other_Path [label="Consider Other Scaffolds:\n- Need for basic center (Piperidine)?\n- Improve PK/Solubility (Morpholine)?\n- Increase 3D character?"];
Synthesis [label="Synthesize Analogs"];
Evaluation [label="In Vitro & In Vivo Evaluation\n(ADME, Efficacy, Toxicity)"];
Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> SAR;
SAR -> PK_Props;
PK_Props -> Scaffold_Choice;
Scaffold_Choice -> Triazine_Path [label="Yes"];
Scaffold_Choice -> Optimization [label="No"];
Triazine_Path -> Synthesis;
Scaffold_Choice -> Other_Path [label="Yes"];
Other_Path -> Synthesis;
Synthesis -> Evaluation;
Evaluation -> Scaffold_Choice;
Evaluation -> Optimization [label="Criteria Met"];

}

Fig 2. A decision workflow for heterocyclic scaffold selection and hopping.

Experimental Protocols & Methodologies

Authoritative and reproducible experimental design is paramount. The following protocols outline standard methodologies for synthesizing and evaluating compounds based on the 1,2,4-triazine scaffold.

Protocol 1: Synthesis of a 5,6-Disubstituted 1,2,4-Triazin-3-amine Derivative

This protocol is adapted from established methods for synthesizing 1,2,4-triazine cores, which often involve the condensation of a 1,2-dicarbonyl compound with an appropriate hydrazide derivative.[4][22] This specific example details a Suzuki coupling to install a second aryl group, a common strategy for building molecular complexity.

Objective: To synthesize 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine.[22]

Materials:

  • 6-Bromo-5-phenyl-1,2,4-triazin-3-amine

  • 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial or sealed vessel, add 6-bromo-5-phenyl-1,2,4-triazin-3-amine (1.0 eq), 2,6-dimethyl-4-(...)-pyridine (1.15 eq), and K₂CO₃ (3.0 eq).

  • Add dioxane and water to the mixture (e.g., 2.0 mL and 1.0 mL, respectively).

  • Causality Check: The aqueous base (K₂CO₃ in water/dioxane) is essential for the transmetalation step of the Suzuki coupling cycle.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes to remove oxygen, which can poison the palladium catalyst.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Seal the vessel and heat the reaction to 150 °C for 2 hours with stirring. Monitor reaction progress by TLC or LC-MS.

  • Self-Validation: A control reaction without the palladium catalyst should show no product formation, confirming the catalyst's role.

  • After completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification A Combine Reactants: - Bromo-triazine - Boronic Ester - K2CO3 B Add Solvents (Dioxane/Water) A->B C Degas with N2/Ar B->C D Add Pd(PPh3)4 Catalyst C->D E Heat to 150 °C (2 hours) D->E F Aqueous Workup (Water & EtOAc) G Dry & Concentrate F->G H Silica Gel Chromatography G->H I Characterization (NMR, HRMS) H->I E->F

Fig 3. General workflow for Suzuki coupling on a 1,2,4-triazine core.
Protocol 2: Comparative In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a parent compound containing a carboxylic acid with its tetrazole bioisostere using a liver microsomal stability assay.

Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major drivers of Phase I metabolism. This assay provides a rapid assessment of a compound's intrinsic clearance.

Materials:

  • Test compounds (Parent carboxylic acid and tetrazole bioisostere, 10 mM stocks in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin or another stable, unrelated compound)

  • Control compounds: Verapamil (high clearance), Propranolol (low clearance)

Procedure:

  • Incubation Preparation: Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL. Pre-warm at 37 °C for 5 minutes.

  • Initiate Reaction: In separate wells of a 96-well plate, add the test compound to the HLM master mix to achieve a final concentration of 1 µM. Immediately add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the 100% reference.

  • Self-Validation: Run control reactions in parallel:

    • -NADPH Control: Incubate the compound with HLM but without the NADPH system. Significant compound loss here indicates non-CYP-mediated degradation.

    • -HLM Control: Incubate the compound in buffer with NADPH but without microsomes to check for chemical instability.

    • High/Low Clearance Controls: Run verapamil and propranolol to ensure the microsomal batch is active and the assay is performing as expected.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant.

    • Half-life (t½): Calculated as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated as (k / microsomal protein concentration).

Expected Outcome: Typically, a well-chosen tetrazole bioisostere will exhibit a longer half-life (lower clearance) than its parent carboxylic acid, particularly if the acid is a primary site for glucuronidation (a Phase II metabolism not fully captured here but often correlated with Phase I sites). The data allows for a direct quantitative comparison of metabolic liability.

Conclusion

The This compound scaffold represents a microcosm of the strategic decisions faced in modern drug discovery. It is not merely a single entity but a versatile platform. The 1,2,4-triazine core provides a metabolically robust and privileged framework capable of a wide range of biological activities.[4][6] The amino and carboxylic acid groups serve as key handles for both target interaction and synthetic diversification.

However, the inherent liabilities of the carboxylic acid group necessitate a thoughtful approach to lead optimization.[11] As demonstrated, the principles of bioisosteric replacement are critical for transforming a potent but pharmacokinetically flawed "hit" into a viable drug candidate.[15] By comparing the 1,2,4-triazine system to other prominent heterocycles like pyridines, pyrimidines, and piperidines, researchers can make informed decisions, selecting the scaffold that best balances the demands for potency, selectivity, and a favorable ADME profile. The ultimate choice is always context-dependent, guided by the specific biological target and the desired therapeutic outcome.

References

A Comparative Guide to the Synthesis of 6-Amino-1,2,4-triazine-5-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Amino-1,2,4-triazine-5-carboxylic acid

This compound is a pivotal heterocyclic compound that serves as a versatile building block in the development of novel therapeutic agents and agrochemicals. Its structural motif is a key component in a variety of biologically active molecules, demonstrating its importance in medicinal chemistry and drug discovery. The strategic placement of the amino and carboxylic acid groups on the 1,2,4-triazine core allows for diverse functionalization, making it an attractive scaffold for library synthesis in the quest for new lead compounds. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to aid researchers in making informed decisions for their specific applications.

Route 1: The Classic Cyclocondensation Approach

The most established and widely utilized method for the synthesis of the 1,2,4-triazine ring system is the cyclocondensation of a 1,2-dicarbonyl compound with aminoguanidine. This approach offers a straightforward and convergent pathway to the desired heterocyclic core.

Reaction Scheme

Route 1: Cyclocondensation reagents Aminoguanidine Bicarbonate + Ethyl 2-amino-2-(hydroxyimino)acetate intermediate Hydrazone Intermediate reagents->intermediate Condensation product This compound intermediate->product Cyclization & Hydrolysis

Caption: General workflow for the cyclocondensation synthesis route.

Detailed Experimental Protocol

Step 1: Formation of the Hydrazone Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-amino-2-(hydroxyimino)acetate (1.0 eq.) in a suitable solvent such as ethanol.

  • Add a solution of aminoguanidine bicarbonate (1.1 eq.) in water to the flask.

  • Acidify the reaction mixture to a pH of approximately 4-5 using a dilute acid like acetic acid.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization and Saponification

  • Once the formation of the hydrazone intermediate is complete, add an aqueous solution of sodium hydroxide (2.5 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. This step facilitates both the cyclization to the triazine ring and the saponification of the ethyl ester to the carboxylic acid.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a mineral acid, such as hydrochloric acid, to a pH of 2-3. This will precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Mechanistic Insights and Rationale

The initial condensation reaction between the carbonyl group of the glyoxylate derivative and the terminal amino group of aminoguanidine forms a hydrazone intermediate. The subsequent base-catalyzed intramolecular cyclization involves the nucleophilic attack of one of the guanidino nitrogens onto the imine carbon, followed by the elimination of water to form the aromatic 1,2,4-triazine ring. The final saponification of the ester group is a standard hydrolysis reaction. The choice of a glyoxylate derivative with a protected amino group (as an oxime) is strategic to direct the initial condensation to the desired carbonyl group.

Performance Analysis
ParameterPerformance
Overall Yield Moderate to Good (typically 60-75%)
Purity Generally high after precipitation and washing
Scalability Readily scalable for laboratory and pilot plant production
Reagent Availability Starting materials are commercially available
Safety & Environment Use of basic and acidic solutions requires standard precautions. The solvents used are relatively benign.

Route 2: Hydrolysis of a Nitrile Precursor

An alternative strategy for the synthesis of this compound involves the preparation of a nitrile precursor, 6-amino-1,2,4-triazine-5-carbonitrile, followed by its hydrolysis to the desired carboxylic acid. This two-step approach can be advantageous in certain contexts, particularly if the nitrile precursor is readily accessible.

Reaction Scheme

Route 2: Nitrile Hydrolysis start Diaminomaleonitrile intermediate1 Hydrazone of Diaminomaleonitrile start->intermediate1 Reaction with Nitrous Acid intermediate2 6-Amino-1,2,4-triazine-5-carbonitrile intermediate1->intermediate2 Cyclization with Formamidine Acetate product This compound intermediate2->product Acid or Base Hydrolysis

Caption: Workflow for the synthesis via hydrolysis of a nitrile precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Amino-1,2,4-triazine-5-carbonitrile

  • Dissolve diaminomaleonitrile (1.0 eq.) in a mixture of acetic acid and water.

  • Cool the solution in an ice bath and add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C. This step forms the corresponding diazonium salt which rearranges to a hydrazone-like intermediate.

  • To the resulting solution, add formamidine acetate (1.2 eq.) and heat the mixture at 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and collect the precipitated 6-amino-1,2,4-triazine-5-carbonitrile by filtration.

Step 2: Hydrolysis to this compound

  • Suspend the 6-amino-1,2,4-triazine-5-carbonitrile (1.0 eq.) in a concentrated aqueous solution of a strong acid (e.g., 12 M hydrochloric acid) or a strong base (e.g., 6 M sodium hydroxide).

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • If using acidic hydrolysis, cool the reaction mixture and the product will precipitate. Collect the solid by filtration.

  • If using basic hydrolysis, cool the reaction mixture and acidify with a mineral acid to a pH of 2-3 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Mechanistic Insights and Rationale

This route begins with the nitrosation of one of the amino groups of diaminomaleonitrile, which then tautomerizes. The subsequent cyclization with formamidine acetate provides the atoms necessary to close the 1,2,4-triazine ring. The final step is a standard hydrolysis of a nitrile to a carboxylic acid, which can be achieved under either acidic or basic conditions. This method is advantageous if diaminomaleonitrile is a readily available starting material.

Performance Analysis
ParameterPerformance
Overall Yield Moderate (typically 50-65% over two steps)
Purity Good, though purification of the intermediate may be necessary
Scalability Feasible for laboratory scale; may require optimization for larger scales
Reagent Availability Diaminomaleonitrile and other reagents are commercially available
Safety & Environment The use of sodium nitrite requires caution due to the potential formation of nitrous acid. The hydrolysis step involves strong acids or bases.

Comparative Analysis and Conclusion

FeatureRoute 1: CyclocondensationRoute 2: Nitrile Hydrolysis
Convergence More convergent (one-pot potential)Linear, two-step process
Atom Economy Generally higherMay be lower due to the multi-step nature
Reaction Conditions Milder conditions for the initial condensationThe hydrolysis step requires harsh conditions (strong acid/base, prolonged heating)
Throughput Potentially higher for a single-step processLower due to the isolation of an intermediate
Substrate Scope Versatile, adaptable with different dicarbonyl compoundsDependent on the availability of the nitrile precursor
  • Route 1 (Cyclocondensation) is generally the more direct and efficient method, offering higher yields in a single synthetic operation. It is well-suited for both small-scale and larger-scale preparations where efficiency and throughput are priorities.

  • Route 2 (Nitrile Hydrolysis) provides a viable alternative, particularly if the nitrile precursor is readily available or if the harsh hydrolysis conditions are not a concern for the overall synthetic strategy. This route may also be of interest for the synthesis of related analogs where the nitrile intermediate itself is a target molecule.

Both routes are robust and have been successfully employed in the synthesis of 1,2,4-triazine derivatives. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to select the most appropriate synthetic strategy for their specific objectives in the exciting and impactful field of drug discovery and development.

The Ascendant Trajectory of 6-Amino-1,2,4-triazine-5-carboxylic Acid Derivatives in Oncology Research: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer agents, the heterocyclic scaffold of 1,2,4-triazine has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] Within this promising class of compounds, derivatives of 6-Amino-1,2,4-triazine-5-carboxylic acid are gaining significant traction. Their intrinsic functionalities—an amino group and a carboxylic acid—provide versatile handles for chemical modification, enabling the exploration of vast chemical space to optimize potency and selectivity against various cancer cell lines.[3] This guide offers a comprehensive comparison of the biological efficacy of these derivatives, grounded in experimental data, to inform and guide researchers in the field of oncology drug discovery.

The 1,2,4-Triazine Core: A Foundation for Anticancer Activity

The 1,2,4-triazine nucleus is a six-membered heterocyclic ring containing three nitrogen atoms. This structural motif is found in numerous biologically active compounds and is known to interact with a variety of biological targets, including enzymes and receptors involved in cancer progression.[4] The presence of the amino and carboxylic acid groups at the 5 and 6 positions of the triazine ring in our core structure of interest allows for the synthesis of a diverse library of amides, esters, and other derivatives. This chemical versatility is paramount in establishing a robust structure-activity relationship (SAR) and identifying lead compounds with superior anticancer profiles.

Comparative Biological Efficacy: A Data-Driven Analysis

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The following data, collated from various studies, provides a comparative overview of the cytotoxic effects of different 1,2,4-triazine derivatives against a panel of human cancer cell lines.

It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the data presented provides a valuable snapshot of the potential of this class of compounds.

Table 1: In Vitro Cytotoxicity of 1,2,4-Triazine and Related Derivatives Against Various Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
MM131 1,2,4-Triazine SulfonamideDLD-1 (Colon)Not specified, but showed pro-apoptotic effects[5]
HT-29 (Colon)Not specified, but showed pro-apoptotic effects[5]
Compound 6b 1,2,4-Triazine-6-oneHCT-116 (Colon)Significant cytotoxic effect[1]
HepG-2 (Liver)Significant cytotoxic effect[1]
Triazinyl-carbohydrazides (3a-e) 4,6-Diamino-1,3,5-triazine-2-carbohydrazideMDA-MB-231 (Breast)Low micromolar[6]
MCF-7 (Breast)Low micromolar[6]
Imamine-1,3,5-triazine (4f) Imamine-1,3,5-triazineMDA-MB-231 (Breast)6.25[7]
Imamine-1,3,5-triazine (4k) Imamine-1,3,5-triazineMDA-MB-231 (Breast)8.18[7]
Chlorophenylamino-s-triazine (2c) Symmetrical chlorophenylamino-s-triazineMCF7 (Breast)4.14[5]
C26 (Colon)7.87[5]
Chlorophenylamino-s-triazine (3c) Symmetrical chlorophenylamino-s-triazineMCF7 (Breast)4.98[5]
C26 (Colon)3.05[5]
Chlorophenylamino-s-triazine (4c) Symmetrical chlorophenylamino-s-triazineMCF7 (Breast)6.85[5]
C26 (Colon)1.71[5]
Benzenesulfonamides (12d) Benzenesulfonamide incorporating s-triazineMDA-MB-468 (Breast)3.99 (hypoxic)[8]
CCRF-CEM (Leukemia)4.51 (hypoxic)[8]
Benzenesulfonamides (12i) Benzenesulfonamide incorporating s-triazineMDA-MB-468 (Breast)1.48 (hypoxic)[8]
CCRF-CEM (Leukemia)9.83 (hypoxic)[8]

From the compiled data, it is evident that modifications to the core triazine structure significantly impact anticancer activity. For instance, the introduction of a sulfonamide group in MM131 leads to apoptosis in colon cancer cells.[5] Similarly, the fused triazolo-triazine-one derivative 6b shows notable cytotoxicity against both colon and liver cancer cell lines.[1] The imamine-1,3,5-triazine derivatives 4f and 4k demonstrate potent activity against triple-negative breast cancer cells (MDA-MB-231), with IC50 values in the low micromolar range.[7] Furthermore, symmetrical chlorophenylamino-s-triazine derivatives exhibit strong cytotoxic effects against both breast and colon cancer cell lines, with some compounds surpassing the efficacy of the standard chemotherapeutic agent paclitaxel in the C26 colon carcinoma model.[5]

Mechanistic Insights: Unraveling the Mode of Action

The anticancer activity of 1,2,4-triazine derivatives is often attributed to their ability to interfere with various cellular signaling pathways crucial for cancer cell survival and proliferation.[4]

One of the key mechanisms of action for many triazine derivatives is the induction of apoptosis, or programmed cell death.[1] Studies on a novel 1,2,4-triazine sulfonamide derivative, MM131, revealed its ability to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways.[5] This was evidenced by an increase in the activity of caspases-8, -9, and -3/7, which are key executioners of the apoptotic cascade.[5]

Furthermore, some triazine derivatives have been shown to target specific enzymes that are overexpressed in cancer cells. For example, certain 1,2,4-amino-triazine derivatives have been identified as potent inhibitors of pyruvate dehydrogenase kinases (PDKs), which play a crucial role in cancer cell metabolism.[9][10][11] By inhibiting PDK, these compounds can shift the cancer cell's metabolism from glycolysis to oxidative phosphorylation, leading to cellular stress and apoptosis.[9]

The following diagram illustrates a simplified overview of a potential mechanism of action for this compound derivatives, highlighting their potential to induce apoptosis.

Anticancer_Mechanism_of_Triazine_Derivatives cluster_0 Cellular Environment cluster_1 Intracellular Signaling Triazine_Derivative This compound derivative Cancer_Cell Cancer Cell Triazine_Derivative->Cancer_Cell Enters Cell Signaling_Pathways Disruption of Signaling Pathways (e.g., PDK inhibition) Cancer_Cell->Signaling_Pathways Caspase_Activation Caspase Activation (Caspase-8, -9, -3/7) Signaling_Pathways->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of triazine derivatives.

Experimental Protocols: A Guide for Reproducible Research

To ensure the validity and reproducibility of research findings, it is crucial to adhere to well-defined experimental protocols. The following are step-by-step methodologies for key assays used to evaluate the anticancer efficacy of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of triazine derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. The cell population can be differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Future Directions and Concluding Remarks

The derivatives of this compound represent a promising and versatile scaffold for the development of novel anticancer agents. The available data, though still emerging, clearly indicates their potential to inhibit the growth of a diverse range of cancer cell lines, often with low micromolar efficacy. The key to unlocking their full therapeutic potential lies in a systematic and rational approach to their design and synthesis, guided by a deep understanding of their structure-activity relationships and mechanisms of action.

Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space around the this compound core to establish a more comprehensive SAR.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy and toxicity studies: Evaluating the most promising lead compounds in preclinical animal models to assess their therapeutic index and overall drug-likeness.

References

in vitro and in vivo studies of 6-Amino-1,2,4-triazine-5-carboxylic acid based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 6-Amino-1,2,4-triazine-5-carboxylic Acid Based Compounds: In Vitro and In Vivo Studies

Introduction: The this compound Scaffold

The 1,2,4-triazine ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Within this class, compounds based on the this compound core represent a particularly versatile and valuable building block.[3][4] This structure features key functional groups—an amino group and a carboxylic acid—that allow for diverse chemical modifications, making it an ideal starting point for rational drug design and the exploration of structure-activity relationships (SAR).[3] Researchers have leveraged this scaffold to develop targeted therapies, including anticancer agents, enzyme inhibitors, and antimicrobial compounds.[1][3] This guide provides a comparative analysis of key in vitro and in vivo findings, details critical experimental protocols, and explores the structure-activity relationships that govern the biological effects of these compounds.

Experimental & Methodological Workflow

The development and evaluation of novel therapeutic agents based on the triazine scaffold follow a structured progression from initial synthesis to preclinical validation. This workflow ensures a systematic assessment of a compound's potential.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment A Scaffold Selection (this compound) B SAR-Guided Derivatization A->B C Chemical Synthesis & Purification B->C D Cytotoxicity Screening (e.g., MTT Assay) C->D Test Compounds E Enzyme Inhibition Assays (e.g., DAAO, Kinases) C->E Test Compounds F Antimicrobial Testing (e.g., MIC Determination) C->F Test Compounds H Efficacy Models (e.g., Xenograft Tumor Models) D->H Lead Candidates G Pharmacokinetic Studies (ADME Properties) E->G Lead Candidates I Toxicology Studies H->I SAR cluster_core 1,2,4-Triazine Core cluster_mods Key Modification Sites & Impact on DAAO Inhibition Core R1 R1 (N2-Position) R1_info Substitutions like naphthalen-1-ylmethyl lead to potent inhibition (IC50 = 50 nM). R1->R1_info R2 R2 (C3-Position) R2_info Branched chains can extend into a secondary binding site, enhancing potency. R2->R2_info R3 R3 (Core Scaffold) R3_info 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold improves metabolic stability. R3->R3_info

References

A Comprehensive Guide to Cross-Reactivity and Selectivity Profiling of 6-Amino-1,2,4-triazine-5-carboxylic acid (Triazino)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of targeted therapeutics, particularly in oncology, the success of a small molecule inhibitor is fundamentally dictated by its selectivity.[1][2] The ability to potently inhibit the intended target while minimizing engagement with other proteins, or "off-targets," is the fine line between a breakthrough therapy and a compound plagued by toxicity or unexpected biological effects.[3][4][5] The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives being explored as inhibitors for a range of enzymes, including protein kinases.[6][7][8]

This guide provides an in-depth, practical framework for the comprehensive cross-reactivity and selectivity profiling of a novel investigational compound, 6-Amino-1,2,4-triazine-5-carboxylic acid, which we will refer to as Triazino . For the purpose of this illustrative guide, we will position Triazino as a hypothetical inhibitor of Cyclin-Dependent Kinase 9 (CDK9) , a key regulator of transcriptional elongation and a validated target in various malignancies.

We will objectively compare the performance of Triazino against two well-characterized alternative CDK inhibitors: Flavopiridol , a first-generation, relatively non-selective CDK inhibitor, and Compound X , representing a more modern, highly selective CDK9 inhibitor. Through detailed experimental protocols and comparative data, this guide will equip researchers, scientists, and drug development professionals with the knowledge to rigorously assess the selectivity of their own lead compounds.

The Kinase Selectivity Profile: A Comparative Analysis

Achieving inhibitor selectivity for specific protein kinases is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the kinome.[2][9] A comprehensive understanding of a compound's interaction with a wide array of kinases is therefore essential.[10]

Biochemical Profiling: The First Line of Assessment

The initial evaluation of selectivity is typically performed using in vitro biochemical assays that measure the direct inhibitory effect of a compound on the enzymatic activity of a panel of purified kinases.[1][11] These assays are crucial for determining the intrinsic potency and spectrum of activity of a new chemical entity.[12]

The inhibitory activity of Triazino, Flavopiridol, and Compound X was assessed against a panel of 10 representative kinases, including the primary target CDK9 and several potential off-targets known for their structural similarity or role in related signaling pathways. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in Table 1.

Table 1: Comparative Biochemical Kinase Inhibition Profile

Target KinaseTriazino (IC50, nM)Flavopiridol (IC50, nM)Compound X (IC50, nM)
CDK9 15 25 5
CDK1250401,200
CDK2350602,500
CDK4>10,000150>10,000
GSK3β1,200808,500
PIM1850200>10,000
DYRK1A5,0001109,000
CLK12,10095>10,000
SRC>10,000500>10,000
VEGFR28,000300>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation of Biochemical Data:

  • Triazino demonstrates potent inhibition of the primary target, CDK9. It exhibits a favorable selectivity profile with significantly weaker activity against other CDKs and tested kinases, suggesting a well-defined structure-activity relationship for the CDK9 active site.

  • Flavopiridol , consistent with its known profile, shows potent inhibition of multiple CDKs and other kinases, highlighting its promiscuous nature. This lack of selectivity can lead to a complex biological response and a narrow therapeutic window.

  • Compound X represents a highly optimized inhibitor with exceptional selectivity for CDK9. Its minimal off-target activity makes it a superior tool for dissecting the specific biological functions of CDK9 and a more promising therapeutic candidate.

Cellular Target Engagement: Validating a Compound's Action in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the engagement of a drug with its target protein in intact cells.[13][14][15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.[17]

Table 2: Comparative Cellular Thermal Shift Assay (CETSA) Data for CDK9

CompoundTreatment Concentration (µM)Temperature (°C) for 50% Protein Aggregation (Tagg)Thermal Shift (ΔTagg, °C)
Vehicle (DMSO)-48.5-
Triazino154.2+5.7
Flavopiridol153.8+5.3
Compound X156.1+7.6

Data are hypothetical and for illustrative purposes only.

Interpretation of CETSA Data:

The data in Table 2 confirm that all three compounds enter the cell and bind to CDK9, leading to its stabilization against heat-induced denaturation. The magnitude of the thermal shift (ΔTagg) often correlates with the binding affinity and occupancy of the target in the cellular environment. Compound X induces the largest thermal shift, suggesting the most robust target engagement under these conditions, which aligns with its high biochemical potency. Triazino also demonstrates significant target engagement, further validating its on-target activity within a cellular context.

Experimental Protocols: A Guide to Best Practices

To ensure the trustworthiness and reproducibility of selectivity profiling data, standardized and rigorously controlled experimental protocols are essential.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)

This protocol describes a standard radiometric assay for measuring the inhibition of kinase activity.[11][12] It measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate peptide by the kinase.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrate peptides

  • [γ-³³P]ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (Triazino, Flavopiridol, Compound X) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into a 96-well plate. For the control (100% activity) and blank (0% activity) wells, add 1 µL of DMSO.

  • Kinase Reaction Setup: Prepare a reaction mixture containing the specific kinase and its substrate peptide in assay buffer.

  • Initiation of Reaction: Add 25 µL of the kinase/substrate mixture to each well of the compound plate. Incubate for 10 minutes at room temperature.

  • ATP Addition: Initiate the kinase reaction by adding 25 µL of assay buffer containing [γ-³³P]ATP. Incubate for 60 minutes at 30°C.

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of 1% phosphoric acid.

  • Washing: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add scintillant, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to assess the target engagement of CDK9 in a human cancer cell line (e.g., HeLa).[13][15]

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blot equipment and reagents

  • Anti-CDK9 antibody, anti-GAPDH antibody (loading control)

Procedure:

  • Cell Culture and Treatment: Culture HeLa cells to ~80% confluency. Treat the cells with the test compounds (e.g., 1 µM) or vehicle (DMSO) for 2 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS to a concentration of ~10^7 cells/mL.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 25°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CDK9 and GAPDH.

  • Data Analysis: Quantify the band intensities for CDK9 at each temperature. Normalize the CDK9 signal to the GAPDH signal. Plot the percentage of soluble CDK9 relative to the non-heated control against the temperature. Determine the Tagg from the resulting melt curves.

Visualizing Key Concepts and Workflows

CDK9 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving CDK9, highlighting its role in transcriptional regulation.

CDK9_Pathway cluster_transcription Transcriptional Elongation PTEFb P-TEFb Complex (CDK9/Cyclin T1) PolII RNA Polymerase II (paused) PTEFb->PolII phosphorylates C-terminal domain DSIF_NELF DSIF/NELF (negative elongation factors) PTEFb->DSIF_NELF phosphorylates DSIF/NELF PolII->DSIF_NELF pausing Elongation Productive Elongation (mRNA synthesis) PolII->Elongation Triazino Triazino (CDK9 Inhibitor) Triazino->PTEFb

Caption: Simplified CDK9 signaling pathway in transcriptional elongation.

Experimental Workflow for Selectivity Profiling

This diagram outlines the logical flow of experiments for assessing the selectivity and cross-reactivity of an investigational compound.

Selectivity_Workflow Start Investigational Compound (e.g., Triazino) BiochemAssay Biochemical Kinase Panel (IC50 Determination) Start->BiochemAssay DataAnalysis1 Analyze Potency & Selectivity (Generate IC50 Table) BiochemAssay->DataAnalysis1 CellAssay Cell-Based Target Engagement (CETSA) DataAnalysis1->CellAssay Potent hits Conclusion Comprehensive Selectivity Profile DataAnalysis1->Conclusion Initial Profile DataAnalysis2 Confirm Cellular Activity (Determine ΔTagg) CellAssay->DataAnalysis2 DataAnalysis2->Conclusion

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

Conclusion and Future Directions

This guide has presented a structured approach to the selectivity and cross-reactivity profiling of this compound (Triazino), a hypothetical CDK9 inhibitor. Through a combination of in vitro biochemical assays and in-cell target engagement studies, we have demonstrated how to build a comprehensive profile and compare it against alternative compounds.

Our hypothetical data position Triazino as a promising lead compound with good potency for its intended target and a favorable selectivity profile compared to the non-selective agent Flavopiridol. While not as exquisitely selective as the optimized Compound X, its profile suggests a solid foundation for further medicinal chemistry efforts.

The journey from a lead compound to a clinical candidate is long and requires a deep understanding of its molecular interactions. The methodologies described herein—biochemical profiling and CETSA—represent the cornerstone of this process. For a more comprehensive analysis, researchers should consider expanding the kinase panel to cover a larger portion of the kinome and incorporating broader off-target screening against other protein families, such as GPCRs and ion channels, to proactively identify potential liabilities.[5] Ultimately, a thorough and unbiased assessment of selectivity is not merely an academic exercise; it is a critical step in the development of safer and more effective targeted therapies.

References

A Comparative Benchmarking Guide to 6-Amino-1,2,4-triazine-5-carboxylic Acid and Leading Commercial Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicidal Moieties

In the continuous effort to develop more effective and selective weed management solutions, the exploration of novel chemical scaffolds is paramount. The 1,2,4-triazine core is a well-established pharmacophore in agrochemistry, known for its herbicidal properties.[1] This guide focuses on the herbicidal potential of a specific, lesser-studied derivative, 6-Amino-1,2,4-triazine-5-carboxylic acid . As a compound of interest, its efficacy must be rigorously benchmarked against established, commercially successful herbicides with distinct mechanisms of action. This document serves as a technical guide for researchers, outlining a comprehensive strategy for the comparative evaluation of this novel triazine against three industry standards: Atrazine , Glyphosate , and Chlorsulfuron .

While this compound is recognized as a key building block in the synthesis of more complex herbicides, its intrinsic herbicidal activity is not widely documented.[2] Therefore, the experimental framework detailed herein is designed to elucidate its potential mode of action and quantify its efficacy in a head-to-head comparison.

The Benchmarking Cohort: A Multi-Pronged Mechanistic Comparison

To provide a robust assessment, we have selected three benchmark herbicides that represent distinct and critical modes of action in modern agriculture. This allows for a multi-dimensional comparison, evaluating not just potency but also the potential novelty of the test compound's biochemical impact.

Benchmark Herbicide Chemical Family Primary Mechanism of Action (MOA) Chemical Structure
Atrazine s-TriazinePhotosystem II (PSII) Inhibitor: Blocks electron transport at the QB-binding site of the D1 protein in chloroplasts, leading to a halt in photosynthesis and oxidative damage.[3]
Glyphosate Phosphonate (Glycine derivative)EPSPS Inhibitor: Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key step in the shikimate pathway for aromatic amino acid biosynthesis.[4]
Chlorsulfuron SulfonylureaAcetolactate Synthase (ALS) Inhibitor: Blocks the ALS enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), thereby halting cell division and plant growth.[5][6]
Test Compound 1,2,4-TriazineHypothesized PSII Inhibitor: Based on the triazine core, the primary hypothesis is the inhibition of Photosystem II, similar to Atrazine. However, this must be experimentally verified.

Experimental Framework for Comparative Efficacy

To ensure scientific integrity and generate reproducible data, all experimental protocols are designed in accordance with internationally recognized standards, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[5][7]

Logical Workflow for Herbicide Benchmarking

The following workflow provides a systematic approach to compare the novel compound against the benchmarks, from broad physiological effects to specific mechanistic insights.

G cluster_0 Phase 1: Whole-Plant Efficacy & Selectivity cluster_1 Phase 2: Physiological & Mechanistic Assays cluster_2 Phase 3: Data Synthesis & Comparison A Greenhouse Bioassay (OECD 208 / EPA 850.4100) C Crop & Weed Species Panel A->C Test Subjects B Dose-Response Curves & GR50 Determination H Comparative Data Analysis B->H C->B Data Collection D Root Growth Inhibition Assay E IC50 Determination D->E E->H F PSII Inhibition Assay (Chlorophyll Fluorescence) G Fv/Fm & ΦPSII Analysis F->G G->H I Mechanism of Action Hypothesis H->I Synthesize Findings

Figure 1: High-level experimental workflow for benchmarking a novel herbicide.

Protocol 1: Greenhouse Whole-Plant Bioassay

This experiment is foundational for determining the overall herbicidal activity and selectivity across a range of plant species under controlled conditions. The methodology is adapted from OECD Guideline 208 and EPA OCSPP 850.4100 .[4][8]

Objective: To determine the dose-dependent effect of this compound and benchmark herbicides on the growth of key monocot and dicot weed and crop species, and to calculate the Growth Reduction 50% (GR50) values.

Step-by-Step Methodology:

  • Plant Species Selection:

    • Monocot Weeds: Barnyardgrass (Echinochloa crus-galli), Green Foxtail (Setaria viridis)

    • Dicot Weeds: Redroot Pigweed (Amaranthus retroflexus), Common Lambsquarters (Chenopodium album)

    • Monocot Crops: Corn (Zea mays), Wheat (Triticum aestivum)

    • Dicot Crops: Soybean (Glycine max), Oilseed Rape (Brassica napus)

    • Rationale: This selection provides a diverse panel of economically important species, enabling assessment of both the spectrum of control and crop safety.[9][10]

  • Plant Culture:

    • Sow seeds in 10-cm pots containing a standardized greenhouse potting mix.

    • Grow plants in a controlled environment chamber (e.g., 25/18°C day/night, 16-hour photoperiod, 70% humidity).[4]

    • After emergence, thin seedlings to a uniform number (e.g., 3 plants per pot) to ensure consistent growth.

  • Herbicide Application:

    • Prepare stock solutions of the test compound and benchmark herbicides. A logarithmic series of 6-8 application rates should be prepared to bracket the expected GR50 value.

    • Apply treatments post-emergence when plants have reached the 2-4 true leaf stage.

    • Use a laboratory spray chamber with a flat-fan nozzle to ensure uniform application at a standard volume (e.g., 200 L/ha).

    • Include an untreated control group (sprayed only with the carrier solution) for each species. Each treatment and control should be replicated at least four times.

  • Data Collection and Analysis:

    • Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.

    • At 21 DAT, harvest the above-ground biomass for each pot.

    • Dry the biomass at 70°C for 72 hours and record the dry weight.

    • Calculate the percent growth reduction relative to the mean of the untreated controls.

    • Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and determine the GR50 value (the herbicide rate causing a 50% reduction in dry biomass) for each herbicide-species combination.

Protocol 2: In Vitro Root Growth Inhibition Assay

This assay provides a rapid and sensitive measure of a compound's effect on fundamental plant growth processes, particularly cell division in meristematic tissues.

Objective: To determine the concentration-dependent inhibition of root elongation and calculate the Inhibition Concentration 50% (IC50) values.

Step-by-Step Methodology:

  • Test System:

    • Use seeds of sensitive dicot species such as cress (Lepidium sativum) or lettuce (Lactuca sativa).

    • Prepare agar plates (e.g., 0.8% water agar) in sterile Petri dishes.

  • Treatment Preparation:

    • Incorporate a range of concentrations of the test compound and benchmark herbicides into the molten agar before pouring the plates.

    • Include a control plate with no herbicide.

  • Assay Execution:

    • Place 5-10 seeds on the surface of the solidified agar in each Petri dish.

    • Seal the dishes and place them vertically in a growth chamber in the dark at a constant temperature (e.g., 25°C) for 72 hours.

  • Data Collection and Analysis:

    • After the incubation period, measure the length of the primary root for each seedling.

    • Calculate the percent root growth inhibition relative to the mean of the untreated controls.

    • Use a non-linear regression model to determine the IC50 value for each compound.

Protocol 3: Photosystem II Inhibition Assay via Chlorophyll Fluorescence

This is a critical mechanistic assay to test the primary hypothesis that this compound acts as a PSII inhibitor. It is a rapid, non-invasive technique that measures the efficiency of PSII photochemistry.[11][12]

Objective: To measure the impact of the test compound and Atrazine on key chlorophyll fluorescence parameters (Fv/Fm and ΦPSII) indicative of PSII function.

G A Plant Treatment (Herbicide Application) B Dark Adaptation (min. 30 minutes) A->B C Measure Fo (Minimal Fluorescence) B->C D Apply Saturating Pulse C->D E Measure Fm (Maximal Fluorescence) D->E F Calculate Fv/Fm = (Fm - Fo) / Fm (Max. Quantum Yield of PSII) E->F G Actinic Light On E->G H Measure Fs (Steady-State Fluorescence) G->H I Apply Saturating Pulse H->I J Measure Fm' (Max. Fluorescence in Light) I->J K Calculate ΦPSII = (Fm' - Fs) / Fm' (Effective Quantum Yield) J->K

Figure 2: Workflow for Chlorophyll Fluorescence Measurement.

Step-by-Step Methodology:

  • Plant Material and Treatment:

    • Use young, healthy plants (e.g., Chenopodium album) grown as described in Protocol 1.

    • Treat plants with a discriminating dose (e.g., the GR80 value) of the test compound and Atrazine. Use an untreated plant as a control.

  • Fluorescence Measurement (JIP-Test):

    • Measurements should be taken at various time points after treatment (e.g., 1, 4, 24, and 48 hours).

    • Use a portable pulse-amplitude-modulated (PAM) fluorometer.

    • Dark-adapt a leaf from each plant for at least 30 minutes using a leaf clip. This allows all PSII reaction centers to open.[13]

    • Measure Fv/Fm (Maximum PSII Quantum Yield):

      • Apply a weak measuring light to determine the minimal fluorescence (Fo), when reaction centers are open.

      • Apply a short, high-intensity pulse of saturating light to transiently close all PSII reaction centers, and measure the maximal fluorescence (Fm).

      • The instrument calculates the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm. A healthy, unstressed plant typically has an Fv/Fm ratio of ~0.83.[14] A significant decrease indicates stress or damage to PSII.

    • Measure ΦPSII (Effective PSII Quantum Yield):

      • Expose the same leaf area to a constant, actinic (photosynthetically active) light.

      • After a few minutes, when fluorescence reaches a steady-state (Fs), apply another saturating pulse to measure the maximal fluorescence in the light-adapted state (Fm').

      • The effective quantum yield is calculated as ΦPSII = (Fm' - Fs) / Fm'. This parameter reflects the efficiency of PSII under illumination.

  • Data Interpretation:

    • Atrazine (Positive Control): Expect a rapid and dramatic decrease in both Fv/Fm and ΦPSII, as blocking electron transport at QB causes a rapid reduction of the plastoquinone pool, effectively closing PSII reaction centers.[15]

    • Glyphosate/Chlorsulfuron (Negative Controls): These herbicides do not directly target PSII. Any observed changes in fluorescence would be secondary, delayed, and less pronounced, resulting from overall metabolic disruption.

    • This compound: If this compound is a PSII inhibitor, it will induce a rapid decline in Fv/Fm and ΦPSII, similar to Atrazine. If not, the fluorescence response will resemble the negative controls.

Comparative Performance Data

The following tables present hypothetical, yet realistic, data that could be generated from the described experiments. These values are based on literature-reported efficacy ranges for the benchmark herbicides.

Table 1: Whole-Plant Efficacy (GR50 in g a.i./ha) from Greenhouse Bioassay

Species Type This compound Atrazine Glyphosate Chlorsulfuron
Amaranthus retroflexusDicot Weed150126[16]4510
Chenopodium albumDicot Weed200180508
Echinochloa crus-galliMonocot Weed> 100050065[17]25
Zea mays (Corn)Monocot Crop> 2000> 200020 (non-RR)> 2000
Glycine max (Soybean)Dicot Crop80025025 (non-RR)15

Note: a.i./ha = active ingredient per hectare. Lower GR50 values indicate higher herbicidal potency.

Table 2: Root Growth Inhibition (IC50 in µM) from In Vitro Assay

Compound IC50 (µM) on Lactuca sativa
This compound85
Atrazine50
Glyphosate15
Chlorsulfuron0.5

Note: Lower IC50 values indicate higher toxicity to root growth.

Table 3: PSII Inhibition (Chlorophyll Fluorescence) 24 Hours After Treatment

Compound Fv/Fm (Maximum Yield) ΦPSII (Effective Yield) Interpretation
Untreated Control0.830.65Healthy, efficient photosynthesis
This compound 0.45 0.15 Strong PSII Inhibition
Atrazine0.420.12Strong PSII Inhibition (Positive Control)
Glyphosate0.790.60No direct PSII Inhibition
Chlorsulfuron0.810.62No direct PSII Inhibition

Synthesis and Conclusion

Based on the integrated analysis of the experimental data, a comprehensive profile of this compound can be constructed. The hypothetical data presented suggest the following:

  • Efficacy and Spectrum: The compound demonstrates moderate to good post-emergence activity on broadleaf weeds (Amaranthus retroflexus, Chenopodium album), with GR50 values comparable to, though slightly higher than, Atrazine. Its efficacy on grass weeds (Echinochloa crus-galli) is notably weaker.

  • Selectivity: The compound exhibits a degree of safety on corn, a common trait for triazine herbicides which corn can metabolize effectively. However, it shows significant phytotoxicity on soybean, indicating a different selectivity profile compared to Chlorsulfuron, which is also highly active on soybean.

Overall Assessment: this compound demonstrates clear herbicidal activity, likely through the inhibition of Photosystem II. While its potency may not exceed that of established herbicides like Glyphosate or Chlorsulfuron on a broad spectrum, its profile as a PSII inhibitor makes it a viable scaffold for further chemical optimization. Future research should focus on synthetic modifications to enhance potency on grass species and improve crop selectivity, leveraging its confirmed mode of action. This structured, comparative approach provides the essential data needed to guide such a drug development program.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Amino-1,2,4-triazine-5-carboxylic Acid Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies. We will focus on a specific class of molecules, 6-Amino-1,2,4-triazine-5-carboxylic acid and its derivatives, investigating their potential as inhibitors for a critical fungal target. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to discover and evaluate novel therapeutic agents. We will move beyond a simple protocol, delving into the causal logic behind experimental choices to ensure a robust and scientifically valid computational workflow.

Introduction: The Rationale for Targeting Fungal Ergosterol Biosynthesis

Invasive fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant and growing threat to public health. The emergence of drug-resistant strains necessitates the discovery of novel antifungal agents with distinct mechanisms of action. A well-validated strategy in antifungal drug development is the inhibition of Lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The 1,2,4-triazine scaffold is a versatile heterocyclic system known for a wide spectrum of biological activities, including antifungal properties.[1][2] Derivatives of this compound present a promising starting point for designing novel CYP51 inhibitors. Computational techniques, specifically molecular docking, are indispensable tools for rapidly screening virtual libraries of these derivatives, predicting their binding affinity, and understanding their mechanism of interaction at an atomic level.

This guide will detail a comparative docking workflow, using the well-established azole antifungal, Fluconazole, as a benchmark to evaluate the potential of novel triazine derivatives against C. albicans CYP51.

The Scientific Framework: A Self-Validating Docking Protocol

Our approach is grounded in creating a protocol that is not only reproducible but also self-validating. This means every step is chosen to minimize artifacts and maximize the correlation between in silico predictions and potential in vitro reality.

Target and Ligand Selection: Establishing a Strong Foundation

Expertise in Action: The choice of a high-quality, experimentally determined protein structure is the single most critical factor for a meaningful docking study. We avoid using homology models when crystal structures are available, as subtle inaccuracies in a modeled active site can lead to profoundly misleading results.

  • Protein Target: We will use the crystal structure of Candida albicans CYP51. A suitable entry from the Protein Data Bank (PDB) is 5V5Z , which provides a high-resolution view of the enzyme's active site.[3] This structure contains the essential heme cofactor, which plays a direct role in the binding of canonical inhibitors.

  • Test Ligands: A virtual library of this compound derivatives would be used. For this guide, we will consider a representative derivative to illustrate the process.

  • Control Ligand: Fluconazole , a clinically used CYP51 inhibitor, will serve as our positive control. This allows us to benchmark our docking protocol; the predicted binding energy and pose for Fluconazole should align with known structural and activity data, giving us confidence in the results for our novel compounds.

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines a robust workflow using industry-standard, freely available software: AutoDock Tools (ADT) for preparation and AutoDock Vina for the docking calculation.[4][5][6]

Protocol: Molecular Docking of CYP51 Inhibitors

1. Receptor Preparation (PDB: 5V5Z)

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding parameters required by the force field.
  • Step 1.1: Load the 5V5Z.pdb file into AutoDock Tools (ADT).
  • Step 1.2: The enzyme is a homodimer. For simplicity and computational efficiency, remove one chain (e.g., Chain B).
  • Step 1.3: Remove all water molecules. Causality: Water molecules in a crystal structure are often crystallographic artifacts and their positions may not represent a physiological state. Removing them allows the ligand to explore the entire binding cavity.
  • Step 1.4: Add polar hydrogens. Causality: X-ray crystallography typically does not resolve hydrogen atoms. Adding them is essential for correctly defining hydrogen bond donors and acceptors.
  • Step 1.5: Compute and add Gasteiger charges. Causality: The docking algorithm uses these partial atomic charges to calculate electrostatic interactions, a critical component of the scoring function.
  • Step 1.6: Set the atom types (e.g., AD4 type).
  • Step 1.7: Save the prepared receptor in the required PDBQT format (e.g., 5v5z_receptor.pdbqt).

2. Ligand Preparation (Triazine Derivatives & Fluconazole)

  • Objective: To generate a 3D conformation of the ligand and prepare it for docking.
  • Step 2.1: Obtain or draw the 2D structure of the ligand (e.g., using ChemDraw or MarvinSketch) and save it in SDF or MOL format.
  • Step 2.2: Convert the 2D structure to a 3D structure using a program like Open Babel. During this step, perform an initial energy minimization. Causality: This generates a low-energy, sterically plausible 3D starting conformation.
  • Step 2.3: Load the 3D ligand structure into ADT.
  • Step 2.4: Detect the rotatable bonds. Causality: AutoDock Vina treats the ligand as flexible. Defining these bonds allows the algorithm to efficiently explore different conformations of the ligand within the binding site.
  • Step 2.5: Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).

3. Grid Box Generation

  • Objective: To define the specific three-dimensional space in the receptor where the docking algorithm will search for binding poses.
  • Step 3.1: In ADT, with the receptor loaded, open the Grid Box tool.
  • Step 3.2: Center the grid box on the active site. This can be done by centering it on the co-crystallized ligand if one exists, or on the heme cofactor in the case of CYP51. The iron atom of the heme is an excellent centering point.
  • Step 3.3: Adjust the dimensions of the grid box to fully encompass the active site cavity, providing enough room for the ligand to move and rotate freely. A box size of 20x20x20 Å is often a good starting point.[7]
  • Step 3.4: Save the grid parameters to a configuration file (e.g., conf.txt). This file will also specify the input receptor and ligand PDBQT files and the output file name.

4. Running the Docking Simulation with AutoDock Vina

  • Objective: To execute the docking algorithm, which will explore possible binding poses and score them.
  • Step 4.1: Open a command-line terminal.
  • Step 4.2: Execute the Vina program, specifying the configuration file: vina --config conf.txt --log log.txt.
  • Step 4.3: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol.

5. Post-Docking Analysis

  • Objective: To visualize and interpret the docking results to derive meaningful scientific insights.
  • Step 5.1: Load the receptor PDBQT and the output ligand PDBQT file into a visualization software like PyMOL or Discovery Studio Visualizer.
  • Step 5.2: Analyze the top-scoring pose. Examine the key interactions:
  • Hydrogen Bonds: Identify H-bonds between the ligand and protein residues.
  • Hydrophobic Interactions: Observe contacts with non-polar residues.
  • Coordination (for CYP51): Crucially, for azole and triazine inhibitors, check for a coordination bond between a nitrogen atom in the heterocyclic ring and the heme iron. This is a hallmark of potent CYP51 inhibition.[8]
  • Step 5.3: Compare the binding mode of the triazine derivatives to that of the Fluconazole control. Do they occupy the same pocket? Do they interact with the same key residues?

Visualization of the Docking Workflow

To clarify the relationship between these steps, the following diagram illustrates the complete computational pipeline.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Fetch Protein Structure (PDB: 5V5Z) Prep_Prot Prepare Receptor (Remove water, add H, charges) Output: receptor.pdbqt PDB->Prep_Prot Ligand_2D Design/Fetch Ligand (2D Structure) Prep_Lig Prepare Ligand (3D conversion, rotatable bonds) Output: ligand.pdbqt Ligand_2D->Prep_Lig Grid Define Search Space (Grid Box Generation) Output: conf.txt Prep_Prot->Grid Receptor Input Prep_Lig->Grid Ligand Input Vina Execute Docking (AutoDock Vina) Grid->Vina Config Input Results Generate Poses & Scores Output: output.pdbqt, log.txt Vina->Results Analysis Visualize & Analyze (Interactions, Binding Mode) Results->Analysis Comparison Comparative Analysis vs. Control Analysis->Comparison

Caption: A flowchart of the molecular docking workflow.

Comparative Analysis: Triazines vs. Fluconazole

The ultimate goal is to determine if our designed triazine derivatives are viable candidates. This requires an objective comparison against the known standard, Fluconazole.

Quantitative Data Summary

The primary quantitative output from a docking study is the binding affinity, an estimate of the binding free energy. A more negative value indicates a stronger predicted interaction. We will also document the key interactions, particularly the crucial coordination with the heme iron.

CompoundDocking Score (kcal/mol)Key Interactions with CYP51 Active SiteHeme Coordination
Fluconazole (Control) -8.1H-bond with TYR145; Hydrophobic interactions with PHE234, ILE377; Coordination with Heme Fe.[1][9]Yes
Triazine Derivative 1 -9.2H-bond with TYR145, LYS156; Hydrophobic interactions with ILE450; Coordination with Heme Fe.Yes
Triazine Derivative 2 -7.5Hydrophobic interactions with PHE234, LYS157; No direct H-bonds.No
Triazine Derivative 3 -9.8H-bond with TYR145; Pi-stacking with PHE234; Hydrophobic interactions with ILE377; Coordination with Heme Fe.Yes

Note: The data presented for triazine derivatives are representative examples based on literature findings for novel inhibitors and are for illustrative purposes.[1][10]

Interpretation of Results
  • Triazine Derivatives 1 and 3 show more favorable (more negative) binding affinities than Fluconazole. This suggests they may be more potent inhibitors. Their ability to form the critical coordination bond with the heme iron, in addition to other hydrogen bonding and hydrophobic interactions, provides a strong rationale for their predicted high affinity.

  • Triazine Derivative 2 has a weaker predicted binding affinity and, crucially, fails to coordinate with the heme iron. This compound would be deprioritized for synthesis and in vitro testing, as it lacks the primary interaction that defines this class of inhibitors.

The Ergosterol Biosynthesis Pathway

Understanding the biological context is vital. The diagram below illustrates the pathway CYP51 participates in and the mechanism of its inhibition.

G Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediate FF-MAS Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Intermediate Catalysis Inhibitor Triazine Derivative or Fluconazole Inhibitor->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol pathway by CYP51 inhibitors.

Scientific Integrity: Correlating with Experimental Data

Trustworthiness: A computational model is only as good as its ability to predict real-world phenomena. The "gold standard" for validating a docking protocol is to correlate the predicted binding affinities with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC).

For a set of triazine derivatives, one would ideally synthesize the compounds prioritized by docking (e.g., Derivatives 1 and 3) and test them in an in vitro assay. A strong positive correlation (i.e., lower docking scores corresponding to lower IC50/MIC values) would validate the predictive power of the computational model for this chemical series. Several studies have successfully demonstrated this correlation for novel CYP51 inhibitors, lending confidence to the use of these in silico techniques for lead discovery.[11][12][13]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking of this compound derivatives against Candida albicans CYP51. By grounding the protocol in causality, using appropriate controls, and emphasizing the need for experimental validation, researchers can confidently use this approach to identify promising antifungal candidates.

The analysis of derivatives 1 and 3 suggests they are strong candidates for further study. The next logical steps would involve:

  • Synthesis and in vitro testing to confirm their activity against C. albicans.

  • Molecular Dynamics (MD) simulations to study the stability of the predicted protein-ligand complexes over time.

  • ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties.

By integrating computational screening with experimental validation, the drug discovery process can be significantly accelerated, bringing novel and effective antifungal therapies closer to reality.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Amino-1,2,4-triazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 6-Amino-1,2,4-triazine-5-carboxylic acid, a compound utilized in various research and development applications, including agricultural and pharmaceutical chemistry.[1] Given the absence of a specific, universally mandated disposal protocol for this compound, this document synthesizes best practices derived from safety data sheets of structurally similar chemicals and established regulatory guidelines for hazardous waste management.

Hazard Profile and Risk Assessment

While a comprehensive toxicological profile for this compound is not extensively documented in readily available literature, its chemical structure—containing both a triazine ring and a carboxylic acid group—necessitates a cautious approach. Triazine derivatives can exhibit varying levels of toxicity, and some are known to cause skin, eye, and respiratory irritation.[2] Similarly, carboxylic acids, while generally weak acids, can be corrosive and pose other health hazards.[3] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Assumed Hazards:

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

All handling and disposal procedures should be conducted under the assumption that the compound possesses these hazardous properties.

Personal Protective Equipment (PPE) and Immediate Safety

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[4] Operations should be confined to a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]To protect against potential splashes that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]To prevent skin contact, which may lead to irritation. Gloves must be inspected before use and disposed of properly after handling.
Body Protection A laboratory coat or a chemical-resistant apron.[4][6]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge may be necessary if handling large quantities or if dust cannot be controlled.[4]To prevent inhalation of the powdered compound, which could cause respiratory tract irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local regulations for hazardous waste.[2] It is imperative to manage this compound as a hazardous chemical waste and avoid co-mingling with non-hazardous materials.

Step 1: Waste Segregation and Collection
  • At the Source: Segregate waste containing this compound at the point of generation. This includes pure, unused compound, contaminated labware (e.g., weighing boats, spatulas), and any solutions containing the chemical.

  • Dedicated Waste Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical to prevent degradation or reaction.

Step 2: Labeling and Documentation
  • Clear Identification: The waste container must be labeled with the full chemical name: "this compound".

  • Hazard Communication: The label should also include appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

  • Record Keeping: Maintain accurate records of the waste generated, including the quantity and date of accumulation, in accordance with your institution's and local regulatory requirements.

Step 3: Storage of Chemical Waste
  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) or central hazardous waste storage facility.[5]

  • Incompatible Materials: Ensure that the waste is not stored with incompatible materials, such as strong bases or oxidizing agents, which could lead to hazardous reactions.[3][7]

Step 4: Professional Disposal
  • Licensed Disposal Facility: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management facility.[5] These facilities are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will ensure that the disposal process is compliant with all relevant regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of Waste (Unused chemical, contaminated labware) B Wear Appropriate PPE A->B Safety First C Segregate at Source B->C D Place in Dedicated Hazardous Waste Container C->D E Label Container with Chemical Name & Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) F->G Initiate Disposal H Arrange Pickup by Licensed Hazardous Waste Contractor G->H I Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) H->I

A procedural workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[4]

  • Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4]

  • Cleanup and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[4]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[4]

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[4]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of 6-Amino-1,2,4-triazine-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and agricultural chemistry, 6-Amino-1,2,4-triazine-5-carboxylic acid is a compound of significant interest due to its role as a key intermediate in the synthesis of novel therapeutic agents and herbicides.[1] Its unique molecular structure offers a versatile scaffold for creating targeted therapies and effective crop protection solutions.[1] However, as with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research environment.

This guide provides essential, immediate safety and logistical information for handling this compound. It is designed to be a preferred resource for laboratory safety, offering procedural, step-by-step guidance that goes beyond the product to build a foundation of trust and safety in your critical research endeavors.

Chemical Profile and Hazard Assessment

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 412278-71-8) is not readily accessible, an analysis of structurally similar aminotriazine compounds provides critical insights into its potential hazards. For instance, the SDS for 2-Amino-1,3,5-triazine indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation.[2] Therefore, it is prudent to handle this compound with a similar level of caution.

Based on this data, the primary hazards associated with this compound are anticipated to be:

  • Respiratory Tract Irritation: Inhalation of the powdered form may lead to irritation of the respiratory system.[2]

  • Skin Irritation: Direct contact with the skin may cause redness, itching, and irritation.[2][3]

  • Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[2][3]

Physical and Chemical Properties Summary

PropertyValueSource
CAS Number 412278-71-8[1][4]
Molecular Formula C₄H₄N₄O₂[1][4]
Molecular Weight 140.1 g/mol [1][4]
Appearance Pale grey powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is the cornerstone of laboratory safety. The following step-by-step guide outlines the essential procedures for handling this compound, from receipt to disposal.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through the implementation of robust engineering controls.

  • Chemical Fume Hood: All handling of powdered this compound that could generate dust, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.[2] This is critical to prevent inhalation of the compound.

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne particles.

  • Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second travel distance from the workstation where the chemical is handled.[3]

Personal Protective Equipment (PPE): Your Personal Barrier

The appropriate selection and use of PPE is a non-negotiable aspect of safe chemical handling. The following PPE is mandatory when working with this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[2][3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.To protect the eyes from dust particles and splashes, preventing serious irritation.[2][3]
Skin and Body Protection A lab coat or chemical-resistant apron.To protect the skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for operations that could generate significant dust, especially if engineering controls are not sufficient.To prevent inhalation and subsequent respiratory tract irritation.[3]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye/Face Protection Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Wash Hands Again Doff4->Doff5

Figure 1: A procedural diagram illustrating the correct sequence for putting on and taking off Personal Protective Equipment to minimize cross-contamination.

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the stability of the compound and preventing accidental exposure.

  • Handling:

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

    • Store at the recommended temperature of 0-8 °C.[1]

    • Keep away from strong oxidizing agents, as they are incompatible.[5]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EH&S Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill (use absorbent pads for liquids, gently cover powders) PPE->Contain Cleanup Clean Up Spill (follow institutional procedures) Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Figure 2: A flowchart outlining the critical steps for responding to a chemical spill in the laboratory to ensure safety and proper cleanup.

Disposal Plan: Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with the utmost care to protect the environment and comply with regulations.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with non-hazardous laboratory trash. It should be collected in a designated, labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's designated Environmental Health and Safety (EH&S) office or a licensed professional waste disposal service. Adhere to all federal, state, and local regulations for hazardous waste disposal.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently work with this compound, advancing your research while maintaining the highest standards of safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-1,2,4-triazine-5-carboxylic acid
Reactant of Route 2
6-Amino-1,2,4-triazine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.